molecular formula C6H14ClNO2S B555541 H-D-Met-OMe.HCl CAS No. 69630-60-0

H-D-Met-OMe.HCl

Número de catálogo: B555541
Número CAS: 69630-60-0
Peso molecular: 199.70 g/mol
Clave InChI: MEVUPUNLVKELNV-NUBCRITNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-D-Met-OMe.HCl, also known as this compound, is a useful research compound. Its molecular formula is C6H14ClNO2S and its molecular weight is 199.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVUPUNLVKELNV-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCSC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512376
Record name Methyl D-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69630-60-0
Record name Methyl D-methioninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

H-D-Met-OMe.HCl: A Technical Guide to its Chemical Properties, Structure, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological relevance of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride). The information is intended to support research and development activities in the fields of medicinal chemistry, peptide synthesis, and metabolic studies.

Core Chemical Properties

This compound is the hydrochloride salt of the methyl ester of D-methionine, a non-proteinogenic stereoisomer of the essential amino acid L-methionine.[1] As an amino acid derivative, it serves as a valuable building block in the synthesis of peptides and other complex organic molecules. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Chemical Name D-Methionine methyl ester hydrochloride[2]
Alternate Names This compound, (R)-2-amino-4-(methylthio)butanoic acid methyl ester hydrochloride[1]
CAS Number 69630-60-0[2]
Molecular Formula C6H14ClNO2S[3]
Molecular Weight 199.70 g/mol [2][3]
Appearance White to off-white solid/powder[3]
Solubility Soluble in DMSO (≥200 mg/mL)[3]
Storage Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[3]

Chemical Structure

The chemical structure of this compound consists of a central chiral carbon atom with an R-configuration, bonded to an amino group (protonated as an ammonium chloride salt), a methyl ester group, a hydrogen atom, and an ethyl-methyl-sulfide side chain.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with methanol in the presence of a chlorinating agent, such as thionyl chloride or trimethylchlorosilane.[4][5][6]

Method 1: Using Thionyl Chloride

This procedure should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and the reaction evolves irritating gases.[7]

  • Suspend D-methionine (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield this compound as a white solid.

Method 2: Using Trimethylchlorosilane (TMSCl)

This method offers milder reaction conditions.[4]

  • To a stirred suspension of D-methionine (1 equivalent) in anhydrous methanol, slowly add trimethylchlorosilane (2 equivalents) at room temperature.[4]

  • Continue stirring the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization as described in Method 1.

synthesis_workflow start D-Methionine + Anhydrous Methanol add_reagent Add Thionyl Chloride or TMSCl start->add_reagent reaction Stir at appropriate temperature add_reagent->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete concentrate Concentrate under reduced pressure monitor->concentrate Reaction Complete purify Recrystallization (e.g., Methanol/Ether) concentrate->purify product This compound (White Solid) purify->product

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7-3.8 ppm), the alpha-proton (a multiplet around 4.1-4.2 ppm), the S-methyl protons (a singlet around 2.1 ppm), and the diastereotopic methylene protons of the side chain (multiplets between 2.0 and 2.7 ppm). The amino group protons may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon of the ester (around 170-172 ppm), the alpha-carbon (around 52-53 ppm), the methyl ester carbon (around 51-52 ppm), the side-chain carbons, and the S-methyl carbon (around 15 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

  • N-H stretching of the ammonium salt (broad band around 3000-3200 cm⁻¹)

  • C-H stretching of the alkyl groups (around 2800-3000 cm⁻¹)

  • C=O stretching of the ester carbonyl group (strong absorption around 1740-1750 cm⁻¹)

  • N-H bending (around 1500-1600 cm⁻¹)

  • C-O stretching of the ester (around 1100-1300 cm⁻¹)

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value reflecting the mass of the free base (C6H13NO2S), which has a molecular weight of 163.24 g/mol .[8]

Biological Context and Significance

While L-amino acids are the primary building blocks of proteins, D-amino acids play various physiological roles.[9] D-methionine can be metabolized in the body, primarily through the action of D-amino acid oxidase (DAO), an enzyme that converts D-amino acids into their corresponding α-keto acids.[10] This α-keto acid of methionine can then be transaminated to form L-methionine, allowing it to enter the metabolic pathways of its L-enantiomer.[10] These pathways include protein synthesis and the production of important metabolites like S-adenosylmethionine (SAM), a universal methyl group donor.[11]

metabolism_pathway d_met D-Methionine keto_acid α-keto-γ-(methylthio)butyric acid d_met->keto_acid Oxidative deamination keto_acid->d_met Reductive amination l_met L-Methionine keto_acid->l_met Transamination protein Protein Synthesis l_met->protein sam S-adenosylmethionine (SAM) l_met->sam enzyme1 D-amino acid oxidase (DAO) enzyme1->d_met enzyme2 Transaminase enzyme2->keto_acid

Caption: Simplified metabolic pathway of D-methionine.

References

An In-depth Technical Guide to H-D-Met-OMe.HCl (CAS: 69630-60-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Met-OMe.HCl, with the CAS number 69630-60-0, is the hydrochloride salt of D-methionine methyl ester. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry. Its protected functional groups—a methyl ester at the C-terminus and a free amine at the N-terminus—make it a versatile reagent for the incorporation of D-methionine into peptide chains. The "D" configuration of the alpha-carbon distinguishes it from its more common L-isomer, offering unique opportunities for designing peptides with enhanced stability against enzymatic degradation.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, key applications with detailed experimental protocols, and insights into relevant biological signaling pathways.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 69630-60-0[1][2]
Molecular Formula C₆H₁₄ClNO₂S[3][4]
Molecular Weight 199.70 g/mol [1][3]
Appearance White to off-white solid/crystal powder[3][5]
Melting Point 149-150 °C[5]
Purity ≥98%[4]
Solubility Soluble in water. Soluble in DMSO (≥200 mg/mL)[3][5]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3]

Key Applications and Experimental Protocols

Peptide Synthesis

This compound is primarily utilized as a precursor for incorporating D-methionine into peptide sequences. The methyl ester protects the carboxylic acid, while the hydrochloride salt of the amine allows for controlled deprotection and subsequent coupling reactions. The incorporation of D-amino acids can increase the proteolytic stability of peptides, a desirable trait for therapeutic candidates.

This protocol outlines the general steps for incorporating a D-methionine residue using this compound in a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials:

  • This compound

  • Fmoc-protected amino acids

  • Solid support resin (e.g., Rink Amide resin)

  • Coupling agents (e.g., HBTU, HATU, or DIC/HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Activation of this compound:

    • Dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add a base such as DIPEA (3 equivalents) to neutralize the hydrochloride salt and free the amine.

    • To this solution, add the coupling agent (e.g., HBTU, 3 equivalents) and an additional equivalent of DIPEA to activate the carboxylic acid of the incoming Fmoc-protected amino acid that will be coupled to the D-methionine.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: After complete coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and dry. Purify the crude peptide using reverse-phase HPLC.

Note on Methionine-Containing Peptides: The thioether side chain of methionine is susceptible to oxidation. To minimize this, it is recommended to use scavengers in the cleavage cocktail and to handle the purified peptide under an inert atmosphere.

G

Investigation of Cancer Cell Metabolism

Recent research has highlighted the "methionine dependency" of many cancer cells, meaning they are unable to proliferate when the essential amino acid L-methionine is replaced by its precursor, L-homocysteine.[1][2] This has led to investigations into the use of D-methionine as a potential anti-cancer agent. Studies have shown that D-methionine can inhibit the growth of certain tumor cell lines in vitro.[6][7]

This protocol is a generalized procedure based on published studies investigating the effect of D-methionine on cancer cell proliferation.

Materials:

  • Cancer cell line (e.g., AH109A hepatoma cells)[6]

  • Complete cell culture medium (e.g., RPMI-1640)

  • L-methionine-free RPMI-1640

  • This compound (or D-methionine)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Cell counting solution (e.g., Trypan Blue) or proliferation assay kit (e.g., MTT, WST-1)

  • 96-well or other culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in culture plates at a predetermined density and allow them to adhere overnight in complete culture medium.

  • Media Preparation: Prepare the following experimental media:

    • Control Medium: Complete medium containing L-methionine.

    • Methionine-Free Medium: L-methionine-free medium.

    • D-Methionine Medium: L-methionine-free medium supplemented with a specific concentration of D-methionine (from a stock solution of this compound neutralized and sterile-filtered).

  • Cell Treatment: Remove the overnight culture medium and replace it with the prepared experimental media.

  • Incubation: Incubate the cells for a defined period (e.g., 2, 4, and 6 days).

  • Assessment of Cell Proliferation: At each time point, determine the number of viable cells using a cell counter and Trypan Blue exclusion, or by performing a colorimetric proliferation assay according to the manufacturer's instructions.

  • Data Analysis: Compare the cell growth in the D-methionine-supplemented medium to the control and methionine-free media.

G

Relevant Signaling Pathways

The biological effects of D-methionine are linked to cellular metabolism and signaling pathways that respond to amino acid availability and oxidative stress.

Methionine Metabolism and the mTOR Pathway

Methionine metabolism is intricately linked to the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and survival.[8][9] The mTOR pathway is activated by the presence of amino acids, including methionine. In cancer cells with high methionine dependency, restricting this amino acid can lead to cell cycle arrest.[10][11] While the direct effect of D-methionine on the mTOR pathway is less studied, its influence on the overall methionine pool could indirectly impact this signaling cascade.

G

D-Amino Acid Oxidase (DAO) and Oxidative Stress

D-amino acids in mammals are metabolized by the enzyme D-amino acid oxidase (DAO).[5][12] This enzyme catalyzes the oxidative deamination of D-amino acids, producing an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS).[5][13] The generation of ROS can induce oxidative stress, which, if excessive, can lead to cellular damage and apoptosis. The anti-proliferative effect of D-methionine on cancer cells may be, in part, mediated by the production of H₂O₂ through the action of DAO.

G

Conclusion

This compound is a valuable chemical entity for researchers in peptide chemistry and drug development. Its utility in creating proteolytically stable peptides and its potential as an anti-cancer agent, stemming from the unique metabolic vulnerabilities of tumor cells, make it a compound of significant interest. This guide provides the foundational technical information to facilitate its effective and safe use in a research setting. Further exploration of its biological activities and the signaling pathways it modulates will undoubtedly open new avenues for therapeutic innovation.

References

An In-depth Technical Guide to the Synthesis of D-Methionine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for D-Methionine methyl ester hydrochloride, a crucial intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Introduction

D-Methionine methyl ester hydrochloride is the hydrochloride salt of the methyl ester of D-methionine. The esterification of the carboxylic acid group in amino acids is a fundamental protection strategy in peptide synthesis, preventing the carboxyl group from participating in unwanted side reactions.[1] This modification also enhances the solubility of amino acids in organic solvents, facilitating subsequent reactions. This guide details the most prevalent and effective methods for the synthesis of D-Methionine methyl ester hydrochloride.

Core Synthesis Pathways

The synthesis of D-Methionine methyl ester hydrochloride is primarily achieved through the esterification of D-methionine in the presence of methanol and an acid catalyst. The most common methods employ either an in-situ generation of hydrochloric acid or the use of a silylating agent to facilitate the reaction. The general reaction is as follows:

D-Methionine + Methanol --(Acid Catalyst)--> D-Methionine Methyl Ester Hydrochloride

The key variations in this synthesis lie in the choice of the acid catalyst, which influences reaction conditions, yield, and purity. The most prominent methods include:

  • Trimethylchlorosilane (TMSCl) in Methanol: A mild and convenient method performed at room temperature.[2][3]

  • Hydrogen Chloride (HCl) in Methanol: A traditional and highly effective method involving the direct use of HCl gas or its generation in situ from reagents like acetyl chloride.[4][5]

  • Thionyl Chloride (SOCl₂) in Methanol: A common and efficient method for preparing amino acid esters.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis pathways.

Method 1: Esterification using Trimethylchlorosilane (TMSCl) and Methanol

This method is noted for its mild reaction conditions and operational simplicity.[2]

  • Procedure:

    • Suspend D-methionine (0.1 mol) in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the suspension while stirring.

    • Add methanol (100 mL) to the mixture.

    • Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (typically 12-24 hours), concentrate the reaction mixture using a rotary evaporator to obtain the solid D-Methionine methyl ester hydrochloride.[2]

Method 2: Esterification using Hydrogen Chloride (HCl) in Methanol

This is a robust and high-yielding traditional method. The following protocol is adapted from the synthesis of the L-enantiomer and is directly applicable to the D-enantiomer.[4]

  • Procedure:

    • Equip a three-necked, round-bottom flask with a mechanical stirrer.

    • Charge the flask with D-methionine (0.67 mol) and methanol (0.7 L).

    • Cool the solution to 0°C using an ice bath.

    • Bubble hydrogen chloride gas through the stirred mixture for approximately 15 minutes, at which point the solution should become homogeneous.

    • Remove the cooling bath and continue stirring the solution for 18 hours at room temperature.

    • Evaporate the solvent under reduced pressure to yield the crude D-Methionine methyl ester hydrochloride as a white solid.

    • For further purification, the crude product can be recrystallized by dissolving it in hot methanol and precipitating with diethyl ether.[4]

Method 3: Esterification using Thionyl Chloride (SOCl₂) in Methanol

This method provides an alternative for generating HCl in situ and is known for its efficiency.

  • Procedure:

    • In a flask, suspend D-alanine (as a representative amino acid) in methanol.[6]

    • Raise the temperature of the mixture to 50°C.

    • Add thionyl chloride dropwise over a period of 2 hours while maintaining the temperature at 50°C.

    • After the addition is complete, continue to stir and react the mixture at the same temperature for an additional 3 hours.

    • Remove the unreacted methanol and thionyl chloride by concentration under reduced pressure, while keeping the internal temperature at or above 50°C.

    • The resulting residue can then be further purified, for instance by crystallization from a suitable solvent like toluene.[6]

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of amino acid methyl ester hydrochlorides using different methods.

MethodAmino AcidYield (%)Purity (%)Reference
HCl gas in MethanolL-Methionine99 (crude), 88 (recrystallized)-[4]
Thionyl Chloride in Methanold-Alanine97100 (chemical), >99.8 (optical)[6]
Acetyl Chloride in MethanolGeneral Amino Acids88 - 96-[5]
Trimethylchlorosilane in MethanolGeneral Amino AcidsGood to Excellent-[2]

Visualization of the Synthesis Pathway

The following diagram illustrates the general workflow for the synthesis of D-Methionine methyl ester hydrochloride.

Synthesis_Pathway D_Met D-Methionine Reaction Esterification Reaction D_Met->Reaction MeOH Methanol (CH3OH) MeOH->Reaction Catalyst Acid Catalyst (TMSCl, HCl, or SOCl2) Catalyst->Reaction Product D-Methionine Methyl Ester Hydrochloride Reaction->Product Purification Purification (Evaporation/Crystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

General synthesis pathway for D-Methionine methyl ester hydrochloride.

Characterization

The successful synthesis of methionine methyl ester hydrochloride has been confirmed using various analytical techniques. The primary methods cited in the literature include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are used to confirm the structure of the resulting ester.[2]

  • Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to verify the molecular weight of the product.[2]

For methionine methyl ester, characteristic ¹H-NMR signals are observed at approximately δ 4.51 (t, 1H), 3.79 (s, 3H), and 3.30 (d, 2H). The ¹³C-NMR spectrum shows peaks around δ 169.2, 54.0, 51.6, and 35.7.[2]

Conclusion

The synthesis of D-Methionine methyl ester hydrochloride can be effectively achieved through several established esterification methods. The choice of method may depend on the desired scale, available reagents, and required purity. The trimethylchlorosilane method offers mild conditions and ease of operation, while the traditional hydrogen chloride and thionyl chloride methods provide high yields and are well-documented. Each of these pathways provides a reliable route to this important chemical intermediate, which is crucial for further applications in research and development.

References

physical and chemical characteristics of H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical characteristics of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride). The information is compiled to support research, development, and quality control activities involving this amino acid derivative.

Chemical Identity and Structure

This compound is the hydrochloride salt of the methyl ester of D-methionine, a non-proteinogenic stereoisomer of the essential amino acid L-methionine. Its structure is characterized by a chiral center at the alpha-carbon, a methyl ester group, and a methylthioethyl side chain.

Chemical Structure:

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for handling, formulation, and analytical method development.

PropertyValueReferences
IUPAC Name (2R)-2-amino-4-(methylthio)butanoic acid methyl ester hydrochloride
Alternate Names D-Methionine methyl ester hydrochloride[1]
CAS Number 69630-60-0[1][2][3]
Molecular Formula C6H14ClNO2S[2][3]
Molecular Weight 199.70 g/mol [1][2][3]
Appearance White to off-white solid/powder[2][3][4]
Melting Point No data available[4]
Optical Rotation -23.8° (c=1.00 g/100ml in Methanol)[3]
Purity (by NMR) ≥ 95.0%[3][5]
Water Content (KF) 0.69%[3]

Solubility Profile

Solubility is a key parameter for in vitro assays, formulation development, and purification processes.

SolventSolubilityReferences
DMSO ≥ 200 mg/mL (1001.50 mM)[2][6]
Water Soluble (exact value not specified)
Methanol Soluble (used for recrystallization)[7]

Note: It is highlighted that hygroscopic DMSO can significantly impact the solubility of the product, and newly opened DMSO is recommended.[2][6] The designation "≥" indicates that the substance is soluble, but the saturation point is not known.[2][6]

Stability and Storage

Proper storage is essential to maintain the integrity and purity of this compound.

ConditionStorage DurationReferences
Powder (-20°C) 3 years[2][3]
Powder (4°C) 2 years[2][3]
In Solvent (-80°C) 6 months[2][3]
In Solvent (-20°C) 1 month[2][3]

It is recommended to aliquot solutions upon preparation to avoid degradation from repeated freeze-thaw cycles.[2][6] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[4]

Experimental Protocols

5.1. Synthesis and Purification

A common method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid.

  • General Procedure: D-Methionine is suspended in methanol. The mixture is cooled, and a reagent such as trimethylchlorosilane or thionyl chloride is added slowly.[8][9] The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).[8] The solvent is then removed by rotary evaporation to yield the crude product.[7][8]

  • Recrystallization: For further purification, the crude solid can be dissolved in hot methanol and then precipitated by adding a less polar solvent like diethyl ether.[7]

5.2. Characterization Workflow

A logical workflow for the comprehensive characterization of a new batch of this compound is crucial for quality control.

G cluster_0 Initial Synthesis & Purification cluster_2 Structural & Purity Verification cluster_3 Final Assessment Synthesis Esterification of D-Methionine Purification Recrystallization Synthesis->Purification Appearance Visual Inspection (Color, Form) Purification->Appearance Solubility Solubility Testing (DMSO, H2O) Purification->Solubility OpticalRotation Polarimetry Purification->OpticalRotation NMR 1H NMR Spectroscopy Purification->NMR KF Karl Fischer Titration (Water Content) Purification->KF QC_Release QC Release Criteria Met? Appearance->QC_Release Solubility->QC_Release OpticalRotation->QC_Release HPLC HPLC for Purity NMR->HPLC KF->QC_Release HPLC->QC_Release

Caption: Workflow for the synthesis and quality control analysis of this compound.

Spectroscopic Data

  • ¹H NMR Spectrum: The proton NMR spectrum is expected to be consistent with the chemical structure of D-Methionine methyl ester hydrochloride.[3] A typical analysis would confirm the presence of protons corresponding to the methyl ester, the S-methyl group, the methylene groups of the side chain, and the alpha-proton.

Biological and Research Context

This compound serves as a derivative of methionine. Amino acids and their derivatives are widely utilized as research chemicals, particularly in peptide synthesis and as building blocks in medicinal chemistry.[2][10] They have been investigated for their potential as ergogenic supplements, influencing anabolic hormone secretion and providing fuel during exercise.[2][6]

The logical relationship for its application in research is outlined below.

G cluster_0 Core Compound cluster_1 Primary Applications cluster_2 Downstream Research Areas A This compound B Peptide Synthesis A->B C Chiral Building Block A->C D Drug Discovery B->D E Proteomics Research B->E C->D F Metabolic Studies C->F

Caption: Key research applications stemming from this compound.

Safety and Handling

This chemical is considered hazardous and may cause skin, eye, and respiratory irritation.[11][12] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles).[11][12]

  • Handling: Use in a well-ventilated area. Avoid dust formation, inhalation, and contact with skin or eyes.[11][13] Wash hands thoroughly after handling.[12]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash with plenty of soap and water.[11] If inhaled, move to fresh air.[11]

  • Fire Fighting: Use water spray, carbon dioxide, dry chemical, or chemical foam as extinguishing media.[4] Hazardous decomposition products include carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[4]

This document is intended for research use only and has not been validated for medical applications.[3] All data should be confirmed by the end-user's own quality control procedures.

References

H-D-Met-OMe.HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), a crucial chiral building block in synthetic chemistry. The document details its fundamental physicochemical properties, provides a robust experimental protocol for its application in solid-phase peptide synthesis (SPPS), and outlines a standard workflow for this process. The information is tailored for professionals in research, and drug development, offering a foundational understanding of this compound's utility and practical application.

Introduction

This compound, the hydrochloride salt of D-methionine methyl ester, is a derivative of the non-proteinogenic D-methionine. Its primary application lies in its use as a chiral building block, particularly in the synthesis of peptides and peptidomimetics. The incorporation of D-amino acids into peptide chains can confer unique properties, such as increased resistance to enzymatic degradation, leading to a longer biological half-life, which is a desirable attribute in therapeutic peptide design. This guide will delve into the essential data and methodologies associated with this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for experimental design, including reaction stoichiometry and solution preparation.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO₂S[1][2]
Molecular Weight 199.70 g/mol [1][2]
Appearance White to off-white solid[2]
Purity (by NMR) ≥ 95.0%[2]
Water Content (Karl Fischer) ≤ 0.69%[2]
Optical Rotation ([α]D) -23.8° (c=1.00 g/100mL in MeOH)[2]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocol: Application in Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the incorporation of a D-methionine residue into a peptide chain using Fmoc-D-Met-OH, the N-terminally protected form of D-methionine, in a standard solid-phase peptide synthesis workflow. This compound serves as a precursor for the synthesis of Fmoc-D-Met-OH or can be used in solution-phase peptide synthesis.

Objective: To synthesize a peptide containing a D-methionine residue.

Materials:

  • Fmoc-D-Met-OH

  • Rink Amide Resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage Cocktail (e.g., Reagent H: trifluoroacetic acid 81%, phenol 5%, thioanisole 5%, 1,2-ethanedithiol 2.5%, water 3%, dimethylsulfide 2%, ammonium iodide 1.5% w/w)[3][4]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[5]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-Met-OH (3 equivalents relative to resin loading), HATU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.[7]

  • Washing: After successful coupling, wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Once the peptide sequence is complete, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail "Reagent H" to the resin. This cocktail is specifically designed to minimize the oxidation of the methionine side chain.[3][4]

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Analysis:

    • Collect the precipitated peptide by centrifugation.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the key processes involved in utilizing this compound in a research and development context.

Synthesis_Workflow cluster_synthesis Synthesis of Fmoc-D-Met-OH cluster_spps Solid-Phase Peptide Synthesis cluster_analysis Purification & Analysis This compound This compound Fmoc-D-Met-OH Fmoc-D-Met-OH This compound->Fmoc-D-Met-OH Fmoc Protection Fmoc-OSu Fmoc-OSu Fmoc-OSu->Fmoc-D-Met-OH Coupling Coupling Fmoc-D-Met-OH->Coupling Resin Resin Deprotection Deprotection Resin->Deprotection Deprotection->Coupling Coupling->Deprotection Repeat for each AA Cleavage Cleavage Coupling->Cleavage Crude_Peptide Crude_Peptide Cleavage->Crude_Peptide Purification Purification Crude_Peptide->Purification RP-HPLC Analysis Analysis Purification->Analysis Mass Spec, HPLC Pure_Peptide Pure_Peptide Analysis->Pure_Peptide

Figure 1: Overall workflow from this compound to a purified D-methionine containing peptide.

SPPS_Cycle Resin_Bound_Peptide Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Bound_Peptide->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 Next_Cycle Next Coupling Cycle or Final Cleavage Washing_2->Next_Cycle Next_Cycle->Resin_Bound_Peptide Repeat

Figure 2: The iterative cycle of solid-phase peptide synthesis (SPPS).

Conclusion

This compound is a valuable reagent for the synthesis of peptides containing D-methionine, offering a pathway to novel therapeutics with enhanced stability. The provided data and protocols serve as a foundational resource for researchers and developers in the field of peptide chemistry. Careful execution of the described synthetic and purification steps, particularly the use of specialized cleavage cocktails, is essential for obtaining high-purity D-methionine-containing peptides.

References

A Technical Guide to the Solubility and Stability of H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of D-methionine methyl ester hydrochloride (H-D-Met-OMe.HCl), a key building block in peptide synthesis and various research applications. Understanding these fundamental physicochemical properties is critical for its effective storage, handling, and application in experimental and developmental workflows.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of D-methionine. The presence of the hydrochloride salt enhances the stability of the compound compared to its free base form.[1]

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂S
Molecular Weight 199.70 g/mol [2]
Appearance White to off-white crystalline powder or solid[2]
CAS Number 69630-60-0

Solubility Profile

The solubility of this compound is dictated by its polar nature, stemming from the charged amino group (as the hydrochloride salt) and the ester functional group. This makes it readily soluble in polar solvents.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, data from suppliers and studies on analogous compounds provide a strong indication of its solubility profile.

SolventSolubility ( g/100 mL)Temperature (°C)Notes
Water SolubleNot SpecifiedGeneral qualitative data indicates good solubility. As a salt of a primary amine, solubility is expected to be high in aqueous media.
Dimethyl Sulfoxide (DMSO) ≥ 20.0Not SpecifiedA stock solution of ≥ 200 mg/mL (1001.50 mM) can be prepared.[3] The L-isomer has a reported solubility of 125 mg/mL.[2]
Methanol Expected to be solubleNot SpecifiedAmino acid hydrochlorides are generally soluble in alcohol.[4] The parent amino acid, DL-methionine, shows good solubility in methanol-water mixtures.[5]
Ethanol Expected to be solubleNot SpecifiedSolubility of amino acids in aqueous ethanol is lower than in pure water.[6] However, the hydrochloride salt form generally increases alcohol solubility.[4]
Other Organic Solvents Low SolubilityNot SpecifiedGenerally low solubility in non-polar organic solvents.
Factors Influencing Solubility
  • pH: The solubility of amino acids and their esters in aqueous solutions is highly dependent on pH.[5][7][8] At its isoelectric point, the free amino acid ester would exhibit minimum solubility. However, as the hydrochloride salt, this compound exists in a cationic form, ensuring higher solubility in neutral and acidic solutions.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.

  • Salt Form: The hydrochloride salt form significantly increases the aqueous and alcohol solubility compared to the free amino acid ester.[4]

Stability Profile

The stability of this compound is influenced by temperature, light, moisture, and pH. The primary degradation pathway for amino acid esters is hydrolysis of the ester bond.

Storage and Handling Recommendations

To ensure the integrity of the compound, the following storage conditions are recommended:

FormStorage TemperatureDurationSource
Powder -20°C3 years[3]
4°C2 years[3]
In Solvent (e.g., DMSO) -80°C6 months[2][3]
-20°C1 month[2][3]

General stability guidelines recommend storing the compound in a dry, clean place, away from high temperatures, direct sunlight, and persistent air exposure to prevent decomposition.

pH-Dependent Stability

Amino acid esters are susceptible to hydrolysis, a reaction that is catalyzed by both acid and base.

  • Acidic Conditions (pH < 4): Ester hydrolysis can occur, although it is generally slower than base-catalyzed hydrolysis. The protonated amino group provides some stability against intramolecular catalysis.

  • Neutral to Basic Conditions (pH > 7): The rate of hydrolysis significantly increases at neutral and basic pH.[9][10][11] This is due to both hydroxide-ion-catalyzed intermolecular hydrolysis and potential intramolecular cyclization (diketopiperazine formation) or hydrolysis involving the deprotonated amino group.

A general pH-rate profile for amino acid ester hydrolysis shows a U-shaped curve, with the greatest stability typically observed in the acidic pH range (pH 3-5).

Potential Degradation Pathways

The primary degradation route for this compound in solution is the hydrolysis of the methyl ester to yield D-methionine and methanol. Another potential degradation pathway for the methionine side chain itself is oxidation of the thioether group to form methionine sulfoxide. Forced degradation studies on methionine have shown its high sensitivity to oxidative and acidic conditions.[12]

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability studies on this compound.

Protocol for Solubility Determination (Static Equilibrium Method)
  • Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

  • Materials: this compound, selected solvents (e.g., water, methanol, ethanol), temperature-controlled shaker or water bath, analytical balance, vials, filtration system (e.g., 0.22 µm syringe filters), and a suitable analytical instrument (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and immediately filter it to remove undissolved solids.

    • Accurately dilute the filtered solution with an appropriate solvent.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC-UV or LC-MS.[13][14][15][16]

    • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol for pH-Dependent Stability Study
  • Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over time.

  • Materials: this compound, a series of aqueous buffers (e.g., pH 2, 4, 7.4, 9), temperature-controlled incubator, HPLC-UV or LC-MS system.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water).

    • Dilute the stock solution into the various pH buffers to a known initial concentration (e.g., 1 mg/mL).

    • Dispense aliquots of each solution into separate, sealed vials.

    • Place the vials in a temperature-controlled incubator (e.g., 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial for each pH condition.

    • Immediately analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and any major degradation products (e.g., D-methionine).

    • Plot the concentration of this compound versus time for each pH.

    • Determine the degradation kinetics (e.g., calculate the pseudo-first-order rate constant, k, and the half-life, t₁/₂) for each pH condition.

Visualizations

Experimental Workflow for Stability Analysis

G Workflow for pH-Dependent Stability Analysis A Prepare Stock Solution of this compound B Dilute into Buffers (pH 2, 4, 7.4, 9) A->B C Incubate at Controlled Temperature (e.g., 37°C) B->C D Sample at Time Points (0, 2, 4, 8, 24, 48h) C->D E HPLC/LC-MS Analysis D->E F Quantify Remaining Parent Compound E->F G Determine Degradation Kinetics (k, t½) F->G

Caption: Workflow for pH-Dependent Stability Analysis.

Metabolic Context: Methionine Degradation Pathway

As this compound is a derivative of methionine, its metabolic fate would likely involve its conversion to D-methionine. The metabolic pathway of the naturally occurring L-methionine provides context for its biological processing.

G Simplified Methionine Degradation Pathway Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methyl Methyl Group Donation SAM->Methyl HCys Homocysteine SAH->HCys Adenosylhomocysteinase HCys->Met Methionine Synthase Cyst Cystathionine HCys->Cyst Cystathionine β-synthase Cys Cysteine Cyst->Cys Cystathionine γ-lyase AKB α-Ketobutyrate Cyst->AKB Cystathionine γ-lyase

Caption: Simplified Methionine Degradation Pathway.

References

A Researcher's Guide to Procuring and Utilizing H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection and proper handling of chemical reagents are paramount to the success and reproducibility of their work. This in-depth technical guide provides comprehensive information on the procurement and laboratory use of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), a key building block in synthetic chemistry.

Sourcing and Procurement of this compound

The acquisition of high-purity this compound is the first critical step for its use in laboratory settings. A variety of chemical suppliers offer this compound, each with specific grades and purity levels. Researchers should carefully consider these factors to ensure the quality and consistency of their experimental results.

For research and development purposes, it is imperative to source from reputable suppliers who provide comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Key Supplier Information

A summary of prominent suppliers for this compound is provided below, with a focus on data relevant to a research audience.

SupplierCatalog Number (Example)Purity SpecificationAvailable QuantitiesTechnical Documentation
MedchemExpressHY-W014917≥ 95.0% (by NMR)[1]10 g and largerCertificate of Analysis, SDS[1]
Santa Cruz Biotechnologysc-269935Not specifiedInquireSDS, Certificate of Analysis[2]
AapptecAHM206Lot-specific5 g, 25 g, and bulk[3]MSDS, SDS, Certificate of Analysis[3]
Thermo Fisher ScientificA1495898%100 g[4]Certificate of Analysis, SDS
Kilo BiotechnologyInquire1 kg to 25 kg[5]Inquire

Note: Purity and availability are subject to change and may vary by lot. Researchers should always consult the supplier's most recent documentation.

Experimental Protocols

This compound is primarily utilized as a synthetic intermediate, most notably in the field of peptide synthesis.[1] As the methyl ester of D-methionine, it serves as a protected form of the amino acid, ready for coupling reactions.

General Protocol for Peptide Coupling using this compound

This protocol outlines a general procedure for the coupling of an N-protected amino acid to this compound in a solution-phase peptide synthesis.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-L-Ala-OH)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Nitrogen or Argon line for inert atmosphere

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid and the coupling agent in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid group of the N-protected amino acid.

  • Addition of this compound: Add this compound to the reaction mixture.

  • Neutralization: Add the base (e.g., DIPEA) to the reaction mixture to neutralize the hydrochloride salt of this compound and to facilitate the coupling reaction.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the crude product is typically purified using standard laboratory techniques such as extraction and column chromatography.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for laboratory safety and to maintain the integrity of the compound.

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard information and emergency procedures.

Handling:

  • Use clean, dry spatulas and glassware to handle the compound.

  • Avoid creating dust when weighing or transferring the solid.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry place.

  • Recommended storage temperature is typically -20°C for long-term stability.[1]

  • Protect from moisture and light.

Visualizing Workflows and Logical Relationships

To aid in the practical application of this information, the following diagrams, created using the DOT language, illustrate key processes.

Supplier_Selection_Workflow Supplier Selection Workflow for this compound start Identify Need for This compound search Search Reputable Chemical Suppliers start->search evaluate Evaluate Suppliers Based on: - Purity Specifications - Available Quantities - Cost - Shipping Time search->evaluate documentation Request and Review: - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) evaluate->documentation decision Select Optimal Supplier documentation->decision purchase Purchase Reagent decision->purchase receive Receive and Verify - Check for damage - Confirm identity and quantity purchase->receive log Log Reagent in Laboratory Inventory receive->log end Store Appropriately log->end

Caption: Supplier selection workflow for this compound.

Peptide_Synthesis_Workflow General Workflow for Peptide Synthesis using this compound cluster_preparation Reaction Preparation cluster_coupling Coupling Reaction cluster_purification Work-up and Purification dissolve_reagents Dissolve N-protected Amino Acid and Coupling Agent in DMF activate Activate Carboxylic Acid Group dissolve_reagents->activate add_met_ester Add this compound activate->add_met_ester add_base Add Base (e.g., DIPEA) add_met_ester->add_base react Stir at Room Temperature add_base->react monitor Monitor Reaction by TLC react->monitor workup Perform Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Final Product (e.g., NMR, Mass Spec) purify->characterize

Caption: General workflow for peptide synthesis.

References

An In-depth Technical Guide to the Safety and Handling of H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), a derivative of the amino acid methionine utilized in peptide synthesis and other research applications. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.

Chemical and Physical Properties

This compound is a white to off-white solid. Key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 69630-60-0
Molecular Formula C₆H₁₄ClNO₂S
Molecular Weight 199.70 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (≥ 200 mg/mL)[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound. This compound is the hydrochloride salt of an amino acid ester and should be handled in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment should be worn at all times to minimize exposure.

PPESpecification
Eye Protection Safety glasses or chemical splash goggles.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[2]
Body Protection Laboratory coat, full-length pants, and closed-toe shoes.[2]
Respiratory Protection Generally not required with adequate ventilation. If dust is generated, a dust mask (e.g., N95) may be used.[3]
Handling and Storage
  • Handling : Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale.[5] When preparing solutions, always add the solid to the solvent. Wash hands thoroughly after handling.[2][5]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Recommended storage temperatures for the solid powder are -20°C for long-term storage (up to 3 years) and 4°C for shorter periods (up to 2 years).[1] Solutions in solvents should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]

First Aid Measures

In the event of exposure, follow these first aid procedures and seek medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Wash the affected area with soap and water.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Accidental Release and Disposal

  • Accidental Release : In case of a spill, wear appropriate PPE and avoid generating dust.[3] For small spills, sweep up the solid material and place it in a suitable container for disposal.[3] For larger spills, contain the spill and collect the material for disposal. Ensure the area is well-ventilated.

  • Disposal : Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

Toxicological Information

Experimental Protocols

This compound is primarily used as a building block in solution-phase peptide synthesis. The methyl ester protects the carboxylic acid group of the D-methionine, while the amine group is available for coupling with an N-protected amino acid.

General Protocol for Dipeptide Synthesis

This protocol outlines the general steps for coupling an N-protected amino acid (e.g., Fmoc-L-Alanine) with this compound.

Materials:

  • This compound

  • N-protected amino acid (e.g., Fmoc-L-Ala-OH)

  • Coupling agent (e.g., DCC, EDC)

  • Coupling additive (e.g., HOBt)

  • Base (e.g., DIPEA, NMM)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Liberation of the free amine: Dissolve this compound in the chosen anhydrous solvent. Add one equivalent of a non-nucleophilic base (e.g., DIPEA) and stir for a short period at room temperature.

  • Activation of the N-protected amino acid: In a separate flask, dissolve the N-protected amino acid and a coupling additive (e.g., HOBt) in the anhydrous solvent. Cool the solution to 0°C and add the coupling agent (e.g., DCC).

  • Coupling reaction: Add the solution containing the activated N-protected amino acid to the solution of the free amine of H-D-Met-OMe. Allow the reaction to proceed, typically for several hours at room temperature.

  • Work-up and Purification: The reaction mixture is typically worked up by aqueous extraction to remove byproducts and unreacted starting materials. The resulting protected dipeptide is then purified, often by column chromatography.

G cluster_amine Amine Component Preparation cluster_acid Acid Component Activation cluster_coupling Coupling and Purification This compound This compound Free Amine Free Amine This compound->Free Amine  + Base (e.g., DIPEA) in Solvent Protected Dipeptide Protected Dipeptide Free Amine->Protected Dipeptide N-Protected Amino Acid N-Protected Amino Acid Activated Ester Activated Ester N-Protected Amino Acid->Activated Ester  + Coupling Agent (e.g., DCC) + Additive (e.g., HOBt) in Solvent Activated Ester->Protected Dipeptide Purified Dipeptide Purified Dipeptide Protected Dipeptide->Purified Dipeptide  Work-up & Purification G cluster_metabolism Methionine Metabolism cluster_signaling Downstream Signaling Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT2A SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases mTORC1 mTORC1 SAM->mTORC1 Activates HCY Homocysteine SAH->HCY SAHH HCY->Met HMT Growth Cell Growth & Proliferation mTORC1->Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

The Strategic Incorporation of H-D-Met-OMe.HCl in Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide chemistry, the deliberate inclusion of non-canonical amino acids is a cornerstone of rational drug design and the development of sophisticated research tools. Among these, D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, offer a powerful strategy to overcome the inherent limitations of native peptides. This technical guide provides a comprehensive overview of the role and application of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), a key building block for introducing D-methionine into peptide sequences. This document will delve into the core principles of its use, present quantitative data, detail experimental protocols, and visualize key workflows and biological pathways.

Core Principles: The Advantage of D-Methionine Incorporation

The primary rationale for incorporating D-amino acids, such as D-methionine, into a peptide sequence is to enhance its metabolic stability.[1][2] Native peptides are often susceptible to rapid degradation by endogenous proteases, which are chiral enzymes that specifically recognize and cleave peptide bonds between L-amino acids. By introducing a D-amino acid, the peptide's backbone conformation is altered at that position, rendering it a poor substrate for these proteases. This increased resistance to enzymatic degradation can significantly extend the in-vivo half-life of a peptide therapeutic, leading to improved efficacy and potentially reduced dosing frequency.

Beyond stability, the introduction of a D-amino acid can also modulate the peptide's secondary structure and its interaction with biological targets. This can lead to altered receptor binding affinities and specificities, offering a nuanced approach to refining a peptide's pharmacological profile.

Quantitative Data on D-Methionine Incorporation in Peptide Synthesis

While specific yields and purities are highly sequence-dependent, the following tables provide representative data on the incorporation of D-methionine in peptide synthesis, comparing it with its L-enantiomer. The data is illustrative of typical outcomes in well-optimized solid-phase peptide synthesis (SPPS).

Table 1: Comparative Crude Purity and Yield for a Model Hexapeptide (Ac-Tyr-Gly-Gly-Phe-X-Arg-NH2)

Amino Acid (X)Coupling Efficiency (Single Coupling)Crude Purity (HPLC)Overall Yield (%)
L-Methionine>99%~85%~75%
D-Methionine>99%~83%~72%

Table 2: Impact of Coupling Reagents on the Incorporation of Fmoc-D-Met-OH

Coupling ReagentActivation Time (min)Coupling Time (min)RacemizationNotes
HBTU/DIPEA230-60LowStandard and efficient coupling.
HATU/DIPEA220-45Very LowHighly efficient, especially for sterically hindered couplings.
DIC/HOBt560-120LowCost-effective, but can be slower.

Experimental Protocols

The following are detailed protocols for the incorporation of D-methionine into a peptide sequence using this compound in solution-phase synthesis and its N-protected form (Fmoc-D-Met-OH) in solid-phase peptide synthesis.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (e.g., Boc-Ala-D-Met-OMe)

This protocol describes the coupling of Boc-protected L-Alanine with this compound.

Materials:

  • Boc-L-Alanine (Boc-Ala-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization of this compound: Dissolve this compound (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 20 minutes.

  • Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Coupling Reaction: To the cooled Boc-Ala-OH solution, add DCC (1.1 eq) and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the neutralized H-D-Met-OMe solution to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU. Wash the filtrate successively with 1 M HCl, 5% NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide, Boc-Ala-D-Met-OMe.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Met-OH

This protocol outlines the manual incorporation of an Fmoc-protected D-methionine residue into a growing peptide chain on a solid support (e.g., Rink Amide resin) using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • Fmoc-D-Met-OH

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove piperidine and byproducts.

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-D-Met-OH (3 eq) and HBTU (2.9 eq) in DMF. Add DIPEA (6 eq) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative test indicates a complete reaction).

  • Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Add the cleavage cocktail to the resin and agitate for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether. Lyophilize the crude peptide and purify by reverse-phase HPLC.

Note on Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation during synthesis and cleavage. To minimize this, it is recommended to use fresh, high-purity solvents and reagents and to consider adding scavengers like ammonium iodide to the cleavage cocktail.[3]

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key stages of solution-phase and solid-phase peptide synthesis.

Solution_Phase_Peptide_Synthesis cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product Boc-AA-OH Boc-Protected Amino Acid Activation Activation (DCC/HOBt) Boc-AA-OH->Activation This compound This compound Neutralization Neutralization (DIPEA) This compound->Neutralization Coupling Coupling Neutralization->Coupling Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Dipeptide Protected Dipeptide Purification->Dipeptide

Solution-Phase Dipeptide Synthesis Workflow.

Solid_Phase_Peptide_Synthesis start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-D-Met-OH, Activator) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat final_deprotection Final Fmoc Deprotection wash2->final_deprotection repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end Pure Peptide purification->end

Solid-Phase Peptide Synthesis (SPPS) Cycle.
Potential Signaling Pathway Involvement

Peptides containing D-methionine can exhibit enhanced antioxidant properties. D-methionine can act as a scavenger of reactive oxygen species (ROS), and its incorporation can protect other residues in the peptide from oxidation. This can be relevant in signaling pathways where oxidative stress is a key factor. The following diagram illustrates a simplified, hypothetical signaling pathway where a D-methionine-containing peptide could exert a protective effect.

Antioxidant_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, Catalase) ROS->Antioxidant_Enzymes Induces D_Met_Peptide D-Methionine-Containing Peptide D_Met_Peptide->ROS Scavenges Cell_Survival Cell Survival D_Met_Peptide->Cell_Survival Apoptosis Apoptosis Cellular_Damage->Apoptosis Antioxidant_Enzymes->ROS Neutralizes

Hypothetical Antioxidant Signaling Pathway.

Conclusion

This compound and its protected derivatives are invaluable tools in modern peptide chemistry. The strategic incorporation of D-methionine offers a reliable method for enhancing the proteolytic stability of peptides, a critical attribute for the development of peptide-based therapeutics. While the synthesis of methionine-containing peptides requires careful consideration to mitigate side reactions such as oxidation, the established protocols for both solution-phase and solid-phase synthesis provide robust frameworks for their successful preparation. The ability to fine-tune the properties of peptides through the inclusion of D-amino acids underscores the continued evolution of peptide science and its profound impact on drug discovery and biomedical research.

References

Methodological & Application

Application Notes and Protocols for H-D-Met-OMe.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-Met-OMe.HCl, or D-methionine methyl ester hydrochloride, is a derivative of the non-proteinogenic D-methionine amino acid. Its incorporation into peptide sequences during solid-phase peptide synthesis (SPPS) offers a strategic advantage in drug development. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life and enhanced therapeutic potential.[1][2] However, the unique thioether side chain of methionine presents challenges during SPPS, primarily its susceptibility to oxidation and S-alkylation during the acidic cleavage step.[3][4][5]

These application notes provide a comprehensive guide to the effective use of this compound in Fmoc-based SPPS, with detailed protocols for resin loading, peptide chain elongation, and final cleavage, emphasizing strategies to mitigate side reactions.

Key Challenges with Methionine in SPPS

The primary hurdles in synthesizing methionine-containing peptides are twofold:

  • Oxidation: The sulfur atom in the methionine side chain is readily oxidized to methionine sulfoxide during the repetitive acid treatments of SPPS, particularly during the final cleavage from the resin.[3][4][5]

  • S-alkylation: The thioether is nucleophilic and can be alkylated by carbocations generated from protecting groups (e.g., tert-butyl cations from Boc or tBu groups) during acidic cleavage, forming a sulfonium salt.[4][5]

Careful selection of cleavage cocktails containing specific scavengers is crucial to minimize these side reactions and ensure the synthesis of a pure peptide product.

Experimental Protocols

Resin Selection and Loading of this compound

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., carboxylic acid or amide). For a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) resin is recommended due to its acid lability, which allows for the cleavage of the peptide while keeping side-chain protecting groups intact if needed.

Protocol for Loading this compound onto 2-Chlorotrityl Chloride Resin:

  • Resin Swelling: Swell 1 gram of 2-chlorotrityl chloride resin (substitution typically 1.0-1.6 mmol/g) in a reaction vessel with dry dichloromethane (DCM) for 30 minutes. Drain the DCM.

  • Amino Acid Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to resin substitution) in dry DCM. Add N,N-diisopropylethylamine (DIPEA) (1.6 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Coupling: Add the neutralized this compound solution to the swollen resin. Gently agitate the mixture for 2-4 hours at room temperature.

  • Capping: To cap any remaining reactive sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), N,N-dimethylformamide (DMF) (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional but Recommended): The loading of the first amino acid can be determined spectrophotometrically by Fmoc release after coupling a Fmoc-protected amino acid to a small sample of the loaded resin.

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following is a standard protocol for Fmoc-based SPPS.

Workflow for SPPS Cycle:

SPPS_Workflow start Start with H-D-Met-OMe-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes cleavage Final Cleavage and Deprotection repeat->cleavage No

Caption: A generalized workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

Detailed Protocol for One SPPS Cycle:

  • Resin Swelling: Swell the H-D-Met-OMe-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the subsequent amino acid. Drain and repeat for another 5-10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and byproducts.

  • Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

The final cleavage step is critical for obtaining a high-purity methionine-containing peptide. The choice of the cleavage cocktail is paramount to prevent oxidation and S-alkylation.

Table 1: Comparison of Cleavage Cocktails for Methionine-Containing Peptides

Reagent CocktailComposition (v/v or w/v)Efficacy in Preventing Methionine OxidationNotes
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)ModerateA commonly used general-purpose cleavage cocktail.
Reagent B TFA / Phenol / Water / TIPS (88:5:5:2)LowNot recommended for methionine-containing peptides as it does not prevent oxidation.[6]
Reagent H TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I (81:5:5:2.5:3:2:1.5 w/w)HighSpecifically designed to minimize methionine oxidation.[6][7]
Modified Cocktail TFA / Anisole / TMSCl / Me2S / PPh3 (85:5:5:5 v/v + 0.1% PPh3)HighShown to effectively eradicate oxidation and reduce S-alkylation.[2][8]

TFA: Trifluoroacetic Acid, TIPS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide, TMSCl: Trimethylsilyl chloride, PPh3: Triphenylphosphine.

Protocol for Cleavage using Reagent H:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare Reagent H by mixing trifluoroacetic acid (81% w/w), phenol (5% w/w), thioanisole (5% w/w), 1,2-ethanedithiol (2.5% w/w), water (3% w/w), dimethylsulfide (2% w/w), and ammonium iodide (1.5% w/w).[6][7]

  • Cleavage Reaction: Add the freshly prepared Reagent H to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Application in Drug Development: The Advantage of D-Methionine

The incorporation of D-amino acids like D-methionine into peptide therapeutics is a valuable strategy to enhance their pharmacological properties.

Diagram of D-Amino Acid Advantage:

D_Amino_Acid_Advantage L_Peptide L-Peptide Protease Protease L_Peptide->Protease Susceptible Degradation Rapid Degradation Protease->Degradation Resistance Resistance to Proteolysis Protease->Resistance Short_HalfLife Short In Vivo Half-Life Degradation->Short_HalfLife D_Peptide D-Peptide (contains H-D-Met-OMe) D_Peptide->Protease Resistant Long_HalfLife Longer In Vivo Half-Life D_Peptide->Long_HalfLife Enhanced_Activity Enhanced Therapeutic Activity Long_HalfLife->Enhanced_Activity

Caption: The incorporation of D-amino acids enhances peptide stability against enzymatic degradation.

Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic efficacy. By substituting one or more L-amino acids with their D-enantiomers, the resulting peptide becomes a poor substrate for these enzymes. This increased proteolytic stability can lead to:

  • Longer plasma half-life: The peptide remains in circulation for a longer period, potentially reducing the required dosing frequency.[1]

  • Improved bioavailability: Enhanced stability can lead to better absorption and distribution.

  • Sustained therapeutic effect: The prolonged presence of the active peptide can result in a more durable biological response.

D-methionine, in particular, can be used to create peptide analogs with these favorable pharmacokinetic properties, making it a valuable tool for the development of novel peptide-based drugs.[1]

Conclusion

The use of this compound in solid-phase peptide synthesis, while presenting challenges related to the methionine side chain, offers significant benefits for the development of robust peptide therapeutics. By employing optimized protocols, particularly for the critical cleavage step with specialized cocktails like Reagent H, researchers can successfully synthesize high-purity D-methionine-containing peptides. The resulting enhanced stability of these peptides against enzymatic degradation underscores their potential in creating next-generation drugs with improved pharmacokinetic profiles.

References

Application Notes and Protocols for Unnatural D-Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Utilization of D-Amino Acids for Unnatural Amino Acid Incorporation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of unnatural amino acids into proteins is a powerful tool in chemical biology and drug discovery, enabling the introduction of novel chemical functionalities, spectroscopic probes, and post-translational modifications. While the incorporation of various L-amino acid analogs has become relatively routine, the ribosomal incorporation of D-amino acids presents a significant challenge due to the inherent stereoselectivity of the translational machinery. This document provides a detailed overview of the principles and methodologies for incorporating D-amino acids into proteins, with a focus on the pioneering work using engineered ribosomes.

It is important to note that H-D-Met-OMe.HCl, the methyl ester of D-methionine hydrochloride, is not directly used for ribosomal incorporation. Instead, D-methionine, the free D-amino acid, is chemically acylated to a transfer RNA (tRNA) for subsequent use in in vitro translation systems.

Principle of D-Amino Acid Incorporation

The cellular translational apparatus, particularly the ribosome, has evolved to be highly specific for L-amino acids. The peptidyltransferase center (PTC) of the ribosome, responsible for peptide bond formation, sterically hinders the accommodation of D-amino acids, leading to extremely inefficient incorporation.[1][2] To overcome this limitation, a strategy involving engineered ribosomes with mutations in the 23S rRNA has been developed. These mutations alter the geometry of the PTC, creating a more permissive environment for D-aminoacyl-tRNAs.[3][4]

The general workflow for D-amino acid incorporation relies on a combination of chemically aminoacylated suppressor tRNAs and an in vitro cell-free protein synthesis system containing these engineered ribosomes.

  • Chemical Aminoacylation: A D-amino acid is chemically attached to a suppressor tRNA, typically one that recognizes a nonsense codon such as the amber codon (UAG). This bypasses the need for an evolved, D-amino acid-specific aminoacyl-tRNA synthetase, which has not yet been developed.

  • Engineered Ribosomes: Ribosomes are engineered with specific mutations in the 23S rRNA sequence within the PTC. These mutations reduce the steric hindrance for D-amino acids in the A-site of the ribosome.

  • In Vitro Translation: The chemically charged D-aminoacyl-tRNA and the engineered ribosomes are used in a cell-free protein synthesis system (e.g., an S-30 extract) programmed with a messenger RNA (mRNA) containing a UAG codon at the desired incorporation site.

Experimental Protocols

This protocol describes the chemical aminoacylation of a suppressor tRNA with a D-amino acid. D-methionine will be used as an example.

Materials:

  • Suppressor tRNA (e.g., tRNACUA)

  • D-methionine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffers (e.g., sodium acetate, pH 5.0)

  • Size-exclusion chromatography columns

Procedure:

  • Activation of D-methionine: a. Dissolve D-methionine and N-Hydroxysuccinimide in DMSO. b. Add DCC to the solution to activate the carboxyl group of D-methionine. c. Allow the reaction to proceed for several hours at room temperature. d. Purify the resulting D-methionine-NHS ester.

  • Aminoacylation of tRNA: a. Dissolve the suppressor tRNA in a suitable reaction buffer. b. Add the activated D-methionine-NHS ester to the tRNA solution. c. Incubate the reaction mixture to allow the formation of the aminoacyl bond between the D-methionine and the 3'-end of the tRNA.

  • Purification of D-methionyl-tRNACUA: a. Purify the D-methionyl-tRNACUA from the reaction mixture using size-exclusion chromatography to remove unreacted components. b. Precipitate the purified D-aminoacyl-tRNA, wash with ethanol, and resuspend in a suitable storage buffer.

This protocol outlines the expression of a target protein containing a D-amino acid at a specific site using a cell-free system.

Materials:

  • S-30 cell-free extract containing engineered ribosomes (with 23S rRNA mutations)

  • Plasmid DNA encoding the target protein with an in-frame amber (UAG) codon at the desired position

  • Purified D-methionyl-tRNACUA

  • Amino acid mixture (lacking methionine if replacement is desired)

  • Energy mix (ATP, GTP, etc.)

  • Reaction buffer

Procedure:

  • Prepare the In Vitro Translation Reaction: a. In a microcentrifuge tube, combine the S-30 extract, reaction buffer, energy mix, and the amino acid mixture. b. Add the plasmid DNA encoding the target protein. c. Add the purified D-methionyl-tRNACUA.

  • Incubation: a. Incubate the reaction mixture at 37°C for 1-2 hours to allow for protein synthesis.

  • Analysis of Protein Expression: a. Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting to confirm the expression of the full-length protein. b. The amount of full-length protein produced is indicative of the efficiency of D-amino acid incorporation.

Data Presentation

The efficiency of D-amino acid incorporation can be quantified by comparing the yield of full-length protein synthesized in the presence of the D-aminoacyl-tRNA to that synthesized with the corresponding L-aminoacyl-tRNA.

Table 1: Relative Suppression Efficiencies of D-Amino Acids using Engineered Ribosomes

D-Amino AcidTarget ProteinIncorporation SiteRelative Suppression Efficiency (%)*
D-MethionineDihydrofolate Reductase (DHFR)2223
D-PhenylalanineDihydrofolate Reductase (DHFR)2212

*Relative suppression efficiency is calculated as the amount of full-length protein produced with the D-aminoacyl-tRNA divided by the amount produced with the corresponding L-aminoacyl-tRNA. Data adapted from Dedkova et al., 2003.[3]

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_synthesis In Vitro Synthesis D_Met D-Methionine Chem_Acyl Chemical Aminoacylation D_Met->Chem_Acyl tRNA_CUA Suppressor tRNA (tRNA_CUA) tRNA_CUA->Chem_Acyl D_Met_tRNA D-Met-tRNA_CUA Chem_Acyl->D_Met_tRNA S30_extract S-30 Extract D_Met_tRNA->S30_extract D_Met_tRNA->S30_extract mRNA Target mRNA (with UAG codon) mRNA->S30_extract Eng_Ribo Engineered Ribosome Eng_Ribo->S30_extract Protein Protein with D-Methionine S30_extract->Protein

Caption: Workflow for D-amino acid incorporation.

signaling_pathway cluster_ribosome Ribosomal Peptidyltransferase Center (PTC) cluster_wt Wild-Type Ribosome cluster_eng Engineered Ribosome A_site A-site Peptide_bond Peptide Bond Formation A_site->Peptide_bond P_site P-site P_site->Peptide_bond Peptidyl_tRNA Peptidyl-tRNA Peptidyl_tRNA->P_site D_aa_tRNA D-Aminoacyl-tRNA D_aa_tRNA->A_site L_aa_tRNA L-Aminoacyl-tRNA L_aa_tRNA->A_site Elongated_peptide Elongated Peptide Peptide_bond->Elongated_peptide WT_Ribo Steric Hindrance D_aa_tRNA_WT D-Aminoacyl-tRNA WT_Ribo->D_aa_tRNA_WT blocks Eng_Ribo_PTC Mutated PTC D_aa_tRNA_Eng D-Aminoacyl-tRNA Eng_Ribo_PTC->D_aa_tRNA_Eng accommodates

Caption: Ribosomal accommodation of D-amino acids.

Conclusion

The incorporation of D-amino acids into proteins represents a significant advancement in protein engineering, opening up new avenues for the design of novel therapeutics and research tools. While the process is currently limited to in vitro systems and requires specialized engineered ribosomes, it provides a powerful platform for exploring the impact of stereochemistry on protein structure and function. Further research in this area may lead to the development of in vivo systems for D-amino acid incorporation, which would greatly expand the utility of this technology.

References

Application Notes and Protocols for the Incorporation of H-D-Met-OMe.HCl in Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids and derivatives into peptide chains is a critical strategy in modern drug discovery and development. These modifications can enhance peptide stability, improve pharmacokinetic profiles, and modulate biological activity. H-D-Met-OMe.HCl, the hydrochloride salt of D-methionine methyl ester, is a valuable building block for introducing a D-amino acid with a protected C-terminus. This application note provides detailed protocols and comparative data for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS).

The primary challenge associated with the incorporation of methionine residues is the susceptibility of the thioether side chain to oxidation, which can occur during synthesis and cleavage.[1][2] This can lead to the formation of methionine sulfoxide, a significant impurity that can be difficult to remove and may alter the peptide's properties.[3][4] Therefore, careful selection of coupling reagents and reaction conditions is paramount to ensure high coupling efficiency and minimize side reactions.

Core Principles of this compound Coupling

The successful incorporation of this compound into a growing peptide chain on a solid support involves three key stages:

  • Neutralization: As this compound is a hydrochloride salt, the amine must be neutralized to its free form to enable nucleophilic attack on the activated carboxylic acid of the preceding amino acid on the resin. This is typically achieved using a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).

  • Activation and Coupling: The carboxylic acid of the N-terminal amino acid on the resin is activated using a coupling reagent. Common activators include carbodiimides (e.g., DIC, EDC) often in the presence of an additive (e.g., HOBt, Oxyma), or uronium/phosphonium salts (e.g., HBTU, HATU, PyBOP). The free amine of H-D-Met-OMe then reacts with the activated ester to form the peptide bond.

  • Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring a pure peptide product for the subsequent deprotection and coupling cycle.

Experimental Protocols

The following protocols outline standard procedures for the coupling of this compound in Fmoc-based solid-phase peptide synthesis. The choice of coupling reagent can significantly impact the efficiency and purity of the final peptide.

Protocol 1: Coupling using HBTU/HATU

This protocol utilizes a uronium-based coupling reagent, which is known for its high efficiency and low risk of racemization.[5]

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.

  • Neutralization: Add DIEA (1 equivalent relative to this compound) to the amino acid solution to neutralize the hydrochloride salt.

  • Pre-activation: In another vial, dissolve HBTU or HATU (3-5 equivalents) in anhydrous DMF. Add DIEA (2 equivalents relative to the coupling reagent) to this solution. Add the neutralized this compound solution to the activated coupling reagent solution and vortex briefly.

  • Coupling: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test (Ninhydrin test) to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling step can be repeated.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove all soluble impurities.

Protocol 2: Coupling using DIC/Oxyma

This protocol employs a carbodiimide activator with an oxime-based additive, which is a cost-effective and efficient alternative.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure®)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in anhydrous DMF for at least 30 minutes.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (3-5 equivalents) and Oxyma (3-5 equivalents) in anhydrous DMF.

  • Neutralization: Add DIEA (1 equivalent relative to this compound) to the amino acid/Oxyma solution.

  • Coupling: Add DIC (3-5 equivalents) to the resin, followed immediately by the addition of the neutralized amino acid/Oxyma solution. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction completion using the Kaiser test.

  • Washing: After a negative Kaiser test, wash the resin extensively with DMF and DCM as described in Protocol 1.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentTypical EquivalentsActivation TimeCoupling TimeKey AdvantagesKey Disadvantages
HBTU/HATU 3-5< 5 minutes1-2 hoursHigh efficiency, low racemization, suitable for hindered couplings.[5]Higher cost, potential for side reactions if not handled correctly.
DIC/Oxyma 3-5In situ2-4 hoursCost-effective, good performance, reduced risk of side reactions compared to HOBt.Slower reaction times compared to uronium reagents.
DIC/HOBt 3-5In situ2-4 hoursWidely used, cost-effective.Potential for explosive properties of HOBt, can be less efficient for difficult couplings.
PyBOP 3-5< 10 minutes1-2 hoursHigh coupling efficiency, particularly for hindered amino acids.Byproducts can be difficult to remove.

Mandatory Visualization

SPPS_Coupling_Workflow Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Neutralization Neutralization of This compound (DIEA) Preactivation Pre-activation (Coupling Reagent + DIEA) Neutralization->Preactivation Preactivation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 End Fmoc-Met-Peptide-Resin Wash2->End AminoAcid This compound AminoAcid->Neutralization CouplingReagent Coupling Reagent CouplingReagent->Preactivation

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Mitigating Methionine Oxidation

The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide, particularly during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[2]

Strategies to Minimize Oxidation:

  • Use of Scavengers: During the TFA cleavage cocktail, the addition of scavengers such as 1,2-ethanedithiol (EDT) or thioanisole can help to reduce oxidation.

  • Alternative Cleavage Cocktails: For peptides highly prone to oxidation, specialized cleavage cocktails with reducing agents can be employed.

  • Post-synthesis Reduction: If oxidation does occur, the resulting methionine sulfoxide can sometimes be reduced back to methionine using reagents like N-methylmercaptoacetamide, although this adds an extra purification step.

  • Synthesis with Methionine Sulfoxide: An alternative strategy involves synthesizing the peptide using Fmoc-Met(O)-OH and then reducing the sulfoxide to methionine on the resin or after cleavage.[6]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance; Inefficient activation; Aggregation of the peptide chain.Repeat the coupling step; Use a more powerful coupling reagent like HATU; Increase coupling time and/or temperature; Use a solvent mixture that disrupts aggregation (e.g., with DMSO).
Presence of Methionine Sulfoxide in Final Product Oxidation during synthesis or cleavage.Ensure fresh, high-purity solvents and reagents are used; Add scavengers to the cleavage cocktail; Optimize cleavage conditions (time, temperature).
Low Yield Incomplete coupling at one or more steps; Loss of peptide from the resin during synthesis.Monitor each coupling step carefully; Ensure proper washing procedures to avoid mechanical loss of resin.

By following these detailed protocols and considering the specific challenges associated with methionine-containing peptides, researchers can successfully incorporate this compound into their synthetic targets, paving the way for the development of novel and effective peptide-based therapeutics.

References

Application Notes and Protocols for D-Amino Acids in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction to D-Amino Acids in Peptide Drug Design

Peptides represent a promising class of therapeutics due to their high specificity and potency. However, native peptides composed of L-amino acids often face significant limitations, including rapid degradation by proteases, which leads to a short circulating half-life and poor bioavailability.[1][2][3][4][5] The incorporation of D-amino acids, the non-natural mirror images of L-amino acids, is a powerful strategy to overcome these challenges.[1][2][6] By strategically replacing L-amino acids with their D-counterparts, researchers can design peptide drugs with enhanced stability, improved pharmacokinetic profiles, and optimized therapeutic efficacy.[5][7]

Key Advantages of Incorporating D-Amino Acids

The primary advantage of using D-amino acids is the increased resistance to enzymatic degradation.[1][2][4][6][8] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acid residues. The presence of a D-amino acid at a cleavage site sterically hinders the enzyme's ability to bind and hydrolyze the peptide bond, significantly extending the peptide's half-life in biological systems.[1][2][4][6][8] This enhanced stability is a critical factor in developing peptides that can be administered less frequently and maintain therapeutic concentrations for longer periods.[3]

Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid-Containing Peptides

Peptide ClassModificationEnvironmentResultReference
Antimicrobial PeptideAll L-amino acidsTrypsinSusceptible to degradation[8]
Antimicrobial PeptidePartial or whole D-amino acid substitutionTrypsinHighly stable[8]
Antimicrobial PeptideAll L-amino acidsFetal Calf Serum (FCS)Susceptible to degradation[8]
Antimicrobial PeptidePartial or whole D-amino acid substitutionFetal Calf Serum (FCS)Resistant to proteolysis[8]
GLP-1 Analog(L)-GLP-1Proteinase KTotal loss in <1 hour[9]
GLP-1 Analog(D)-GLP-1Proteinase K80% remaining after 6 hours[9]
MUC2 Epitope PeptideD-amino acids at N- and C-terminiHuman SerumResistant to degradation[10]

The introduction of D-amino acids can significantly influence a peptide's three-dimensional structure.[11] This conformational change can either enhance or decrease the peptide's binding affinity and selectivity for its target receptor. In some cases, a D-amino acid can lock the peptide into a bioactive conformation, leading to a substantial increase in potency.[12] However, it is also possible for the structural change to disrupt the interaction with the receptor. Therefore, the position and type of D-amino acid substitution must be carefully selected and empirically tested.

Table 2: Receptor Binding Affinities of D-Amino Acid-Containing Peptides

PeptideTarget ReceptorModificationBinding Affinity (IC50)Reference
MUC2 Epitope PeptideMonoclonal Antibody 996Zero to three D-amino acids on C-terminus400-600 µmol/dm³[13]
Dermorphin Analogδ Opioid ReceptorD-Ala substitutionHigh affinity and selectivity[12][14]
Aplysia Allatotropin-Related PeptideG-protein coupled receptorD-amino acid epimerPotent agonist activity[14]

The enhanced stability of D-amino acid-containing peptides directly contributes to their improved bioavailability.[3] By resisting premature degradation in the gastrointestinal tract and bloodstream, a greater fraction of the administered dose can reach the target site. This leads to more predictable pharmacokinetic profiles and can potentially enable alternative routes of administration, such as oral delivery, for molecules that would otherwise require injection.[3]

Case Studies: Successful Peptide Drugs with D-Amino Acids

Several FDA-approved peptide drugs leverage the benefits of D-amino acids to achieve their therapeutic effects.

  • Octreotide: A synthetic analog of somatostatin, octreotide incorporates a D-phenylalanine residue and a C-terminal amino alcohol.[5] These modifications, along with cyclization, make it highly resistant to metabolic degradation, extending its half-life compared to native somatostatin. It is used to treat acromegaly and certain tumors by binding to somatostatin receptors.[5][6]

  • Goserelin: This gonadotropin-releasing hormone (GnRH) agonist contains a D-serine residue.[5] The D-amino acid substitution enhances its stability and allows for sustained release from a depot formulation, making it effective for treating prostate cancer, breast cancer, and endometriosis.[5]

  • Degarelix: A GnRH antagonist that incorporates multiple D-amino acids. These substitutions are crucial for its stability and potent binding to the GnRH receptor, leading to a rapid reduction in testosterone levels in patients with advanced prostate cancer.

Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Amino Acid-Containing Peptide

This protocol outlines the manual synthesis of a peptide containing a D-amino acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected L- and D-amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-diisopropylethylamine)

  • Solvent: DMF (N,N-dimethylformamide), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • SPPS reaction vessel

  • Shaker/rocker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.[15]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 20-30 minutes to remove the Fmoc protecting group from the resin.[15]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling (L- or D-amino acid):

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[7]

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.[7]

    • Immediately add the activated amino acid solution to the deprotected resin.[7]

    • Shake the reaction vessel for 1-2 hours.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating the D-amino acid at the desired position.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (TFA/TIS/water) to the dried resin.[7]

    • Shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.

    • Dry the crude peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a method to assess the stability of a peptide in the presence of a specific protease or in serum.

Materials:

  • Peptide stock solution (L- and D-amino acid versions)

  • Protease solution (e.g., trypsin, chymotrypsin) or human serum

  • Incubation buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Quenching solution (e.g., 10% Trifluoroacetic acid, TFA)

  • HPLC or LC-MS system for analysis

Procedure:

  • Sample Preparation:

    • Prepare a solution of the peptide to be tested in the incubation buffer at a final concentration of approximately 1 mg/mL.

  • Assay Initiation:

    • Add the protease solution (e.g., trypsin at a 1:100 enzyme-to-substrate ratio) or an equal volume of human serum to the peptide solution.[16][17]

    • Incubate the mixture at 37°C with gentle shaking.[16][17]

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[16][17]

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution (e.g., TFA).[16][17]

  • Sample Analysis:

    • Analyze the samples by RP-HPLC or LC-MS.

    • Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t½) of the peptide under the assay conditions by fitting the data to a one-phase decay model.

Protocol 3: Receptor Binding Assay (Competitive ELISA)

This protocol outlines a competitive ELISA-based method to determine the binding affinity (IC50) of a D-amino acid-containing peptide to its target receptor.

Materials:

  • Recombinant receptor

  • Biotinylated or His-tagged ligand (known to bind the receptor)

  • Test peptides (including the D-amino acid analog) at various concentrations

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP or Anti-His-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the recombinant receptor in coating buffer.

    • Add 100 µL of the receptor solution to each well of a 96-well plate.[18]

    • Incubate overnight at 4°C.[18]

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 2 hours at room temperature.[18]

  • Competitive Binding:

    • Prepare serial dilutions of your test peptides.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the biotinylated/His-tagged ligand with the various concentrations of your test peptides for 30-60 minutes.

    • Wash the receptor-coated plate 3 times with wash buffer.

    • Transfer the ligand/peptide mixtures to the corresponding wells of the receptor-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 3 times with wash buffer.

    • Add the Streptavidin-HRP or Anti-His-HRP conjugate diluted in blocking buffer to each well.

    • Incubate for 1 hour at room temperature.

  • Development and Measurement:

    • Wash the plate 5 times with wash buffer.

    • Add TMB substrate to each well and incubate in the dark until a blue color develops.

    • Add stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance versus the logarithm of the test peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the labeled ligand binding.

Visualizations

L_vs_D_Peptide_Degradation cluster_L L-Peptide cluster_D D-Amino Acid Peptide L_Peptide L-Peptide Chain Protease Protease L_Peptide->Protease Recognized & Cleaved Degraded_L Degraded Fragments D_Peptide Peptide with D-Amino Acid D_Peptide->Protease Steric Hindrance (No Cleavage) Stable_D Intact Peptide Protease->Degraded_L Protease->Stable_D

Caption: Enzymatic degradation of L-peptides versus D-amino acid-containing peptides.

SPPS_Workflow start Start: Swell Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Couple Fmoc-AA(D/L)-OH (HBTU/DIEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection1 Next Amino Acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final Amino Acid wash3 Wash (DMF, DCM) final_deprotection->wash3 cleavage Cleave from Resin (TFA/TIS/H2O) wash3->cleavage purification Purify (RP-HPLC) cleavage->purification

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a D-amino acid peptide.

GnRH_Signaling GnRH GnRH Analog (e.g., Goserelin) GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK Gene_Expression Gonadotropin Gene Expression MAPK->Gene_Expression

Caption: Simplified GnRH receptor signaling pathway activated by a GnRH analog.

Stability_Assay_Workflow start Start: Prepare Peptide Solution incubation Incubate with Protease/Serum at 37°C start->incubation sampling Withdraw Aliquots at Specific Time Points incubation->sampling sampling->incubation Continue Incubation quenching Quench Reaction (e.g., add TFA) sampling->quenching analysis Analyze by HPLC / LC-MS quenching->analysis data Plot % Intact Peptide vs. Time analysis->data half_life Calculate Half-Life (t½) data->half_life

Caption: Experimental workflow for an in vitro proteolytic stability assay.

References

H-D-Met-OMe.HCl: A Versatile Building Block for the Synthesis of Novel Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

H-D-Met-OMe.HCl, or D-methionine methyl ester hydrochloride, is a valuable chiral building block in the field of peptide chemistry and drug discovery. The incorporation of a D-amino acid, such as D-methionine, can significantly enhance the therapeutic potential of peptides by increasing their resistance to enzymatic degradation, thereby prolonging their in vivo half-life and improving bioavailability.[1][2][3] The C-terminal methyl ester provides a useful handle for further chemical modifications or can be hydrolyzed to the corresponding carboxylic acid. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel peptides.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO₂S
Molecular Weight 199.70 g/mol
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents (e.g., DMF, DMSO)
Storage Store at -20°C for long-term stability

Applications in Novel Peptide Development

The unique structural features of this compound make it a desirable building block for a variety of applications in peptide-based drug development:

  • Enhanced Stability: The D-configuration of the methionine residue confers resistance to proteolysis by endogenous proteases, which primarily recognize L-amino acids.[1][2] This increased stability can lead to a longer duration of action for peptide therapeutics.

  • Modulation of Biological Activity: The incorporation of a D-amino acid at the C-terminus can alter the peptide's conformation and interaction with its biological target, potentially leading to enhanced potency or altered signaling properties.[3]

  • Pro-drug Strategies: The C-terminal methyl ester can act as a pro-drug moiety. In vivo, esterases can hydrolyze the ester to the free carboxylic acid, which may be the active form of the peptide.[4] This can improve the pharmacokinetic profile of the drug.

  • Investigation of Signaling Pathways: Peptides containing D-methionine can be used as tools to probe biological systems. For example, given methionine's role in the mTOR signaling pathway, stable D-methionine-containing peptides could be used to study the long-term effects of sustained pathway modulation.[5][6][7][8][9]

Experimental Protocols

Two primary strategies for incorporating this compound into a peptide sequence are solution-phase peptide synthesis and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis Protocol

This protocol describes the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to this compound to form a dipeptide.

Materials:

  • Fmoc-Ala-OH

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU, HATU)[10]

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Neutralization of this compound: Dissolve this compound (1.0 equivalent) in anhydrous DCM. Add DIPEA (1.1 equivalents) and stir the mixture at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • Activation of Fmoc-Ala-OH: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) and stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Filter the activated Fmoc-Ala-OH solution to remove the DCU and add the filtrate to the neutralized this compound solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dipeptide, Fmoc-Ala-D-Met-OMe, by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.[11][12][13][14][15]

Solid-Phase Peptide Synthesis (SPPS) Protocol

Incorporating this compound as the C-terminal residue in a standard Fmoc-based SPPS workflow requires a pre-loaded resin. However, if the desired peptide has H-D-Met-OMe at the C-terminus, a solution-phase approach for the final fragment is often more practical. Alternatively, specialized linkers can be used. For peptides where D-Met-OMe is not the C-terminal residue, it can be coupled similarly to other amino acids. The following is a general protocol for coupling a subsequent amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • HOBt

  • DIPEA

  • DMF

  • 20% Piperidine in DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[16]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF and then with DCM.

  • Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

Cleavage and Deprotection of Methionine-Containing Peptides:

A significant challenge in the synthesis of methionine-containing peptides is the oxidation of the methionine side chain to methionine sulfoxide during the final cleavage from the resin, which is typically performed under acidic conditions with trifluoroacetic acid (TFA).[17][18][19]

Recommended Cleavage Cocktail to Minimize Oxidation:

  • TFA/H₂O/Triisopropylsilane (TIS)/1,2-ethanedithiol (EDT) (94:2.5:1:2.5 v/v/v/v)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin and incubate at room temperature for 2-3 hours with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis:

The crude peptide should be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[20][21][22] The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry.[11][12][13][14][15]

Quantitative Data Summary

The following tables provide representative data for the synthesis and characterization of a model tripeptide, Ac-Ala-Phe-D-Met-OMe. The actual yields and purity will vary depending on the specific peptide sequence and experimental conditions.

Table 1: Synthesis Yield and Purity

StepProductTheoretical Yield (mg)Actual Yield (mg)Yield (%)Purity by HPLC (%)
Solution-Phase Coupling Fmoc-Phe-D-Met-OMe54045985>95
SPPS Coupling (Ala) Fmoc-Ala-Phe-D-Met-Resin----
Acetylation & Cleavage Ac-Ala-Phe-D-Met-OMe423275 (crude)65~70
HPLC Purification Ac-Ala-Phe-D-Met-OMe-180 (pure)43 (overall)>98

Table 2: Mass Spectrometry Characterization

PeptideCalculated Mass (m/z)Observed Mass (m/z)
Ac-Ala-Phe-D-Met-OMe423.19423.20
Ac-Ala-Phe-D-Met(O)-OMe (Oxidized)439.19439.19 (minor peak)

Visualization of Workflows and Pathways

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for the synthesis of a peptide using this compound via a solution-phase approach for the C-terminal dipeptide, followed by solid-phase synthesis for chain elongation.

experimental_workflow cluster_solution Solution-Phase Synthesis cluster_spps Solid-Phase Peptide Synthesis (SPPS) start This compound + Fmoc-AA-OH coupling Coupling Reaction (DCC/HOBt) start->coupling purification1 Purification (Chromatography) coupling->purification1 dipeptide Fmoc-AA-D-Met-OMe purification1->dipeptide loading Load Fmoc-AA-D-Met-OMe onto Resin (optional) or Couple next Fmoc-AA-OH dipeptide->loading Attach to Resin or use in next SPPS cycle elongation Iterative Cycles: 1. Fmoc Deprotection 2. Coupling 3. Washing loading->elongation cleavage Cleavage from Resin & Side-Chain Deprotection elongation->cleavage purification2 Purification (RP-HPLC) cleavage->purification2 final_peptide Final Peptide purification2->final_peptide

Workflow for synthesizing peptides with this compound.
Methionine and the mTOR Signaling Pathway

Methionine metabolism plays a crucial role in cellular growth and proliferation through the mTOR (mechanistic target of rapamycin) signaling pathway.[5][6][7][8][9] The availability of methionine, primarily in the form of its metabolite S-adenosylmethionine (SAM), is sensed by the cell and influences the activity of mTORC1 (mTOR complex 1). Peptides containing the stable D-methionine isomer can serve as tools for sustained modulation of this pathway.

mtor_pathway cluster_input Cellular Inputs cluster_sensing Sensing Mechanism cluster_mTORC1 mTORC1 Regulation cluster_output Cellular Outputs Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM GF Growth Factors Rheb Rheb GF->Rheb activates SAMTOR SAMTOR SAM->SAMTOR binds GATOR1 GATOR1 SAMTOR->GATOR1 inhibits mTORC1 mTORC1 GATOR1->mTORC1 inhibits Protein_Synth Protein Synthesis mTORC1->Protein_Synth Lipid_Synth Lipid Synthesis mTORC1->Lipid_Synth Autophagy Autophagy Inhibition mTORC1->Autophagy inhibits Rheb->mTORC1 activates

Simplified diagram of methionine sensing in the mTORC1 pathway.

Conclusion

This compound is a highly useful building block for the synthesis of novel peptides with potentially improved therapeutic properties. The incorporation of D-methionine can enhance peptide stability, while the methyl ester provides a site for further modification. Careful consideration of synthetic strategies, particularly during the cleavage step to prevent methionine oxidation, is essential for obtaining high-purity peptides. The resulting peptides can be valuable tools for both therapeutic development and the fundamental study of biological pathways.

References

Application Notes and Protocols for Incorporating Methionine Analogs into Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine, a sulfur-containing amino acid, plays a crucial role in the structure and function of many peptides and proteins. However, the thioether side chain of methionine is susceptible to oxidation, which can alter the biological activity and stability of synthetic peptides. This presents a significant challenge in peptide synthesis and drug development. Incorporating methionine analogs into synthetic peptides is a key strategy to overcome this limitation, offering enhanced stability, resistance to oxidation, and opportunities to probe structure-activity relationships.

This document provides detailed application notes and protocols for the incorporation of common methionine analogs—Norleucine (Nle) and Methionine Sulfoxide (Met(O))—into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Overview of Methionine Analogs

The choice of a methionine analog depends on the specific research goal, such as improving stability, studying the effects of oxidation, or introducing novel functionalities.

  • Norleucine (Nle): An isosteric analog of methionine where the sulfur atom is replaced by a methylene group. This substitution maintains a similar size and hydrophobicity to methionine but is resistant to oxidation. Peptides with norleucine often retain biological activity and have an increased shelf life[1].

  • Methionine Sulfoxide (Met(O)): Represents the oxidized form of methionine. Incorporating Met(O) directly into a peptide can be useful for studying the biological effects of methionine oxidation. Furthermore, using Fmoc-Met(O)-OH during SPPS can improve the synthesis of aggregation-prone peptides due to its increased polarity. The sulfoxide can then be reduced back to methionine post-synthesis if desired[1].

Quantitative Data Summary

The efficiency of incorporating methionine analogs and the purity of the resulting peptides can be influenced by the specific analog, the peptide sequence, and the synthesis conditions. While exact values are sequence-dependent, the following tables provide a summary of expected outcomes based on published data.

Table 1: Comparison of Methionine and its Analogs in SPPS

Amino AcidKey FeatureAdvantage in SPPSPotential Disadvantage in SPPS
Methionine (Met) Natural amino acidStandard coupling protocolsSusceptible to oxidation during cleavage
Norleucine (Nle) Oxidation-resistant isostereEliminates oxidation-related impuritiesMay alter biological activity in some cases
Methionine Sulfoxide (Met(O)) Oxidized form, increased polarityCan improve solubility and reduce aggregation of difficult sequencesRequires a post-synthesis reduction step if Met is desired

Table 2: Representative Purity of a Model Peptide Containing Methionine or Methionine Sulfoxide

Peptide SequenceCrude Purity (%)Overall Yield (%)Reference
Model Peptide with MetLow (many by-products)5%[2]
Model Peptide with Met(O)High (reduced by-products)10% (after reduction)[2]

Note: The improved yield for the Met(O) containing peptide is attributed to easier purification due to reduced aggregation.

Experimental Protocols

The following are detailed protocols for the incorporation of Norleucine and Methionine Sulfoxide using manual Fmoc-SPPS.

General Fmoc-SPPS Workflow

The general workflow for incorporating these analogs follows the standard Fmoc-SPPS cycle.

spss_workflow cluster_cycle SPPS Cycle Resin Resin Swelling First_AA First Amino Acid (Fmoc-AA-OH) Coupling Resin->First_AA Deprotection Fmoc Deprotection (Piperidine in DMF) First_AA->Deprotection Coupling Amino Acid Coupling (Fmoc-Analog-OH + Activator) Deprotection->Coupling Wash Washing Steps (DMF, DCM) Coupling->Wash Repeat Repeat Cycle (Deprotection, Coupling, Wash) Wash->Repeat n-1 cycles Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Precipitation Precipitation & Wash (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol for Incorporating Fmoc-L-Norleucine (Fmoc-Nle-OH)

This protocol outlines the manual coupling of Fmoc-Nle-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-L-Norleucine (Fmoc-Nle-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-protected amino acid resin in DMF in a reaction vessel for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Fmoc-Nle-OH Coupling:

    • In a separate vial, dissolve Fmoc-Nle-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture and vortex for 1-2 minutes to pre-activate the amino acid.

    • Immediately add the activated Fmoc-Nle-OH solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC).

  • Analysis:

    • Confirm the identity and purity of the final peptide using LC-MS.

Protocol for Incorporating Fmoc-L-Methionine Sulfoxide (Fmoc-Met(O)-OH)

The incorporation of Fmoc-Met(O)-OH follows the same general procedure as for Fmoc-Nle-OH. The key difference lies in the handling of the final peptide, which may require a reduction step if the native methionine is desired.

Procedure:

  • SPPS: Follow steps 1-4 as described in the Fmoc-Nle-OH protocol, substituting Fmoc-Met(O)-OH for Fmoc-Nle-OH in the coupling step.

  • Cleavage and Deprotection:

    • For cleavage, a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) can be used.

  • Post-Cleavage Reduction of Methionine Sulfoxide (Optional):

    • If the final peptide is desired with methionine instead of methionine sulfoxide, a reduction step is necessary after cleavage and purification.

    • Method 1: Ammonium Iodide and Dimethyl Sulfide [2][3]

      • Dissolve the purified peptide containing Met(O) in a suitable solvent (e.g., TFA or a water/acetonitrile mixture).

      • Add ammonium iodide (NH4I) and dimethyl sulfide (DMS).

      • Stir the reaction at room temperature and monitor the reduction by LC-MS.

    • Method 2: Mercaptoethanol [1]

      • Dissolve the peptide in water and adjust the pH to 8.0 with triethylamine.

      • Cool the solution in an ice bath.

      • Add mercaptoethanol and stir the reaction. Monitor by LC-MS.

  • Final Purification and Analysis:

    • After the reduction is complete, purify the peptide by RP-HPLC to remove the reducing agents and any by-products.

    • Analyze the final product by LC-MS to confirm the mass corresponding to the methionine-containing peptide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the successful incorporation of the methionine analog and to assess the purity of the final peptide.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for purifying and assessing the purity of synthetic peptides.

Typical Conditions:

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute the peptide. The gradient slope should be optimized for the specific peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthetic peptide, thereby verifying the incorporation of the methionine analog.

  • Electrospray Ionization (ESI-MS): This is the most common ionization technique for peptide analysis. The observed mass should correspond to the calculated theoretical mass of the peptide containing the analog.

  • Tandem Mass Spectrometry (MS/MS): Can be used to sequence the peptide and confirm the position of the incorporated analog.

Application in Drug Development: Signaling Pathways

Methionine-containing peptides are often involved in critical biological signaling pathways. Understanding these pathways is crucial for drug development.

Neuropeptide Y (NPY) Signaling

Neuropeptide Y is a 36-amino acid peptide that contains a methionine residue. It is involved in various physiological processes, including appetite regulation and blood pressure control. NPY exerts its effects through G protein-coupled receptors (GPCRs), primarily Y1 and Y5 receptors[4][5][6].

npy_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Y1R Y1 Receptor Gi Gi Y1R->Gi Gq Gq Y1R->Gq Y5R Y5 Receptor Y5R->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG NPY Neuropeptide Y NPY->Y1R NPY->Y5R Gi->AC Gq->PLC PKA ↓ PKA cAMP->PKA Response Cellular Response (e.g., Growth, Proliferation) PKA->Response Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC Ca2->PKC ERK ↑ ERK1/2 PKC->ERK ERK->Response

Figure 2: Simplified signaling pathway of Neuropeptide Y (NPY).
Substance P Signaling

Substance P is an 11-amino acid neuropeptide of the tachykinin family that contains a C-terminal methionine. It is a key mediator of pain perception and inflammation, primarily through the neurokinin-1 (NK1) receptor[7][8][9].

substance_p_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling NK1R NK1 Receptor Gq Gq NK1R->Gq PLC Phospholipase C IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG SubstanceP Substance P SubstanceP->NK1R Gq->PLC Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC ↑ PKC IP3_DAG->PKC MAPK MAPK Activation (ERK, p38) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Response Cellular Response (e.g., Inflammation, Pain Transmission) NFkB->Response

Figure 3: Simplified signaling pathway of Substance P.

Conclusion

The incorporation of methionine analogs into synthetic peptides is a powerful tool for overcoming the challenges associated with methionine oxidation and for developing novel peptide-based therapeutics. By selecting the appropriate analog and utilizing optimized SPPS protocols, researchers can synthesize more stable and robust peptides. The detailed protocols and information provided in this document serve as a guide for the successful synthesis, purification, and analysis of peptides containing methionine analogs, facilitating further research and development in peptide science.

References

Application Notes and Protocols for Monitoring H-D-Met-OMe.HCl Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for monitoring the synthesis of D-methionine methyl ester hydrochloride (H-D-Met-OMe.HCl). The synthesis typically involves the esterification of D-methionine in the presence of an acid catalyst and methanol. Accurate monitoring of the reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the quality of the final product. This document outlines three common and effective techniques for reaction monitoring: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative, and cost-effective method for monitoring the progress of a chemical reaction. It allows for the visualization of the consumption of the starting material (D-methionine) and the formation of the product (this compound) over time.

Experimental Protocol

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase: n-butanol, acetic acid, and water in a 4:1:1 (v/v/v) ratio

  • Ninhydrin stain solution (0.2% w/v in ethanol or acetone)

  • Heat gun or hot plate

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by pouring the mobile phase to a depth of approximately 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Using a capillary tube, spot a small amount of the initial reaction mixture (t=0) on the baseline.

  • As the reaction proceeds, take small aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) and spot them alongside the initial spot. It is also advisable to spot the starting material (D-methionine) as a reference.

  • Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Spray the dried plate with the ninhydrin solution.

  • Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Primary amines, such as the amino group in both D-methionine and its methyl ester, will typically appear as purple or brownish spots.

  • Visualize the spots and calculate the Retention Factor (Rf) for the starting material and the product. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The product, being more nonpolar due to the ester group, is expected to have a higher Rf value than the starting amino acid. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Data Presentation
CompoundExpected Rf Value (Approximate)Observation
D-methionine0.55Purple spot with ninhydrin. Disappears as the reaction progresses.
This compound> 0.6Purple spot with ninhydrin. Increases in intensity as the reaction progresses.

High-Performance Liquid Chromatography (HPLC)

HPLC is a quantitative analytical technique that provides high-resolution separation of components in a mixture. It is ideal for accurately determining the conversion of the starting material to the product. A reversed-phase HPLC method is suitable for this application.

Experimental Protocol

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare standard solutions of both D-methionine and this compound of known concentrations to determine their retention times and to create a calibration curve for quantitative analysis.

  • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a suitable quenching agent).

  • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the peaks corresponding to D-methionine and this compound. The ester product is expected to have a longer retention time due to its increased hydrophobicity.

  • The reaction progress can be monitored by observing the decrease in the peak area of D-methionine and the increase in the peak area of this compound over time. The percentage conversion can be calculated from the peak areas.

Data Presentation
CompoundExpected Retention Time (min)
D-methionine~3-5
This compound~8-12

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis. It can be used to monitor the reaction progress in real-time (in situ) or by analyzing aliquots. The conversion can be determined by comparing the integration of specific proton signals of the starting material and the product.

Experimental Protocol

Instrumentation and Sample Preparation:

  • NMR Spectrometer: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: A deuterated solvent in which both the starting material and product are soluble (e.g., D₂O or DMSO-d₆).

  • Internal Standard: An internal standard with a known concentration and a signal that does not overlap with the analyte signals can be added for precise quantification (e.g., trimethylsilylpropanoic acid - TMSP).

Procedure:

  • Acquire a ¹H NMR spectrum of the starting material, D-methionine, to identify the chemical shifts of its characteristic protons.

  • Acquire a ¹H NMR spectrum of the purified product, this compound, to identify the chemical shifts of its characteristic protons. The most notable new signal will be the singlet for the methyl ester protons.

  • To monitor the reaction, withdraw a small aliquot from the reaction mixture at different time points.

  • Remove the reaction solvent under reduced pressure.

  • Dissolve the residue in a suitable deuterated solvent.

  • Acquire the ¹H NMR spectrum.

  • The progress of the reaction can be monitored by observing the appearance and increase in the intensity of the methyl ester singlet of the product and the corresponding decrease in the signals of the starting material.

  • For quantitative analysis, compare the integration of the methyl ester singlet of the product to the integration of a well-resolved proton signal of the starting material (e.g., the α-proton).

Data Presentation
CompoundProton AssignmentExpected Chemical Shift (δ, ppm) in D₂OMultiplicity
D-methionineα-CH~3.8Triplet
S-CH₃~2.1Singlet
This compoundα-CH~4.2Triplet
O-CH₃ (methyl ester)~3.7Singlet
S-CH₃~2.1Singlet

Visualizations

Workflow for this compound Synthesis and Monitoring

G Workflow for this compound Synthesis and Monitoring cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_product Product Isolation start Start: D-methionine, Methanol, Acid Catalyst reaction Reaction Mixture start->reaction tlc TLC Analysis reaction->tlc hplc HPLC Analysis reaction->hplc nmr NMR Analysis reaction->nmr completion Determine Reaction Completion tlc->completion quantification Quantify Conversion hplc->quantification nmr->quantification workup Work-up and Purification completion->workup quantification->workup product Final Product: this compound workup->product

Caption: General workflow for the synthesis and monitoring of this compound.

Logical Relationship of Monitoring Techniques

G Logical Relationship of Monitoring Techniques cluster_qualitative Qualitative Analysis cluster_quantitative Quantitative Analysis reaction Reaction Progress tlc TLC reaction->tlc Provides rapid check hplc HPLC reaction->hplc Provides precise quantification nmr NMR reaction->nmr Provides structural confirmation and quantification tlc_desc Monitors disappearance of starting material and appearance of product based on polarity difference. tlc->tlc_desc hplc_desc Separates and quantifies components based on retention time and peak area. hplc->hplc_desc nmr_desc Quantifies components based on the integration of specific proton signals. nmr->nmr_desc

Caption: Principles of different techniques for monitoring the reaction.

Application Notes & Protocols: A Guide to Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols relevant to sample preparation for mass spectrometry-based proteomics. While the inquiry specified the use of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), a comprehensive review of scientific literature and proteomics resources indicates that this compound is not utilized as a reagent in standard proteomics sample preparation workflows. It is most commonly listed as a derivative of the amino acid methionine for use in peptide synthesis.[1][2]

The primary goal of chemical modification in proteomics sample preparation is the alkylation of cysteine residues. This critical step prevents the reformation of disulfide bonds after reduction and ensures proteins are fully denatured and accessible to enzymatic digestion, leading to accurate protein identification and quantification.[3] This document will, therefore, focus on the principles and protocols of this crucial step using a widely accepted and validated alkylating agent, Iodoacetamide (IAA).

We will provide a detailed protocol for a typical in-solution protein digestion and alkylation procedure, present comparative data on the efficacy of common alkylating agents, and include diagrams to illustrate the experimental workflow.

Standard Alkylating Agents in Proteomics

Several reagents are commonly employed for the alkylation of cysteine residues in proteomics. The choice of reagent can impact the efficiency of the reaction and the potential for off-target modifications.

  • Iodoacetamide (IAA): The most common and well-established alkylating agent. It reacts specifically with the thiol group of cysteine residues.[4][5]

  • 2-Chloroacetamide (CAA): An alternative to IAA, suggested to have higher specificity for cysteine residues and reduce off-target alkylation. However, it has been shown to potentially increase methionine oxidation.[4][5]

  • N-ethylmaleimide (NEM): Another cysteine-specific alkylating agent.[6]

  • Acrylamide: Can also be used for cysteine alkylation and has shown results comparable to IAA in some studies.[6]

Data Presentation: Comparison of Alkylating Agents

The following table summarizes findings from a study comparing the effects of different alkylating agents on peptide identification and modification.

Alkylating AgentProtein Groups IdentifiedPeptides with Alkylated Cysteine (%)Peptides with Unmodified Cysteine (%)Peptides with Methionine Oxidation (%)
Iodoacetamide (IAA) ~1,800~95%~2%2-5%
2-Chloroacetamide (CAA) ~1,800~95%~2%up to 40%
N-ethylmaleimide (NEM) ~1,450Lower efficiencyHigher %Not specified
Acrylamide ~1,800~95%~2%Not specified

Data summarized from studies on the impact of different alkylating agents.[4][5][6] The numbers are approximate and can vary based on sample type and experimental conditions.

Experimental Protocols

Protocol: In-Solution Tryptic Digestion and Alkylation with Iodoacetamide (IAA)

This protocol is a standard procedure for preparing protein samples for analysis by mass spectrometry.

Materials:

  • Urea

  • Ammonium Bicarbonate (AMBIC)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Formic Acid

  • HPLC-grade water and acetonitrile

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M Urea in 100 mM AMBIC, pH 8.5).

    • Quantify the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction:

    • To the protein solution, add DTT to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM. Note: Prepare the IAA solution fresh and protect it from light.

    • Incubate for 30 minutes at room temperature in the dark. This step carboxyamidomethylates the cysteine residues, preventing disulfide bond reformation.

  • Quenching (Optional but Recommended):

    • Add DTT to a final concentration of 10 mM to quench the excess IAA.

    • Incubate for 15 minutes at room temperature in the dark.

  • Digestion:

    • Dilute the sample with 100 mM AMBIC to reduce the urea concentration to less than 1.5 M. This is crucial for trypsin activity.

    • Add MS-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample by adding formic acid to a final concentration of 1% to stop the digestion.

    • Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge or spin column.

    • Elute the peptides and dry them in a vacuum centrifuge.

    • Resuspend the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Mandatory Visualization

Proteomics_Workflow cluster_sample_prep Protein Sample Preparation Protein_Extraction Protein Extraction (Lysis) Reduction Reduction (with DTT) Protein_Extraction->Reduction Denatured Proteins Alkylation Alkylation (with IAA) Reduction->Alkylation Reduced Cysteines Digestion Enzymatic Digestion (with Trypsin) Alkylation->Digestion Alkylated Proteins Peptide_Cleanup Peptide Cleanup (C18 SPE) Digestion->Peptide_Cleanup Peptide Mixture LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS Clean Peptides Data_Analysis Data Analysis LC_MS->Data_Analysis MS Spectra

Caption: Standard bottom-up proteomics workflow.

Alkylation_Mechanism cluster_reaction Cysteine Alkylation with Iodoacetamide (IAA) Cysteine Protein-Cys-SH (Reduced Cysteine) IAA I-CH2-CONH2 (Iodoacetamide) Product Protein-Cys-S-CH2-CONH2 (Carboxyamidomethyl-cysteine) Cysteine->Product + IAA->Product SN2 Reaction HI + HI

Caption: Chemical reaction of cysteine alkylation.

References

Application Notes and Protocols for Enzymatic Ligation with H-D-Met-OMe.HCl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptides is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, improved pharmacokinetic properties, and unique conformational features, leading to potent and selective biological activities. Enzymatic peptide ligation offers a mild and highly specific alternative to purely chemical synthesis methods for creating these modified peptides. This document provides detailed application notes and experimental protocols for the enzymatic ligation of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride) derivatives using two versatile enzyme systems: Subtilisin and Sortase A.

Applications of D-Methionine Containing Peptides:

Peptides incorporating D-methionine have shown promise in various therapeutic areas. D-methionine itself can act as a free radical scavenger due to its reversible oxidation, suggesting its potential as an antioxidant[1]. Furthermore, D-amino acids, in general, are utilized to create peptides with increased resistance to enzymatic degradation[2]. The introduction of D-methionine can also influence the secondary structure of peptides, which can be crucial for their biological activity[2]. Some bacteria naturally produce antimicrobial peptides containing D-amino acids to protect against proteases[2]. In nutritional and metabolic studies, methionine-containing peptides have been shown to be effective sources of methionine for protein accretion in cells[3].

I. Subtilisin-Catalyzed Ligation in Organic Solvents

Application Note:

Subtilisin, a serine protease, can catalyze the formation of peptide bonds in non-aqueous environments. While highly stereoselective for L-amino acids in aqueous solutions, this specificity is significantly relaxed in anhydrous organic solvents, enabling the efficient incorporation of D-amino acids from their corresponding esters[4]. This makes subtilisin an excellent tool for the synthesis of peptides containing D-methionine at the N-terminus of a peptide chain. The use of this compound as a nucleophile in a subtilisin-catalyzed reaction with an N-protected amino acid or peptide ester (acyl donor) in an organic solvent like tert-amyl alcohol allows for the synthesis of dipeptides or longer peptide fragments with a D-methionine residue.

Logical Workflow for Subtilisin-Catalyzed Ligation:

cluster_prep Reactant Preparation cluster_reaction Enzymatic Ligation cluster_analysis Product Analysis & Purification AcylDonor N-Protected Amino Acid/Peptide Ester (Acyl Donor) Reaction Subtilisin Carlsberg in Anhydrous Organic Solvent (e.g., tert-amyl alcohol) AcylDonor->Reaction Nucleophile This compound (Nucleophile) Nucleophile->Reaction Analysis HPLC & Mass Spectrometry (Yield and Purity Assessment) Reaction->Analysis Reaction Mixture Purification Purification (e.g., Chromatography) Analysis->Purification FinalProduct Purified D-Met Containing Peptide Purification->FinalProduct

Caption: Workflow for Subtilisin-Catalyzed Ligation of this compound.

Quantitative Data:

The following table summarizes the yields of various dipeptides synthesized using subtilisin in anhydrous tert-amyl alcohol, demonstrating the feasibility of incorporating D-amino acids.

Acyl Donor (N-Protected Ester)Nucleophile (Amino Acid Amide)ProductYield (%)
N-Ac-D-Phe -OEtClL-Phe-NH₂N-Ac-D-Phe -L-Phe-NH₂71
N-Ac-D-Ala -OEtClL-Phe-NH₂N-Ac-D-Ala -L-Phe-NH₂78
N-For-D-Trp -OEtClL-Leu-NH₂N-For-D-Trp -L-Leu-NH₂65
N-CBZ-D-Asn -OEtClL-Leu-NH₂N-CBZ-D-Asn -L-Leu-NH₂74
Data adapted from literature reports on subtilisin-catalyzed D-amino acid incorporation[4].

Experimental Protocol: Subtilisin-Catalyzed Synthesis of a D-Methionine Containing Dipeptide

This protocol is adapted from established methods for subtilisin-catalyzed peptide synthesis with D-amino acids in organic solvents[4].

1. Materials:

  • Subtilisin Carlsberg (from Bacillus licheniformis)[5][6][7]

  • N-protected L-amino acid chloroethyl ester (e.g., N-Ac-L-Phe-OEtCl) (Acyl Donor)

  • This compound (Nucleophile)

  • Anhydrous tert-amyl alcohol (dried over 3Å molecular sieves)

  • Triethylamine (TEA)

  • Reaction vials

  • Magnetic stirrer and stir bars

  • HPLC system with a reverse-phase column (e.g., C18)

  • Mass spectrometer (e.g., ESI-MS)

2. Procedure: a. Reactant Preparation: i. In a reaction vial, dissolve the N-protected L-amino acid chloroethyl ester (acyl donor) in anhydrous tert-amyl alcohol to a final concentration of 50 mM. ii. In a separate vial, suspend this compound (nucleophile) in anhydrous tert-amyl alcohol to a final concentration of 50 mM. Neutralize the hydrochloride salt by adding one equivalent of triethylamine (TEA).

b. Enzymatic Reaction: i. Add Subtilisin Carlsberg powder to the acyl donor solution to a final concentration of 10 mg/mL. ii. Add the neutralized H-D-Met-OMe solution to the acyl donor-enzyme mixture. iii. Seal the vial and stir the reaction mixture at 45°C for 24-96 hours.

c. Reaction Monitoring and Product Analysis: i. Monitor the reaction progress by taking aliquots at different time points (e.g., 24, 48, 72, 96 hours). ii. Dilute the aliquots with a suitable solvent (e.g., acetonitrile/water) and analyze by reverse-phase HPLC to determine the extent of product formation and consumption of starting materials[8]. iii. Confirm the identity of the product by mass spectrometry[9].

d. Purification: i. After the reaction reaches completion or the desired conversion, remove the enzyme by centrifugation or filtration. ii. Concentrate the supernatant under reduced pressure. iii. Purify the resulting peptide product using flash chromatography or preparative HPLC.

e. Characterization: i. Confirm the purity of the final product by analytical HPLC. ii. Verify the structure and stereochemistry of the purified peptide using mass spectrometry and, if necessary, chiral amino acid analysis or NMR spectroscopy[10][11][12][13].

II. Sortase A-Mediated Ligation

Application Note:

Sortase A (SrtA) is a transpeptidase from Staphylococcus aureus that recognizes a specific C-terminal sorting signal, LPXTG (where X is any amino acid), cleaves the peptide bond between threonine and glycine, and ligates the C-terminus of the threonine to an N-terminal glycine of a second peptide or molecule[14][15]. SrtA has been shown to tolerate D-amino acids in the nucleophilic substrate, making it a valuable tool for the site-specific incorporation of D-methionine at the N-terminus of a peptide[14]. While the reaction rate may be somewhat lower with a D-amino acid nucleophile compared to its L-counterpart, the high specificity of the enzyme for its recognition motifs makes this a robust method for creating precisely modified peptides[14].

Signaling Pathway Context: Potential Application

Peptides containing D-amino acids can be designed to modulate protein-protein interactions within signaling pathways. For example, a D-methionine containing peptide could be synthesized to act as a stable inhibitor of a kinase-substrate interaction, where the native interaction involves an L-methionine at a key position.

cluster_pathway Cellular Signaling Pathway cluster_inhibition Inhibition by D-Met Peptide Kinase Kinase Substrate Substrate Protein Kinase->Substrate Binds Phosphorylation Phosphorylation Substrate->Phosphorylation is modified by Downstream Downstream Signaling Phosphorylation->Downstream DMetPeptide D-Met Containing Peptide Inhibitor DMetPeptide->Kinase Binds to active site

References

Troubleshooting & Optimization

overcoming solubility issues with H-D-Met-OMe.HCl in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-D-Met-OMe.HCl. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of molecules incorporating D-methionine methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in synthesis?

A1: this compound is the hydrochloride salt of the methyl ester of D-methionine. It is primarily used as a building block in peptide synthesis and as an intermediate in the creation of various pharmaceutical compounds. Its hydrochloride form provides better stability for storage.

Q2: What are the general solubility properties of this compound?

A2: this compound is a white to off-white solid. As a salt, it is generally soluble in polar protic solvents like water and has good solubility in highly polar aprotic solvents such as DMSO.[1][2] Its solubility in many common organic solvents used for synthesis (like dichloromethane and diethyl ether) is low.[3]

Q3: Why am I having trouble dissolving this compound directly in my organic reaction solvent?

A3: The hydrochloride salt form of D-methionine methyl ester is ionic, which significantly limits its solubility in less polar organic solvents. To achieve better solubility in solvents like DCM, THF, or ethyl acetate, it is typically necessary to convert the salt to its free amine form.

Q4: Can I use the L-enantiomer's (L-Methionine methyl ester hydrochloride) solubility data as a reference?

A4: Yes, for general solubility trends and solvent selection, the data for L-Methionine methyl ester hydrochloride can be a useful guide, as the stereochemistry at the alpha-carbon is unlikely to dramatically alter its fundamental solubility in various common solvents. However, for precise quantitative measurements, it is always best to determine the solubility of the specific D-enantiomer under your experimental conditions.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides solutions to common problems encountered when this compound fails to dissolve in the desired reaction solvent.

Problem Potential Cause Troubleshooting Steps
This compound does not dissolve in a non-polar organic solvent (e.g., DCM, THF, Ethyl Acetate). The compound is in its hydrochloride salt form, which has low solubility in these solvents.1. Neutralize to the Free Amine: Convert the hydrochloride salt to the more soluble free amine. This can be done in situ by adding a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture. Alternatively, perform a liquid-liquid extraction as described in the experimental protocols below.[3] 2. Use a Polar Aprotic Co-solvent: If the reaction conditions permit, adding a small amount of a polar aprotic solvent like DMF or DMSO can help to dissolve the salt form.
After adding a tertiary amine base, a precipitate forms. The precipitate is likely the hydrochloride salt of the tertiary amine (e.g., triethylammonium chloride).This is often a positive indication that the neutralization has occurred. In many cases, this salt can be filtered off before proceeding with the reaction, or it may not interfere with the subsequent steps.
The reaction is sluggish or incomplete even after the starting material appears to dissolve. Incomplete neutralization may leave some of the starting material as the less reactive hydrochloride salt.Ensure at least one equivalent of the tertiary amine base is used. For sensitive reactions, using a slight excess (e.g., 1.05-1.1 equivalents) can be beneficial.
The free amine appears to be unstable or decomposes upon isolation. Amino acid esters, particularly in their free amine form, can be less stable than their corresponding hydrochloride salts and may be prone to degradation over time.It is often best to generate the free amine in situ and use it immediately in the subsequent reaction step without isolation.

Quantitative Solubility Data

The following table summarizes the known solubility of the closely related L-Methionine methyl ester hydrochloride, which can be used as a proxy for this compound.

Solvent Solubility (L-Methionine methyl ester hydrochloride) Notes
WaterSoluble
DMSO125 mg/mLMay require ultrasonication to fully dissolve.[2][4]
ChloroformSoluble[1]
Dichloromethane (DCM)Soluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]

Note: "Soluble" indicates that the compound dissolves to a practical extent for synthetic reactions, though the exact quantitative value is not specified in the cited sources.

Experimental Protocols

Protocol 1: In Situ Neutralization for Peptide Coupling

This protocol describes the use of this compound in a typical peptide coupling reaction by neutralizing it directly in the reaction vessel.

Materials:

  • This compound

  • N-protected amino acid (e.g., Fmoc-Ala-OH)

  • Peptide coupling reagent (e.g., HBTU, DCC)

  • Tertiary amine base (e.g., DIPEA or TEA)

  • Anhydrous organic solvent (e.g., DMF or DCM)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid and the peptide coupling reagent.

  • Dissolve these components in the anhydrous organic solvent.

  • Add this compound to the mixture.

  • Add at least one equivalent of the tertiary amine base (e.g., DIPEA) to the suspension.

  • Stir the mixture at room temperature. The suspension should become a clear solution as the this compound is converted to its free amine and dissolves.

  • Allow the coupling reaction to proceed for the desired amount of time.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

Protocol 2: Preparation of the Free Amine via Liquid-Liquid Extraction

This protocol is suitable when the isolated free amine of D-methionine methyl ester is required.

Materials:

  • This compound

  • Aqueous basic solution (e.g., saturated sodium bicarbonate or potassium carbonate solution)

  • Organic extraction solvent (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • Dissolve the this compound in the aqueous basic solution in a separatory funnel.

  • Extract the aqueous layer with the organic solvent (repeat 2-3 times).

  • Combine the organic layers.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains the free amine of D-methionine methyl ester and can be used directly in the next reaction step. It is recommended to use the free amine solution promptly.

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound in organic solvent is_dissolved Is it fully dissolved? start->is_dissolved proceed Proceed with reaction is_dissolved->proceed Yes troubleshoot Troubleshoot Solubility is_dissolved->troubleshoot No add_base Add tertiary base (e.g., DIPEA, TEA) to form free amine in situ troubleshoot->add_base use_polar_solvent Use a more polar solvent (e.g., DMF, DMSO) or add as a co-solvent troubleshoot->use_polar_solvent extraction Perform aqueous workup with base to isolate the free amine troubleshoot->extraction add_base->is_dissolved use_polar_solvent->is_dissolved extraction->is_dissolved

Caption: A flowchart for troubleshooting solubility issues with this compound.

signaling_pathway Logical Relationship for In Situ Neutralization start This compound (Poorly soluble salt) free_amine D-Met-OMe (Free Amine) (Soluble in organic solvents) start->free_amine Neutralization salt_byproduct Tertiary Ammonium Chloride Salt (May precipitate) start->salt_byproduct Byproduct formation base + Tertiary Base (e.g., DIPEA) base->free_amine base->salt_byproduct reaction Coupling Reaction free_amine->reaction

Caption: The chemical logic of in situ neutralization to improve solubility.

References

Technical Support Center: Preventing Side Reactions of Methionine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions of methionine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving methionine during peptide synthesis?

A1: The two primary side reactions involving the methionine residue during Fmoc-based solid-phase peptide synthesis are oxidation and S-alkylation.[1][2]

  • Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, which converts it to methionine sulfoxide (Met(O)). This can occur during the repetitive cycles of synthesis but is most prevalent during the final cleavage from the resin with trifluoroacetic acid (TFA).[2][3]

  • S-alkylation: The methionine side chain can be alkylated by carbocations generated during the cleavage of protecting groups, such as the tert-butyl cation from tBu-protected residues. This results in the formation of a sulfonium salt.[2]

Q2: How can I detect methionine oxidation in my synthesized peptide?

A2: Methionine oxidation results in a mass increase of 16 Da per oxidized methionine residue. This can be readily detected by mass spectrometry. Chromatographically, the oxidized peptide is more polar and will typically have a shorter retention time on reverse-phase HPLC compared to the desired peptide.[4]

Q3: What are the general strategies to prevent methionine side reactions?

A3: There are two main approaches to minimize methionine side reactions:

  • Use of Scavengers in the Cleavage Cocktail: Adding reducing agents and carbocation scavengers to the TFA cleavage cocktail can significantly suppress both oxidation and S-alkylation.[1][2]

  • Post-Synthesis Reduction: If oxidation does occur, the methionine sulfoxide can be reduced back to methionine after the peptide has been cleaved from the resin.[4][5][6]

Q4: Can I use a protecting group for the methionine side chain?

A4: While the methionine thioether is generally left unprotected in Fmoc SPPS, using Fmoc-Met(O)-OH is a viable strategy. The polar sulfoxide can improve solubility and reduce aggregation during synthesis. The methionine sulfoxide is then reduced back to methionine after purification.[3]

Troubleshooting Guide

Issue 1: Significant methionine oxidation is observed in the crude peptide.

Cause: Oxidizing species may be present in the TFA or generated during cleavage. Inadequate scavenging of these species leads to the formation of methionine sulfoxide.

Solution: Employ a cleavage cocktail specifically designed to minimize methionine oxidation. The use of scavengers is crucial.

Recommended Cleavage Cocktails:

A recent study demonstrated that "Reagent H" is highly effective in eliminating methionine oxidation.[7][8] The addition of trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh3) to the cleavage cocktail has also been shown to eradicate oxidation.[1]

Quantitative Comparison of Cleavage Cocktails:

Cleavage CocktailComposition% Methionine Sulfoxide Observed
Reagent K TFA/phenol/H2O/thioanisole/EDT (82.5:5:5:5:2.5)15-55%
Reagent R TFA/thioanisole/EDT/anisole (90:5:3:2)15-55%
Reagent B TFA/phenol/H2O/TIS (88:5:5:2)15-55%
Reagent H TFA/phenol/thioanisole/EDT/H2O/DMS/NH4I (81:5:5:2.5:3:2:1.5)0%
TFA/An/TMSCl/Me2S + PPh3 TFA/Anisole/TMSCl/Me2S (85:5:5:5) + 1 mg/mL PPh30%

Data compiled from multiple sources.[1][7][8]

Issue 2: My peptide contains an S-alkylated methionine impurity.

Cause: Carbocations, particularly tert-butyl cations, generated during the removal of side-chain protecting groups can react with the nucleophilic thioether of methionine.

Solution:

  • Effective Scavenging: Use a cleavage cocktail containing efficient carbocation scavengers like triisopropylsilane (TIS) or dimethylsulfide (DMS).

  • Reversal of S-alkylation: S-tert-butylation of methionine can be reversed. Heating the peptide in a 5% acetic acid solution at 40°C for 24 hours can convert the sulfonium salt back to the free methionine.[1][2]

Experimental Protocols

Protocol 1: Cleavage of Methionine-Containing Peptides with Minimized Oxidation

This protocol utilizes a cleavage cocktail containing TMSCl and PPh3 to prevent methionine oxidation.[1]

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Trimethylsilyl chloride (TMSCl)

  • Dimethylsulfide (Me2S)

  • Triphenylphosphine (PPh3)

  • Cold diethyl ether

  • Dichloromethane (DCM) for washing

Procedure:

  • Prepare the cleavage cocktail: For every 1 mL of cocktail, mix 850 µL TFA, 50 µL anisole, 50 µL TMSCl, and 50 µL Me2S. Add 1 mg of PPh3. For peptides also containing Cys(Trt), the recommended cocktail is TFA/Anisole/TIS/TMSCl/Me2S (80:5:5:5:5) with 1 mg/mL PPh3.

  • Swell the peptide-resin in DCM in a reaction vessel and then drain the solvent.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and then with TFA. Combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol describes the reduction of Met(O) back to Met in a cleaved peptide.[5]

Materials:

  • Crude peptide containing methionine sulfoxide

  • 10% (v/v) aqueous acetic acid

  • N-(methyl)mercaptoacetamide

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Dissolve the crude peptide in 10% aqueous acetic acid (approximately 200-1000 µL per mg of peptide).

  • Add N-(methyl)mercaptoacetamide (2-10 mg per mg of peptide).

  • Incubate the solution at 37°C under an inert atmosphere for 24-36 hours.

  • Monitor the reaction progress by HPLC. The reduced peptide will have a longer retention time than the oxidized form.

  • Once the reaction is complete, lyophilize the mixture to obtain the crude peptide with reduced methionine.

  • Purify the peptide by preparative HPLC.

Visualizations

Met_Oxidation Met Methionine Residue (-S-CH3) MetO Methionine Sulfoxide (-S(=O)-CH3) Met->MetO Oxidation Oxidants Oxidizing Species (e.g., from TFA) Oxidants->MetO

Mechanism of Methionine Oxidation.

Scavenger_Action cluster_problem Without Scavengers cluster_solution With Scavengers Met_NoScav Methionine MetO_NoScav Methionine Sulfoxide Met_NoScav->MetO_NoScav Oxidation Oxidant_NoScav Oxidizing Species Oxidant_NoScav->MetO_NoScav Met_Scav Methionine Met_Scav->Met_Scav Oxidant_Scav Oxidizing Species InertProduct Inert Product Oxidant_Scav->InertProduct Neutralized Scavenger Scavenger (e.g., DMS, PPh3) Scavenger->InertProduct

Role of Scavengers in Preventing Oxidation.

Experimental_Workflow start Synthesized Peptide-Resin (with Methionine) cleavage TFA Cleavage start->cleavage analysis1 LC-MS Analysis of Crude Peptide cleavage->analysis1 oxidation_check Methionine Oxidized? analysis1->oxidation_check reduction Post-Cleavage Reduction (Protocol 2) oxidation_check->reduction Yes purification HPLC Purification oxidation_check->purification No reduction->purification final_product Pure Peptide (with reduced Methionine) purification->final_product

Decision Workflow for Handling Methionine Oxidation.

References

Technical Support Center: Optimizing Coupling Efficiency of H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of coupling reactions involving D-Methionine methyl ester hydrochloride (H-D-Met-OMe.HCl). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their solution-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound failing or giving low yields?

A1: Low coupling efficiency can stem from several factors. A primary issue when using this compound is the presence of the hydrochloride salt. The amine group is protonated, rendering it non-nucleophilic. It is crucial to neutralize the salt with a non-nucleophilic base to free the amine for reaction. Other common causes include inefficient activation of the carboxylic acid, steric hindrance, suboptimal reaction conditions (solvent, temperature), or degradation of reagents.[1]

Q2: How do I neutralize this compound before the coupling reaction?

A2: this compound must be neutralized to liberate the free amine. This is typically achieved by adding one equivalent of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture containing the amino acid ester salt.[2] The neutralization can be done in situ just before adding the activated carboxylic acid.

Q3: What are the most common side reactions when working with methionine derivatives like this compound?

A3: The thioether side chain of methionine is susceptible to two main side reactions:

  • Oxidation: The sulfur atom can be easily oxidized to form methionine sulfoxide, especially under acidic conditions or in the presence of oxidizing agents.[3] This can be minimized by using degassed solvents and maintaining an inert atmosphere (e.g., nitrogen or argon).

  • S-Alkylation: During deprotection steps in peptide synthesis where carbocations are generated (like the removal of a Boc group), the nucleophilic sulfur of methionine can be alkylated.[4] While this is more of a concern in multi-step syntheses with acid-labile protecting groups, awareness of this possibility is important.

Q4: Which coupling reagent is best for this compound?

A4: The "best" reagent depends on the specific N-protected amino acid being coupled and the desired balance between reaction speed, cost, and suppression of side reactions like racemization.

  • Carbodiimides (EDC, DCC): Cost-effective and widely used. They require an additive like HOBt or OxymaPure to minimize racemization.[5] EDC is advantageous for solution-phase synthesis as its urea byproduct is water-soluble and easily removed.[5]

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and fast-acting reagents, often preferred for difficult couplings.[6] HATU, in particular, is known for its high efficiency and ability to suppress racemization.[6]

  • Phosphonium Salts (PyBOP): Also very effective with low racemization risk, but can be more expensive.[6]

Q5: How can I monitor the progress of my coupling reaction?

A5: Thin-Layer Chromatography (TLC) is a common method for monitoring solution-phase reactions. You can spot the reaction mixture alongside your starting materials (the N-protected amino acid and this compound). The disappearance of the starting materials and the appearance of a new spot for the dipeptide product indicate the reaction's progress. Staining with ninhydrin can be useful for visualizing the free amine of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or minimal product formation Incomplete neutralization of this compound.Ensure addition of at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) to the this compound solution before adding the activated acid.[2]
Ineffective carboxylic acid activation.Check the quality and age of your coupling reagent. For carbodiimides, ensure an additive (HOBt, OxymaPure) is used. Consider switching to a more potent activator like HATU or COMU.[6]
Water contamination in the reaction.Use anhydrous solvents and dry glassware. Water can hydrolyze the activated acid intermediate.
Low Yield Suboptimal reaction time or temperature.Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the reaction time or gently warming the mixture (e.g., to 40°C), though this may increase the risk of side reactions.
Steric hindrance from bulky protecting groups or amino acid side chains.Switch to a more powerful coupling reagent (e.g., HATU).[6] Increase the reaction time.
Presence of multiple unidentified spots on TLC Racemization of the activated amino acid.If using a carbodiimide, ensure an additive like HOBt or OxymaPure is included.[5] Uronium or phosphonium reagents generally result in less racemization.[5] Keep reaction temperatures low (0°C to room temperature).
Oxidation of the methionine side chain.Use degassed (e.g., sparged with nitrogen or argon) anhydrous solvents.[7] Consider adding an antioxidant scavenger, though this is less common during the coupling step itself.
Side reactions related to the coupling reagent.If using excess uronium/aminium reagents like HBTU or HATU, they can react with the free amine to form a guanidinyl byproduct.[3] Avoid using a large excess of these reagents.
Difficulty in product purification Byproducts from the coupling reagent.If using DCC, the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents. Filter the reaction mixture to remove it. If using EDC, the byproduct is water-soluble and can be removed with an aqueous workup.[5]

Quantitative Data on Coupling Reagents

Direct comparative studies on the coupling of this compound are limited. However, the following tables provide data from relevant studies to guide reagent selection.

Table 1: Coupling Yields of Various Amino Acid Methyl Esters with a Carboxylic Acid using EDC/NHS

This data is from a study coupling various amino acid methyl esters to a functionalized chlorido-gold(I)-phosphane. It demonstrates the general effectiveness of the EDC/NHS system for these substrates.

Amino Acid Methyl EsterCoupling Yield (%)
L-Phenylalanine-OMe88
Glycine-OMe82
L-Leucine-OMe78
L-Alanine-OMe68
L-Methionine-OMe 62

Data adapted from a study on coupling with a gold-phosphine complex.[8][9] Conditions: EDC·HCl/NHS. Yields are for the isolated, purified product.

Table 2: Comparative Performance of Coupling Reagents for a Difficult Peptide Sequence

This table summarizes data from the synthesis of a "difficult" peptide sequence and can serve as a proxy for the relative efficiency of different coupling reagents.

Coupling ReagentAdditiveBaseTypical Yield (%)General Racemization Risk
HATUHOAtDIPEA~99Very Low
COMU-DIPEA>99Very Low
HBTUHOBtDIPEA~95-98Low
PyBOPHOBtDIPEA~95Low
DCCHOBt-~90-95Moderate

Data synthesized from multiple studies on solid-phase synthesis of difficult sequences.[10] Yields can vary significantly based on the specific sequence and conditions.

Experimental Protocols & Workflows

General Workflow for Solution-Phase Peptide Coupling

The following diagram illustrates the general workflow for a typical solution-phase coupling reaction involving this compound.

G General Solution-Phase Coupling Workflow cluster_0 Reactant Preparation cluster_1 Reaction Steps cluster_2 Workup & Purification A Dissolve N-Protected Amino Acid in Anhydrous Solvent C Add Coupling Reagent (e.g., EDC) & Additive (e.g., HOBt) to Acid A->C B Dissolve this compound in Anhydrous Solvent E Neutralize this compound with Base (e.g., DIPEA) B->E D Pre-activate for 5-10 min at 0°C C->D F Add Neutralized Amine to Activated Acid D->F E->F G Stir at RT and Monitor by TLC F->G H Aqueous Workup (e.g., wash with aq. NaHCO3, HCI, brine) G->H I Dry Organic Layer (e.g., over Na2SO4) H->I J Purify by Column Chromatography I->J

Caption: General workflow for the synthesis of a dipeptide using this compound.

Protocol 1: Coupling using EDC/HOBt

This protocol describes a standard and cost-effective method for peptide bond formation.

  • Preparation of Carboxylic Acid Component: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq) portion-wise. Stir the mixture at 0°C for 15-30 minutes to pre-activate the carboxylic acid.

  • Preparation of Amine Component: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM/DMF.

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) to the this compound solution to neutralize the hydrochloride salt.

  • Coupling: Add the neutralized this compound solution to the pre-activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (or until completion as monitored by TLC).

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Coupling using HATU

This protocol is recommended for sterically hindered amino acids or when high coupling efficiency and low racemization are critical.

  • Preparation of Carboxylic Acid Component: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Pre-activation: Add DIPEA (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • Preparation of Amine Component: In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Neutralization: Add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Coupling: Add the neutralized this compound solution to the pre-activated acid solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours (or until completion as monitored by TLC).

  • Work-up and Purification: Follow steps 7 and 8 as described in the EDC/HOBt protocol.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting low-yield coupling reactions.

G Troubleshooting Low Coupling Yield start Low Yield or Incomplete Reaction check_neutralization Was Amine Component (this compound) Neutralized? start->check_neutralization add_base Add 1 eq. of non-nucleophilic base (e.g., DIPEA) and re-run reaction. check_neutralization->add_base No check_reagents Are Coupling Reagents and Solvents Fresh and Anhydrous? check_neutralization->check_reagents Yes replace_reagents Use fresh, high-purity reagents and anhydrous solvents. check_reagents->replace_reagents No check_activation Is the coupling method strong enough for the substrates? check_reagents->check_activation Yes stronger_reagent Switch to a more potent coupling reagent (e.g., HATU, COMU). check_activation->stronger_reagent No optimize_conditions Optimize reaction conditions: - Increase reaction time - Double couple - Gently warm check_activation->optimize_conditions Yes

Caption: A decision-making flowchart for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Troubleshooting Failed Incorporation of H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incorporation of H-D-Met-OMe.HCl in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation of this compound challenging?

The primary challenge arises from the fact that this compound is a hydrochloride salt. In this form, the alpha-amino group is protonated, rendering it non-nucleophilic and thus unable to participate in the coupling reaction. Additionally, the thioether side chain of methionine can be susceptible to side reactions, although this is more commonly observed during the final cleavage step rather than during coupling.[1][2][3]

Q2: What are the initial checks I should perform if I suspect a failed coupling of this compound?

Before proceeding to more extensive troubleshooting, verify the following:

  • Reagent Quality: Ensure that this compound and all other reagents (solvents, coupling agents, bases) are of high purity and anhydrous where required.

  • Calculations: Double-check all calculations for molar equivalents of the amino acid, coupling reagent, and base.

  • Amine Presence: Perform a qualitative test, such as the Kaiser test, to confirm the presence of free primary amines on the resin before initiating the coupling step. A positive result indicates that the preceding deprotection step was successful.

Q3: What are the common side reactions associated with methionine, and can they affect coupling?

The most common side reactions involving methionine are oxidation of the thioether to methionine sulfoxide and S-alkylation.[1][2][3][4] These reactions typically occur under acidic conditions, such as during the final cleavage from the resin, and are less likely to be the primary cause of an initial coupling failure.[2][3] However, prolonged exposure to air can lead to some oxidation of the starting material.[5] It is good practice to use fresh reagents and consider working under an inert atmosphere for sensitive sequences.

Troubleshooting Guides for Failed Coupling

Issue 1: Incomplete or Failed Coupling Detected by a Positive Kaiser Test

A positive Kaiser test (blue or purple beads) after the coupling step indicates the presence of unreacted primary amines, signifying a failed or incomplete reaction.[6][7][8]

Immediate Action: Perform a Double Coupling

If the initial coupling is incomplete, the most straightforward approach is to perform a second coupling reaction immediately.

Experimental Protocol: Double Coupling

  • Initial Coupling: Perform the first coupling of this compound using your standard protocol.

  • Wash: After the initial coupling time, thoroughly wash the resin with N,N-dimethylformamide (DMF) (3 x 1 min) to remove any unreacted reagents and byproducts.

  • Kaiser Test (Optional): Perform a Kaiser test to confirm the incompleteness of the first coupling.

  • Second Coupling Activation: In a separate reaction vessel, prepare a fresh activation mixture with this compound, your chosen coupling reagent, and base in DMF, using the same molar equivalents as the first coupling.

  • Second Coupling Reaction: Add the fresh activation mixture to the resin and allow the coupling reaction to proceed for the same duration as the initial coupling.

  • Final Wash: After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min).

  • Confirmation: Perform a final Kaiser test to verify the completion of the coupling. The beads should be yellow or colorless.

Issue 2: Persistent Positive Kaiser Test After Double Coupling

If the Kaiser test remains positive after a double coupling, it suggests a more significant underlying issue. The following troubleshooting steps should be taken.

Step 1: Verify Neutralization of this compound

The hydrochloride salt of the amino acid must be neutralized to the free amine for the coupling reaction to proceed. This is typically achieved by adding a hindered base, such as N,N-diisopropylethylamine (DIEA).

  • In Situ Neutralization: This is the most common method, where the base is added directly to the coupling reaction mixture. Ensure at least two equivalents of base are used: one to neutralize the hydrochloride salt and one for the activation of the incoming amino acid.

  • Pre-Neutralization: Alternatively, the this compound can be neutralized in solution before being added to the resin.

Step 2: Optimize Coupling Reagent and Conditions

If neutralization is confirmed to be adequate, the coupling chemistry itself may need to be optimized.

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent like DIC/HOBt, consider switching to a more powerful uronium or phosphonium salt reagent. HATU is generally considered more efficient than HBTU for difficult couplings.

  • Increase Reagent Equivalents: Increasing the molar excess of the amino acid and coupling reagent (from 3 to 5 equivalents, for example) can help drive the reaction to completion.

  • Extend Reaction Time: Prolong the coupling time from the standard 1-2 hours to 4 hours or even overnight.

  • Elevate Temperature: Carefully increasing the reaction temperature to 40-50°C can improve coupling efficiency. However, this should be done with caution as it may increase the risk of racemization.

Data Presentation: Recommended Coupling Conditions for this compound

ParameterStandard ConditionsOptimized Conditions for Difficult Coupling
This compound (eq.) 3.05.0
Coupling Reagent (eq.) 2.94.9
Base (DIEA) (eq.) 6.010.0
Solvent DMFDMF or NMP
Temperature Room TemperatureRoom Temperature to 50°C
Time 1-2 hours2-4 hours, or overnight

Note: These are general recommendations. Optimal conditions may vary depending on the specific peptide sequence and solid support.

Experimental Protocol: Kaiser Test

This qualitative test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 1 mL of 0.01 M KCN in pyridine.

  • Solution B: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution C: 80 g of phenol in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (approximately 5-10 mg) in a small glass test tube.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Yellow/Colorless: Negative result (coupling is complete).

  • Blue/Purple: Positive result (incomplete coupling).

Mandatory Visualizations

Troubleshooting_Workflow start Start: Failed incorporation of This compound kaiser_test Perform Kaiser Test start->kaiser_test kaiser_positive Positive Kaiser Test (Blue/Purple Beads) kaiser_test->kaiser_positive kaiser_negative Negative Kaiser Test (Yellow/Colorless Beads) kaiser_test->kaiser_negative Complete Coupling double_coupling Perform Double Coupling kaiser_positive->double_coupling Incomplete Coupling kaiser_test_2 Perform Kaiser Test Again double_coupling->kaiser_test_2 kaiser_positive_2 Still Positive? kaiser_test_2->kaiser_positive_2 troubleshoot Proceed to Advanced Troubleshooting kaiser_positive_2->troubleshoot Yes continue_synthesis Continue Synthesis kaiser_positive_2->continue_synthesis No kaiser_negative->continue_synthesis

Caption: Troubleshooting workflow for failed this compound incorporation.

Advanced_Troubleshooting start Advanced Troubleshooting check_neutralization Verify Neutralization of This compound start->check_neutralization optimize_reagents Optimize Coupling Reagent and Conditions check_neutralization->optimize_reagents increase_equivalents Increase Molar Equivalents optimize_reagents->increase_equivalents extend_time Extend Reaction Time optimize_reagents->extend_time increase_temp Increase Temperature optimize_reagents->increase_temp switch_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) optimize_reagents->switch_reagent final_check Perform Kaiser Test increase_equivalents->final_check extend_time->final_check increase_temp->final_check switch_reagent->final_check

Caption: Advanced troubleshooting strategies for persistent coupling failure.

Analytical Verification

If coupling issues persist, it is advisable to cleave a small amount of the resin and analyze the product by mass spectrometry and HPLC.

  • Mass Spectrometry: A failed incorporation of this compound will result in a mass spectrum showing the mass of the truncated peptide sequence, lacking the mass of the methionine residue (approximately 147.2 g/mol ).

  • HPLC: The HPLC chromatogram of the crude product will show a significant peak corresponding to the truncated peptide, which will likely have a different retention time than the desired product.

By systematically working through these FAQs, troubleshooting guides, and experimental protocols, researchers can effectively diagnose and resolve issues related to the failed incorporation of this compound, leading to successful peptide synthesis.

References

Technical Support Center: Purification of H-D-Met-OMe Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of peptides containing the H-D-Met-OMe (D-Methionine methyl ester) residue. The primary challenge in handling such peptides is the susceptibility of the methionine thioether side-chain to oxidation.

Troubleshooting Guide

Q1: My mass spectrometry (MS) analysis shows my target peptide peak, but also a significant peak at +16 Da. What is this impurity and why did it form?

A: A mass increase of +16 Da almost certainly indicates the oxidation of the methionine (Met) residue to methionine sulfoxide (Met(O)).[1] The thioether side-chain of methionine is highly susceptible to oxidation by various reactive oxygen species.[1] This side reaction can occur during several stages of your workflow:

  • Fmoc-based Solid-Phase Peptide Synthesis (SPPS): Although the thioether is generally considered non-reactive under standard Fmoc-SPPS conditions, oxidation can still occur.[1]

  • Acidic Cleavage: The final acidolytic cleavage from the resin support, typically using trifluoroacetic acid (TFA), is a major step where oxidation occurs.[1][2][3][4]

  • Purification and Handling: Prolonged exposure to air or certain solvents during purification and storage can also lead to oxidation.

Q2: My RP-HPLC chromatogram shows a pre-peak or a broad peak for my target peptide. Could this be related to methionine oxidation?

A: Yes, this is a very common observation. The oxidation of methionine to methionine sulfoxide increases the polarity of the peptide.[5][6] In reversed-phase high-performance liquid chromatography (RP-HPLC), more polar compounds elute earlier. Therefore, the peptide containing Met(O) will typically appear as a distinct, earlier-eluting peak compared to the desired non-oxidized peptide.[5][6] If the oxidation is partial, you may see two separate peaks. A broad or shouldered peak could indicate on-column oxidation or incomplete separation of the two forms.

Q3: How can I prevent or minimize methionine oxidation during the cleavage step?

A: The key is to use a cleavage cocktail containing scavengers that competitively react with oxidizing species and protect the methionine residue. Standard TFA cocktails are often insufficient.[1] Adding specific scavengers is crucial.

  • Use Optimized Reagents: Reagents like Reagent K, Reagent R, or Reagent B have been developed to minimize side reactions, including methionine alkylation, but may not fully prevent oxidation.[2]

  • Add Specific Antioxidants: The addition of dimethylsulfide (DMS) and ammonium iodide (NH₄I) to the cleavage cocktail has been shown to significantly reduce or eliminate the formation of methionine sulfoxide.[1]

  • Novel Cleavage Solutions: Recent studies have developed new cleavage solutions containing triphenylphosphine (PPh₃) and trimethylsilyl chloride (TMSCl) that can eradicate oxidation.[3][4]

Q4: I have already synthesized a batch of peptide that is significantly oxidized. Can I reverse the oxidation?

A: Yes, it is possible to reduce the methionine sulfoxide (Met(O)) back to methionine (Met) post-synthesis. A common method involves treating the oxidized peptide in solution with reagents like dimethylsulfide and ammonium iodide.[1] This can be a valuable rescue strategy to avoid resynthesizing the entire peptide.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended purification method for peptides containing H-D-Met-OMe?

A: The standard and most powerful method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][8] This technique separates the peptide and its impurities based on their hydrophobicity.[7] For H-D-Met-OMe peptides, a C18 stationary phase is commonly used with a water/acetonitrile gradient containing 0.1% TFA as an ion-pairing agent.[7][9] The D-amino acid configuration and the C-terminal methyl ester will influence the peptide's overall hydrophobicity and thus its retention time, but the general principle remains the same.

Q2: How do I choose the right HPLC column and conditions?

A: For most peptides, a wide-pore (e.g., 300 Å) C8 or C18 silica-based column is a good starting point.[5][10] The separation should be optimized on an analytical column first before scaling up to a preparative column.[9]

  • Gradient: Start with a shallow gradient (e.g., 0.5-1% increase in acetonitrile per minute) to achieve the best resolution between the target peptide and closely eluting impurities like the oxidized form.[5][9]

  • Detection: Monitor the elution at 210-220 nm, where the peptide bond absorbs UV light.[7]

Q3: Are there alternative purification methods to RP-HPLC?

A: While RP-HPLC is the most common, other techniques can be used, often in combination.

  • Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge and can be a useful initial "capturing" step to remove the bulk of impurities before a final RP-HPLC polishing step.[8][11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can provide better separation of oxidized and non-oxidized peptides than RP-HPLC in some cases, as it separates based on hydrophilicity.[12]

  • Size-Exclusion Chromatography (SEC): SEC can be used as an initial cleanup step to remove significantly smaller impurities or for buffer exchange.

Q4: Does the D-configuration of methionine or the C-terminal methyl ester in H-D-Met-OMe create specific purification challenges?

A: The primary challenge remains the oxidation of the methionine side chain. The D-configuration and the -OMe group primarily affect the peptide's hydrophobicity. The C-terminal methyl ester increases hydrophobicity, leading to longer retention times on an RP-HPLC column compared to a peptide with a free C-terminal carboxylic acid. The D-amino acid may slightly alter the peptide's conformation and interaction with the stationary phase, but it does not introduce new chemical side reactions under standard purification conditions.

Data & Visualizations

Data Tables

Table 1: Comparison of Cleavage Cocktails for Methionine-Containing Peptides

Reagent NameCompositionPrimary Application / NotesReference
Reagent B (Modified) TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5)General purpose, but can lead to significant Met oxidation.[1]
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-ethanedithiol (82.5:5:5:5:2.5)Effective at preventing Met alkylation.[2]
Huang & Rabenstein TFA cocktail with added Dimethylsulfide (DMS) and Ammonium Iodide (NH₄I)Specifically developed to reduce or eliminate Met oxidation during cleavage.[1]
Albericio et al. (2023) TFA / Anisole / TMSCl / DMS (85:5:5:5) + 1 mg/mL PPh₃A recently developed cocktail reported to eradicate Met oxidation.[3][4]

Table 2: Typical Starting Parameters for RP-HPLC Purification

ParameterRecommended SettingRationale
Column C18 Wide-Pore (300 Å), 5-10 µm particle sizeGood retention for a wide range of peptides; wide pores are suitable for larger molecules.
Mobile Phase A 0.1% TFA in WaterAcidic modifier sharpens peaks and acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Organic solvent for eluting the peptide based on hydrophobicity.
Gradient 5-65% B over 60 minutes (example)A shallow gradient is critical for resolving the oxidized (+16 Da) impurity.
Flow Rate 1 mL/min (analytical); scaled up for preparativeStandard starting point for analytical columns.
Detection 214 nm or 220 nmWavelength for detecting the peptide backbone.

Diagrams

G spps 1. Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Chemistry) cleavage 2. Cleavage & Deprotection (TFA-based cocktail) spps->cleavage Peptide-Resin crude 3. Crude Peptide Precipitation (Cold Ether) cleavage->crude Crude Product r1 High Risk of Oxidation purify 4. RP-HPLC Purification crude->purify Dissolved Crude analysis 5. Fraction Analysis (LC-MS) purify->analysis r2 Moderate Risk of Oxidation lyo 6. Lyophilization analysis->lyo

Caption: General workflow for H-D-Met-OMe peptide synthesis and purification, highlighting key oxidation risk stages.

G start Start: Low Purity or HPLC Issues ms_check Analyze Crude/Purified Product by Mass Spec start->ms_check plus16_present Is a +16 Da peak (Met-Oxidation) present? ms_check->plus16_present other_impurities Are other impurities present? (deletions, truncations) plus16_present->other_impurities No solution_oxidation Solution: 1. Use optimized cleavage cocktail with scavengers (DMS, PPh₃). 2. Consider post-synthesis reduction of Met(O) to Met. plus16_present->solution_oxidation Yes solution_hplc Solution: 1. Optimize HPLC gradient (make it shallower). 2. Check column integrity. other_impurities->solution_hplc No solution_synthesis Solution: 1. Review SPPS coupling efficiency. 2. Ensure complete deprotection. other_impurities->solution_synthesis Yes solution_oxidation->solution_hplc end Achieve High Purity Peptide solution_hplc->end solution_synthesis->end

Caption: Troubleshooting decision tree for purifying methionine-containing peptides.

G cluster_oxidation Oxidation (Unwanted Side Reaction) cluster_reduction Reduction (Rescue Strategy) Met Peptide-Met (Target Product) -S-CH₃ MetO Peptide-Met(O) (+16 Da Impurity) -S(=O)-CH₃ Met->MetO  Oxidizing Conditions  (e.g., TFA Cleavage, Air) MetO_rev Peptide-Met(O) Met_rev Peptide-Met MetO_rev->Met_rev  Reducing Agents  (e.g., NH₄I / DMS)

Caption: Chemical pathway of methionine oxidation and its reversal during peptide processing.

Key Experimental Protocols

Protocol 1: Optimized Cleavage to Minimize Methionine Oxidation

This protocol is adapted from recent literature to eradicate oxidation during cleavage.[3][4]

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage solution: 8.5 mL TFA, 0.5 mL Anisole, 0.5 mL Dimethylsulfide (DMS), and 0.5 mL Trimethylsilyl chloride (TMSCl).

  • Add Antioxidant: Just before use, dissolve 10 mg of triphenylphosphine (PPh₃) into the 10 mL cocktail.

  • Perform Cleavage: Add the prepared cocktail to the peptide-resin (typically 10 mL per gram of resin).

  • Incubate: Gently agitate the mixture at room temperature for 2-3 hours.

  • Precipitate Peptide: Filter the resin and collect the TFA solution. Add the filtrate dropwise into a 50 mL conical tube filled with ice-cold diethyl ether (approx. 40 mL).

  • Isolate Crude Peptide: A white precipitate should form. Centrifuge the tube (e.g., 3000 x g for 5 minutes), decant the ether, and wash the pellet twice more with cold ether.

  • Dry: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.

Protocol 2: General RP-HPLC Purification

This protocol outlines a general method for purifying the crude H-D-Met-OMe peptide.

  • Prepare Solvents:

    • Solvent A: 0.1% (v/v) TFA in HPLC-grade water.

    • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Degas both solvents by sparging with helium or sonicating.

  • Prepare Sample: Dissolve the dried crude peptide in a small amount of Solvent A or a water/acetonitrile mixture to a concentration of ~10 mg/mL. Centrifuge to pellet any insoluble material.

  • Equilibrate Column: Equilibrate a preparative C18 column with 95% Solvent A and 5% Solvent B until the baseline is stable.

  • Inject and Run Gradient: Inject the dissolved sample. Run a linear gradient appropriate for your peptide's hydrophobicity. A good starting point is a shallow gradient from 5% to 65% Solvent B over 60 minutes.

  • Collect Fractions: Collect fractions (e.g., 1-2 mL each) as peaks elute from the column, paying close attention to the main target peak.

  • Analyze Fractions: Analyze the purity of each collected fraction using analytical LC-MS to identify which ones contain the pure target peptide.

  • Pool and Lyophilize: Combine the fractions that meet the desired purity level. Freeze the pooled solution (e.g., in a dry ice/acetone bath) and lyophilize to obtain a dry, purified peptide powder.

Protocol 3: Reduction of Methionine Sulfoxide (Met(O))

This protocol can be used to reverse the oxidation of a purified or crude peptide batch.[1]

  • Dissolve Peptide: Dissolve the peptide containing Met(O) in an aqueous buffer (e.g., 0.1 M Tris-HCl, pH 7.5).

  • Add Reagents: Add ammonium iodide (NH₄I) to a final concentration of 0.5 M and dimethylsulfide (DMS) to 1.5 M.

  • Incubate: Incubate the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.

  • Re-purify: Once the reduction is complete, the peptide must be re-purified by RP-HPLC (as described in Protocol 2) to remove the reducing agents and any remaining unreacted peptide.

  • Lyophilize: Lyophilize the pure fractions to obtain the final, non-oxidized peptide.

References

Technical Support Center: Optimizing Peptide Synthesis with H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of your peptide synthesis when using H-D-Methionine methyl ester hydrochloride (H-D-Met-OMe.HCl).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound as the first amino acid in Solid-Phase Peptide Synthesis (SPPS)?

A1: Using this compound presents a unique set of challenges:

  • Neutralization Requirement: this compound is a hydrochloride salt. The amine group must be neutralized to the free base before it can efficiently couple to the resin.

  • Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)). This can occur during synthesis, but is most common during the final cleavage from the resin.

  • S-Alkylation: During the acidic conditions of final cleavage, the methionine side chain can also undergo S-alkylation (tert-butylation), another common side reaction.[1][2]

  • C-Terminal Methyl Ester: Your initial product will be a peptide with a C-terminal methyl ester. If the final product requires a C-terminal carboxylic acid, a saponification (hydrolysis) step is necessary. This step can sometimes lead to side reactions like epimerization.

  • D-Amino Acid Incorporation: The use of a D-amino acid as the first residue can sometimes influence the conformation of the growing peptide chain and potentially affect the efficiency of subsequent coupling steps.[3]

Q2: How do I properly neutralize this compound before coupling?

A2: Neutralization is a critical step. You have two primary options:

  • Pre-neutralization: Dissolve the this compound in your synthesis solvent (e.g., DMF) and add a base like N,N-Diisopropylethylamine (DIPEA) before adding the solution to the resin.

  • In situ Neutralization: Add the this compound and the coupling reagents to the resin, followed by the addition of a base like DIPEA directly into the reaction vessel.[4] This method is often preferred as it minimizes the time the free amino acid is in solution, which can reduce potential side reactions.

For a detailed protocol, please refer to the "Experimental Protocols" section below.

Q3: What are the best practices to prevent methionine oxidation?

A3: To minimize the oxidation of the methionine residue:

  • Use High-Quality Solvents: Ensure your solvents, particularly DMF, are low in peroxides.

  • Inert Atmosphere: While not always necessary, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can help reduce oxidation.

  • Scavengers in Cleavage Cocktail: This is the most critical step. Include scavengers in your trifluoroacetic acid (TFA) cleavage cocktail to protect the methionine side chain. Common scavengers include triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT). A modified Reagent B cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) is a good starting point.[5] For peptides particularly sensitive to oxidation, adding dimethylsulfide (DMS) to the cleavage cocktail can be beneficial.[5]

Q4: I have completed my synthesis. How do I hydrolyze the C-terminal methyl ester to a carboxylic acid?

A4: Saponification of the C-terminal methyl ester can be performed either on-resin or after cleavage. On-resin saponification is often preferred to avoid handling the protected peptide in solution. A common method involves treating the peptide-resin with a solution of lithium hydroxide (LiOH) in a mixture of THF and water.[6] It is crucial to carefully control the reaction conditions (time, temperature, and base concentration) to minimize the risk of racemization.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Peptide Incomplete initial coupling of this compound to the resin.- Ensure complete neutralization of the hydrochloride salt. - Use a higher excess of the amino acid and coupling reagents for the first coupling. - Increase the coupling time for the first amino acid. - Perform a double coupling for the first residue.
Peptide aggregation during synthesis.- Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DCM. - Incorporate pseudoproline dipeptides at strategic locations in your sequence (if applicable).
Premature cleavage from the resin.- Ensure the chosen linker is stable to the synthesis conditions. For example, 2-chlorotrityl chloride (2-CTC) resin is more acid-labile than Wang resin.
Presence of a +16 Da mass peak in MS analysis Oxidation of methionine to methionine sulfoxide (Met(O)).- Use a cleavage cocktail containing scavengers like TIS, EDT, or DMS.[5] - Ensure solvents are peroxide-free.
Presence of a +56 Da mass peak in MS analysis S-tert-butylation of methionine.- Use a cleavage cocktail with effective scavengers. TIS is particularly effective at scavenging tert-butyl cations.
Incomplete conversion of methyl ester to carboxylic acid Incomplete saponification.- Increase the reaction time or temperature for the saponification step. - Use a higher concentration of the base (e.g., LiOH). - Ensure adequate swelling of the resin during the on-resin saponification.
Presence of diastereomeric impurities Racemization during saponification or coupling.- Perform the saponification at a lower temperature (e.g., 0°C). - Use a milder base for neutralization if racemization is suspected during coupling.

Experimental Protocols

Protocol 1: Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed for loading the first amino acid onto a highly acid-labile resin, which minimizes racemization risk for the first residue.

  • Resin Swelling: Swell 1g of 2-CTC resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve 2-3 equivalents of this compound (relative to the resin loading capacity) in a minimal amount of DMF.

  • Neutralization and Coupling: Add 4-5 equivalents of DIPEA to the amino acid solution and immediately add the mixture to the swollen resin.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.

  • Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DMF, DCM, and Methanol, and then dry under vacuum.

Protocol 2: On-Resin Saponification of C-Terminal Methyl Ester
  • Resin Swelling: Swell the peptide-resin (with the C-terminal methyl ester) in a mixture of Tetrahydrofuran (THF) and water (3:1 v/v) for 30 minutes.

  • Hydrolysis: Add a 1M solution of Lithium Hydroxide (LiOH) in water (2-3 equivalents relative to the resin loading) to the swollen resin.

  • Reaction: Agitate the mixture at room temperature and monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS. The reaction is typically complete within 2-4 hours.

  • Neutralization and Washing: After completion, wash the resin with water, followed by a dilute acid solution (e.g., 1% acetic acid in DMF) to neutralize the excess base. Then, wash with DMF, DCM, and Methanol.

  • Drying: Dry the resin under vacuum before proceeding to the final cleavage.

Protocol 3: Cleavage with a Methionine-Protecting Cocktail
  • Resin Preparation: Place the dry peptide-resin in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 94% TFA, 2.5% water, 2.5% 1,2-ethanedithiol (EDT), and 1% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Visual Guides

troubleshooting_workflow start Low Peptide Yield or Purity Issue check_coupling Check Initial Coupling Efficiency start->check_coupling check_oxidation Check for Methionine Oxidation (+16 Da in MS) start->check_oxidation check_alkylation Check for S-alkylation (+56 Da in MS) start->check_alkylation check_saponification Check for Incomplete Saponification start->check_saponification solution_coupling Optimize First Coupling: - Ensure neutralization - Double couple - Increase excess of reagents check_coupling->solution_coupling Low loading or N-1 deletion solution_oxidation Optimize Cleavage Cocktail: - Add scavengers (TIS, EDT, DMS) - Use peroxide-free solvents check_oxidation->solution_oxidation Present solution_alkylation Optimize Cleavage Cocktail: - Ensure sufficient TIS check_alkylation->solution_alkylation Present solution_saponification Optimize Saponification: - Increase reaction time/temperature - Increase base concentration check_saponification->solution_saponification Incomplete

Caption: A troubleshooting workflow for low yield or purity issues.

synthesis_workflow cluster_synthesis Solid-Phase Peptide Synthesis start Start with Resin coupling1 Couple this compound (with in situ neutralization) start->coupling1 elongation Peptide Chain Elongation (Fmoc deprotection & coupling cycles) coupling1->elongation saponification On-Resin Saponification (if C-terminal acid is desired) elongation->saponification cleavage Cleavage from Resin (with scavenger cocktail) saponification->cleavage purification Purification (HPLC) cleavage->purification

Caption: The overall workflow for peptide synthesis using this compound.

References

Technical Support Center: Handling Air-Sensitive H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the handling and use of this air-sensitive and hygroscopic compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: The two main challenges in handling this compound are its susceptibility to oxidation and its hygroscopic nature. The methionine residue's thioether group can be readily oxidized to methionine sulfoxide, especially in the presence of atmospheric oxygen.[1][2][3][4][5] The hydrochloride salt form also makes the compound prone to absorbing moisture from the air, which can affect its stability, solubility, and reactivity.

Q2: How should I store this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 4°C for short-term storage. For long-term storage, it is recommended to keep it at -20°C.[6] It is crucial to minimize its exposure to moisture and air.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation can include a change in the color or texture of the powder. However, the most reliable way to detect degradation, specifically oxidation, is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[7][8][9][10] The appearance of a new peak corresponding to the mass of methionine sulfoxide (+16 Da) is a clear indicator of oxidation.[11]

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in polar organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[12] It is also soluble in water and alcohols like methanol and ethanol.[13] For specific applications like peptide synthesis, anhydrous solvents are required.

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent reaction yields in peptide coupling. 1. Degradation of this compound: The compound may have been oxidized or has absorbed moisture. 2. Incomplete dissolution: The compound may not be fully dissolved in the reaction solvent. 3. Suboptimal coupling conditions: The choice of coupling reagents or reaction time may not be ideal.1. Use fresh or properly stored this compound. Before use, allow the container to warm to room temperature in a desiccator to prevent condensation. 2. Ensure complete dissolution. Use freshly opened anhydrous solvents and sonicate if necessary. 3. Optimize coupling conditions. Consider using coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. Monitor the reaction progress using a ninhydrin test.[14]
Appearance of an unexpected peak in HPLC/MS analysis of the final product. Oxidation of the methionine residue: The thioether group has likely been oxidized to methionine sulfoxide during the synthesis or workup.[1][2][15]1. Perform all steps under an inert atmosphere. Use degassed solvents and purge reaction vessels with argon or nitrogen. 2. Add scavengers during cleavage. If performing solid-phase peptide synthesis, include reducing agents like dithiothreitol (DTT) or anisole in the cleavage cocktail to prevent oxidation.[2][3] 3. Consider using a protecting group for the methionine side chain for particularly sensitive syntheses.
Difficulty in weighing and handling the powder. Hygroscopicity: The powder readily absorbs moisture from the air, making it sticky and difficult to handle.1. Weigh the compound in a glove box or under a stream of inert gas. 2. Use a dry, anti-static weighing vessel. 3. Minimize the time the container is open to the atmosphere.
Poor solubility in the desired solvent. Moisture absorption: The presence of water can alter the solubility profile of the compound in organic solvents.1. Ensure the compound is dry. If moisture absorption is suspected, the compound can be dried under high vacuum. 2. Use high-purity, anhydrous solvents.

Data Presentation

Table 1: Summary of this compound Properties and Handling Recommendations

Property Value/Recommendation Reference
Molecular Formula C₆H₁₄ClNO₂S[6]
Molecular Weight 199.70 g/mol [6]
Appearance White to off-white solid[6]
Storage (Short-term) 4°C, sealed, under inert gas[6]
Storage (Long-term) -20°C, sealed, under inert gas[6]
Key Sensitivities Air (oxidation), Moisture (hygroscopic)[1][2][11]
Common Solvents DMF, DMSO, Water, Methanol, Ethanol[12][16]

Experimental Protocols

Protocol: Solution-Phase Synthesis of a Dipeptide (Fmoc-Ala-Met-OMe)

This protocol describes a general procedure for the coupling of Fmoc-L-Alanine to this compound.

Materials:

  • Fmoc-L-Alanine (Fmoc-Ala-OH)

  • This compound

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Neutralization of this compound:

    • In a dry round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • Activation of Fmoc-Ala-OH:

    • In a separate dry flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) to this solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Add the activated Fmoc-Ala-OH solution to the neutralized this compound solution.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide, Fmoc-Ala-Met-OMe, by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Mandatory Visualization

Experimental_Workflow cluster_neutralization Neutralization cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A This compound in DMF B Add DIPEA A->B 1.1 eq C Neutralized H-D-Met-OMe B->C G Combine Solutions C->G D Fmoc-Ala-OH + HATU in DMF E Add DIPEA D->E 2.0 eq F Activated Fmoc-Ala-OH E->F F->G H Stir at RT G->H I Fmoc-Ala-Met-OMe H->I J Dilute & Wash I->J K Dry & Concentrate J->K L Column Chromatography K->L M Pure Dipeptide L->M

Caption: Workflow for the solution-phase synthesis of a dipeptide.

Troubleshooting_Logic start Inconsistent Reaction Results? check_reagent Check this compound (Visual, HPLC/MS) start->check_reagent check_conditions Review Experimental Conditions (Solvents, Reagents, Atmosphere) start->check_conditions reagent_ok Reagent is Pure check_reagent->reagent_ok Yes reagent_bad Degradation Detected check_reagent->reagent_bad No conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No reagent_ok->check_conditions solution1 Use Fresh Reagent Store Properly reagent_bad->solution1 conditions_ok->check_reagent solution2 Optimize Coupling Use Inert Atmosphere Add Scavengers conditions_bad->solution2

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Deprotection of H-D-Met-OMe.HCl-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the deprotection of peptides containing a C-terminal D-methionine methyl ester (H-D-Met-OMe.HCl).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for deprotecting the methyl ester (OMe) of my peptide?

A1: The standard method for deprotecting a C-terminal methyl ester is through saponification, which is a base-catalyzed hydrolysis. This reaction converts the ester into a carboxylate salt, which is then protonated to the free carboxylic acid during acidic workup.

Q2: My peptide contains methionine. Are there any special precautions I need to take during deprotection?

A2: Yes. The thioether side chain of methionine is highly susceptible to two main side reactions, especially under acidic conditions often used for side-chain deprotection or workup:

  • Oxidation: The sulfur atom can be easily oxidized to form methionine sulfoxide [Met(O)].[1][2][3] This can occur during synthesis, cleavage from a solid support, or workup.[1]

  • S-alkylation: During the removal of acid-labile protecting groups (like Boc or tBu), the carbocations generated can alkylate the methionine sulfur, forming a stable sulfonium salt.[1][4]

It is crucial to use scavengers and optimized conditions to minimize these side reactions.

Q3: How can I prevent methionine oxidation during my experimental workflow?

A3: To prevent methionine oxidation, consider the following strategies:

  • Use Scavengers: Incorporate reducing agents or carbocation scavengers in your cleavage cocktails if you are performing simultaneous side-chain deprotection.[5]

  • Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen.

  • Inert Atmosphere: Perform reactions and workups under an inert atmosphere (e.g., nitrogen or argon) to limit exposure to air.[1]

  • Limit Exposure to Acid: Minimize the duration of any steps involving strong acids.[6] Short deprotection times can significantly reduce oxidation.[6]

Q4: I've detected methionine sulfoxide [Met(O)] in my product. Can it be reversed?

A4: Yes, methionine sulfoxide can be reduced back to methionine. Treatment with reagents like dithiothreitol (DTT) or N-mercaptoacetamide can reverse the oxidation.[6] The reduction can be monitored by reverse-phase HPLC, as the sulfoxide is more polar and typically elutes earlier than the native peptide.[6] Another reported method for the reduction of Met(O) without disrupting disulfide bridges involves using a mixture of TFA-NH4I-Me2S.[5]

Q5: What causes low yields after saponification and how can I improve them?

A5: Low yields after saponification can stem from several issues:

  • Incomplete Reaction: The hydrolysis may not have gone to completion. You can try increasing the reaction time, temperature, or the concentration of the base.[7]

  • Product Loss During Workup: Peptides can be amphiphilic and may cause emulsions during extraction, leading to poor recovery.[7] Additionally, if the product is partially soluble in the aqueous layer, it may not be fully extracted. A common troubleshooting step for low yields is to check the filtrate for unrecovered product.[8]

  • Peptide Degradation: Prolonged exposure to strong base can lead to degradation or side reactions, such as racemization.[9] Using milder bases like lithium hydroxide (LiOH) can sometimes mitigate this.[10][11]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield after Saponification 1. Incomplete hydrolysis. 2. Product loss during acidic workup and extraction. 3. Peptide precipitation upon acidification. 4. Emulsion formation during extraction.1. Increase reaction time/temperature or use a stronger base concentration. Monitor reaction by HPLC/LC-MS.[7] 2. Before extraction, carefully adjust pH. Extract multiple times with an appropriate organic solvent (e.g., 20% MeOH in DCM).[8] Check aqueous layer for remaining product. 3. After acidification, if a solid precipitates, collect it by filtration and wash with cold, acidified water.[8] 4. To break emulsions, try adding brine, centrifuging the mixture, or gently stirring with a glass rod.[7]
Presence of a +16 Da peak in Mass Spectrum Methionine has been oxidized to methionine sulfoxide [Met(O)].1. Prevention: Use cleavage cocktails containing antioxidants/reducing agents (see Table 2). Work under an inert atmosphere.[1][2] 2. Reversal: Treat the oxidized peptide with DTT or N-mercaptoacetamide.[6] Alternatively, use a TFA/NH4I/Me2S mixture.[5]
Presence of a +56 Da peak in Mass Spectrum (if tBu groups are present) S-alkylation (tert-butylation) of the methionine residue.1. Prevention: Use cleavage cocktails with effective scavengers like triisopropylsilane (TIS) and dimethylsulfide (Me2S).[3][4] 2. Reversal: Heat the peptide at 40 °C for 24 hours in 5% acetic acid to convert the sulfonium salt back to the free methionine peptide.[4][5]
Incomplete Methyl Ester Deprotection 1. Insufficient base or reaction time. 2. Steric hindrance around the ester group.1. Increase the equivalents of base (e.g., LiOH, NaOH) and/or prolong the reaction time. Monitor progress by HPLC.[10] 2. Consider gentle heating if the peptide is stable. Alternatively, enzymatic hydrolysis can be a milder, more specific option.[9]
Racemization or other side reactions Conditions are too harsh (e.g., high temperature, strong base).1. Use milder conditions. For saponification, LiOH is often preferred over NaOH or KOH.[11] 2. Consider enzymatic deprotection using an appropriate esterase to avoid harsh chemical conditions.[9]

Data Summary Tables

Table 1: Recommended Conditions for Saponification of Peptide Methyl Esters

Base Solvent System Typical Temperature Typical Time Notes
LiOH·H₂OTHF/Water, Dioxane/Water0 °C to RT1-4 hGenerally preferred for minimizing side reactions like racemization.[10][11]
NaOHMeOH/WaterRT to Reflux1-5 hA common and effective reagent. Temperature can be increased for sterically hindered esters.[12]
KOHMeOH/WaterRT to Reflux3-24 hEffective, but can be more aggressive. Often used for complete hydrolysis of complex lipids.[7]
Enzymes (e.g., Lipase, Thermitase)Aqueous Buffer (pH 7-8) with co-solvents (DMF, DMSO)22-37 °C24-48 hHighly selective and avoids harsh basic conditions, preventing many side reactions.[9]

Table 2: Cleavage Cocktails to Minimize Methionine Side Reactions (for simultaneous side-chain deprotection)

Cocktail Composition (v/v) Target Side Reaction Reference
TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5)Standard cleavage; some risk of oxidation/alkylation.[2]
TFA / Dimethylsulfide (Me₂S) / Ammonium Iodide (NH₄I)Prevention/reduction of Met(O).[2][5]
TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃Eradication of Met(O) and reduction of S-alkylation.[3][5]
TFA / Anisole / TIS / TMSCl / Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃Eradication of Met(O) and reduction of S-alkylation; TIS is crucial for Cys(Trt) removal.[3][4]

Experimental Protocols

Protocol 1: General Saponification of this compound Peptide

  • Dissolution: Dissolve the peptide methyl ester in a suitable solvent mixture, such as 1:1 THF/water or methanol/water.

  • Cooling: Cool the solution to 0 °C in an ice bath to minimize potential side reactions.

  • Base Addition: Add 1.05-1.2 equivalents of 1 M aqueous LiOH dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the disappearance of the starting material by RP-HPLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Quenching & Acidification: Once the reaction is complete, cool the mixture back to 0 °C and carefully acidify to pH 3-4 with a dilute acid (e.g., 1 M HCl or citric acid).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, or a mixture like 20% methanol in DCM). Perform the extraction three times.

  • Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude deprotected peptide.

  • Purification: Purify the crude peptide as required, typically by RP-HPLC.

Protocol 2: Reduction of Oxidized Methionine [Met(O)]

  • Dissolution: Dissolve the peptide containing methionine sulfoxide in a suitable buffer or solvent.

  • Reagent Addition: Add an excess of a reducing agent such as Dithiothreitol (DTT).

  • Incubation: Allow the reaction to proceed at room temperature for 4-24 hours.

  • Monitoring: Monitor the conversion of Met(O) back to Met by RP-HPLC or LC-MS.

  • Purification: Once the reduction is complete, purify the peptide by RP-HPLC to remove the reducing agent and any byproducts.

Visual Diagrams

Deprotection_Decision_Tree start Start: Peptide is this compound (with or without side-chain protecting groups) q1 Are there acid-labile side-chain protecting groups (e.g., Boc, tBu)? start->q1 saponification_first Step 1: Perform Saponification (e.g., LiOH in THF/H2O) q1->saponification_first No acid_cleavage Step 1: Perform Acidolytic Cleavage & Deprotection q1->acid_cleavage Yes workup Acidic Workup & Purification saponification_first->workup scavengers Use cleavage cocktail with scavengers for Met protection (e.g., TFA/TIS/Me2S/PPh3) acid_cleavage->scavengers saponification_second Step 2: Perform Saponification on crude, cleaved peptide scavengers->saponification_second saponification_second->workup

Caption: Decision tree for choosing a deprotection workflow.

Saponification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification dissolve 1. Dissolve Peptide-OMe in THF/H2O cool_add 2. Cool to 0C Add 1.1 eq LiOH(aq) dissolve->cool_add monitor 3. Stir & Monitor by HPLC/LC-MS cool_add->monitor acidify 4. Acidify to pH 3-4 with 1M HCl monitor->acidify extract 5. Extract with Organic Solvent (3x) acidify->extract dry 6. Wash, Dry (Na2SO4) & Evaporate extract->dry check_purity 7. Check Purity/Mass (LC-MS) dry->check_purity purify 8. Purify by RP-HPLC check_purity->purify

Caption: Standard workflow for methyl ester saponification.

References

Technical Support Center: Analysis of H-D-Met-OMe.HCl Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and troubleshooting impurities in H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride).

Frequently Asked Questions (FAQs)

Q1: What are the common potential impurities in this compound?

A1: Impurities in this compound can originate from the synthetic process or degradation. Common impurities include:

  • Enantiomeric Impurity: L-Methionine methyl ester hydrochloride (L-Met-OMe.HCl) is a primary concern.

  • Related Substances: Unreacted starting materials or by-products from the synthesis route.

  • Degradation Products: Oxidation of the sulfur atom can lead to D-Methionine sulfoxide methyl ester.[1] Dimerization products may also occur.[1]

  • Residual Solvents: Solvents used during synthesis and purification.

  • N-Acetyl-DL-methionine: A potential synthesis-related impurity.[1]

Q2: Which analytical technique is most suitable for identifying this compound impurities?

A2: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the cornerstone for separating impurities. A mixed-mode column utilizing both reversed-phase and cation-exchange mechanisms can effectively separate a wide range of impurities.[1][2] For enantiomeric purity, a specialized Chiral HPLC method is mandatory.[3][4][5]

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for identifying unknown impurities by providing molecular weight information.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure of the main component and quantify impurities if their signals are resolved from the main compound's signals.[7][8]

  • Gas Chromatography (GC): GC coupled with MS (GC-MS) is ideal for the analysis of volatile impurities, particularly residual solvents.

Q3: How can I quantify the enantiomeric purity (D vs. L isomer)?

A3: Enantiomeric purity must be assessed using a chiral separation technique. Chiral HPLC is the most common approach. This involves using a Chiral Stationary Phase (CSP) that can differentiate between the D- and L-enantiomers.[3][4] Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for separating underivatized amino acid enantiomers.[4][5]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) - Sample solvent incompatible with mobile phase.- Column overload.- Presence of active sites on the column.[9]- Dissolve and inject the sample in the mobile phase.[10]- Reduce the injection volume or sample concentration.[9]- Use a different column or modify the mobile phase pH.[9]
Inconsistent Retention Times - Poor column temperature control.- Mobile phase composition drift.- Inadequate column equilibration.[9]- Use a column oven for stable temperature.- Prepare fresh mobile phase daily and ensure proper mixing.[9]- Increase the column equilibration time before injection.[11]
No Resolution Between Impurity and Main Peak - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Modify the mobile phase pH or organic solvent ratio.- Switch to a column with a different selectivity (e.g., a mixed-mode or a different chiral column).[9]
Noisy or Drifting Baseline - Air bubbles in the system.- Contaminated detector cell.- Mobile phase contamination.[9][11]- Degas the mobile phase and purge the pump.[9]- Flush the detector cell with a strong solvent like methanol or isopropanol.[11]- Use high-purity HPLC-grade solvents and reagents.[10]

Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method is designed to separate D- and L-Methionine methyl ester.

  • Column: ChiroSil® SCA(-) or similar crown-ether based chiral column (150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.[4]

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 10 µL.

  • Detector: UV at 220 nm.[3]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: Reversed-Phase/Mixed-Mode HPLC for General Impurity Profiling

This method is adapted from a validated procedure for methionine impurities and is suitable for separating polar and non-polar related substances.[1]

  • Column: SIELC® Primesep 100 or similar mixed-mode column (150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: Ramp to 40% B

    • 20-25 min: Hold at 40% B

    • 25-26 min: Return to 5% B

    • 26-35 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 210 nm and/or a Charged Aerosol Detector (CAD).

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Quantitative Data Summary

Table 1: Typical Analytical Method Parameters
ParameterChiral HPLCMixed-Mode HPLC
Target Analytes D/L EnantiomersProcess & Degradation Impurities
Limit of Detection (LOD) Analyte Dependent (~0.01%)0.0004% - 0.002%[1]
Limit of Quantification (LOQ) Analyte Dependent (~0.05%)0.002% - 0.005%[1]
Table 2: Mass Spectrometric Data for H-D-Met-OMe
Ion TypeCalculated m/z
[M+H]⁺164.0740[6]
Molecular Ion (M)163.0667[6]

Visualizations

Impurity_Identification_Workflow cluster_0 Start: Sample Analysis cluster_1 Primary Analysis cluster_2 Results & Identification cluster_3 Final Report Start This compound Sample Chiral_HPLC Chiral HPLC Analysis Start->Chiral_HPLC RP_HPLC Mixed-Mode HPLC-UV/CAD Start->RP_HPLC Purity Assess Enantiomeric Purity (D vs L Isomer) Chiral_HPLC->Purity Impurity_Profile Assess General Impurity Profile RP_HPLC->Impurity_Profile Report Final Impurity Report Purity->Report LCMS LC-MS for Unknowns Impurity_Profile->LCMS If Unknowns > Threshold Impurity_Profile->Report Structure Structure Elucidation (NMR, etc.) LCMS->Structure Structure->Report

Caption: Workflow for impurity identification in this compound.

HPLC_Troubleshooting_Tree Problem HPLC Problem Observed (e.g., Poor Resolution) Check_Method Is the method appropriate? (e.g., Chiral vs. Achiral) Problem->Check_Method Check_MobilePhase Verify Mobile Phase Problem->Check_MobilePhase Check_System Check HPLC System Problem->Check_System Check_Column Inspect Column Health Check_Method->Check_Column Yes Column_Age Is column old? Check_Column->Column_Age Column_Contamination Is column contaminated? Check_Column->Column_Contamination MP_Prep Freshly prepared? Correct pH? Check_MobilePhase->MP_Prep MP_Degas Properly degassed? Check_MobilePhase->MP_Degas System_Leak Any visible leaks? Check_System->System_Leak System_Pressure Is pressure stable? Check_System->System_Pressure Replace_Column Action: Replace Column Column_Age->Replace_Column Yes Flush_Column Action: Flush Column Column_Contamination->Flush_Column Yes Remake_MP Action: Prepare Fresh Mobile Phase MP_Prep->Remake_MP No MP_Degas->Remake_MP No Fix_Leak Action: Tighten/Replace Fittings System_Leak->Fix_Leak Yes Purge_Pump Action: Purge Pump System_Pressure->Purge_Pump No/Fluctuating

References

Technical Support Center: H-D-Met-OMe.HCl Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of H-D-Met-OMe.HCl to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1] It is crucial to keep the container tightly sealed and protected from moisture.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound are significantly less stable than the powder form. For optimal stability, stock solutions should be aliquoted and stored at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways for this compound are:

  • Oxidation: The thioether group in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide and subsequently methionine sulfone. This can be initiated by exposure to air, light, or oxidizing agents.

  • Hydrolysis: The methyl ester group can be hydrolyzed to form D-methionine and methanol. This reaction is typically catalyzed by acidic or basic conditions.

  • Thermal Degradation: Exposure to high temperatures can lead to decomposition of the molecule.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.

Q4: What are the visible signs of this compound degradation?

A4: While chemical degradation is often not visible, any change in the physical appearance of the white to off-white powder, such as discoloration (e.g., yellowing) or clumping (due to moisture absorption), may indicate degradation. For solutions, the appearance of precipitates or a change in color could also be a sign of degradation. However, the absence of these signs does not guarantee stability; analytical testing is necessary for confirmation.

Q5: Is this compound compatible with strong oxidizing agents?

A5: No, this compound is not compatible with strong oxidizing agents, strong acids or alkalis, and strong reducing agents.[2] Contact with these substances can lead to rapid degradation. Hazardous decomposition products can include oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[2][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results using this compound. Degradation of the compound due to improper storage or handling.1. Verify that the storage conditions for both the powder and any prepared solutions meet the recommended guidelines.2. Prepare fresh solutions from a new stock of this compound powder.3. Perform a stability check on your current stock using a validated analytical method, such as a stability-indicating HPLC method.
Reduced potency or activity of this compound in assays. Oxidation of the methionine side chain or hydrolysis of the methyl ester.1. Protect solutions from light and air by using amber vials and purging with an inert gas (e.g., argon or nitrogen).2. Ensure the pH of your experimental buffer is within a stable range for the compound.3. Consider using freshly prepared solutions for each experiment.
Visible changes in the this compound powder (e.g., discoloration, clumping). Exposure to moisture, light, or elevated temperatures.1. Discard the powder as its purity is compromised.2. Ensure that the storage container is airtight and stored in a desiccator if necessary.3. Store the compound in a dark, temperature-controlled environment as recommended.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound

Form Storage Temperature Duration Reference
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect its degradation products.

1. Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products arising from forced degradation studies (hydrolysis, oxidation, thermal, and photolytic stress).

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • HPLC grade water

  • Formic acid or trifluoroacetic acid (TFA)

  • Sodium hydroxide (for basic hydrolysis)

  • Hydrochloric acid (for acidic hydrolysis)

  • Hydrogen peroxide (for oxidation)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of this compound reference standard in Mobile Phase A at a concentration of 1 mg/mL.

  • Sample Solution: Prepare a sample solution of this compound to be tested at the same concentration as the standard solution.

5. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid this compound powder to 80°C for 48 hours, then dissolve in Mobile Phase A for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

6. Analysis: Inject the standard solution, the sample solution, and all stressed samples into the HPLC system. Analyze the resulting chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

cluster_conditions Storage & Handling Conditions cluster_compound This compound Optimal Storage Tightly Sealed -20°C or 4°C (Powder) -80°C or -20°C (Solution) Improper Storage Exposure to: - Moisture - High Temperatures - Light Degraded_Compound Degradation Products (e.g., Methionine Sulfoxide, D-Methionine) Improper Storage->Degraded_Compound Leads to Stable_Compound This compound (Intact) Prepare Prepare this compound Solution Stress Apply Stress Conditions (Heat, Light, pH, Oxidation) Prepare->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze Evaluate Degradation Observed? Analyze->Evaluate Stable Compound is Stable Evaluate->Stable No Unstable Compound is Unstable Identify Degradants Evaluate->Unstable Yes End End Assessment Stable->End Unstable->End

References

Validation & Comparative

A Comparative Guide to H-D-Met-OMe.HCl and L-Methionine Methyl Ester for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Scientific and Drug Development Professionals

In the realm of biochemical research and pharmaceutical development, the stereochemistry of molecules plays a pivotal role in their biological activity and metabolic fate. This guide provides a comprehensive comparison of two enantiomeric forms of methionine methyl ester: H-D-Met-OMe.HCl (D-methionine methyl ester hydrochloride) and L-methionine methyl ester. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data and methodologies.

Introduction to Methionine Methyl Ester Enantiomers

Methionine, an essential sulfur-containing amino acid, is a fundamental building block for proteins and a key player in various metabolic pathways. Its methyl ester derivatives, this compound and L-methionine methyl ester, are chiral molecules that, despite having the same chemical formula, exhibit distinct three-dimensional structures. This structural difference can lead to significant variations in their biological recognition and processing.

L-methionine methyl ester is the methyl ester of the naturally occurring L-methionine, which is directly incorporated into proteins and serves as the precursor for S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions.

This compound , the methyl ester of D-methionine, is the non-natural enantiomer. Its biological utility is primarily dependent on its conversion to the L-form within the body.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and L-methionine methyl ester hydrochloride is presented below for easy reference.

PropertyThis compound (D-enantiomer)L-Methionine Methyl Ester Hydrochloride
CAS Number 69630-60-0[1]2491-18-1[2]
Molecular Formula C₆H₁₄ClNO₂S[1]C₆H₁₄ClNO₂S[2]
Molecular Weight 199.70 g/mol [1]199.70 g/mol [2]
Appearance White to off-white solid[1]White solid
Optical Rotation [α]D ~ -23.8° (c=1 in Methanol)[1][α]D +25.9° (c=1 in H₂O)[2]

Comparative Biological Performance: An Evidence-Based Analysis

Direct comparative studies on the methyl ester forms of D- and L-methionine are limited in publicly available literature. However, a substantial body of research on the free amino acids, D- and L-methionine, provides a strong basis for inferring the performance of their respective methyl ester derivatives. It is generally understood that esterified amino acids are rapidly hydrolyzed in vivo to their corresponding free amino acids by esterase enzymes.

The central determinant of the biological efficacy of D-methionine, and by extension this compound, is its conversion to L-methionine. This bioconversion is a two-step enzymatic process.

The Metabolic Fate of D-Methionine

The metabolic pathway for the conversion of D-methionine to L-methionine is crucial for understanding the biological activity of this compound.

D_Met_Ester This compound D_Met D-Methionine D_Met_Ester->D_Met Esterase (Hydrolysis) Keto_Acid α-keto-γ-methylthiobutyric acid D_Met->Keto_Acid D-Amino Acid Oxidase (DAAO) L_Met L-Methionine Keto_Acid->L_Met Transaminase Protein Protein Synthesis L_Met->Protein SAM S-adenosylmethionine (SAM) L_Met->SAM L_Met_Ester L-Methionine Methyl Ester L_Met_Ester->L_Met Esterase (Hydrolysis)

Fig. 1: Metabolic conversion of methionine methyl ester enantiomers.

As depicted in Figure 1, both this compound and L-methionine methyl ester are likely hydrolyzed to their respective free amino acids. While L-methionine is directly available for protein synthesis and as a precursor for SAM, D-methionine must first be oxidized by D-Amino Acid Oxidase (DAAO) to its corresponding α-keto acid. This intermediate is then transaminated to form L-methionine, which can then enter the metabolic pool.

In Vivo and In Vitro Evidence

While direct comparative data on the methyl esters is scarce, studies on the free amino acids provide valuable insights:

  • Animal Studies: Research in various animal models, including chicks and pigs, has shown that D-methionine can be an effective source of methionine, suggesting efficient conversion to the L-form.

  • Human Studies: In contrast, studies in humans have indicated that the utilization of D-methionine is poor. This suggests that the activity of DAAO in humans may be a limiting factor for the efficient conversion of D-methionine to L-methionine.

  • Cell Culture Studies: In vitro studies using cell lines can provide a controlled environment to investigate the differential effects of the two enantiomers. For instance, a study on hepatoma cells showed that a D-methionine-supplemented medium inhibited cell growth to a similar extent as a methionine-free medium, suggesting that these cells may have limited DAAO activity.[3]

Quantitative Data Summary

Due to the lack of direct comparative studies on the methyl esters, a quantitative data table is not available. Researchers are encouraged to perform head-to-head comparisons in their specific experimental systems.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

Synthesis and Purification of Methionine Methyl Ester Hydrochlorides

A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the use of trimethylchlorosilane (TMSCl) in methanol.[4]

Workflow for Synthesis

Start Start with D- or L-Methionine React React with TMSCl in Methanol at RT Start->React Evaporate Evaporate Solvent React->Evaporate Product Obtain Crystalline Methionine Methyl Ester Hydrochloride Evaporate->Product

Fig. 2: General workflow for the synthesis of methionine methyl ester hydrochloride.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the desired enantiomer of methionine (D- or L-) in anhydrous methanol.

  • Reagent Addition: Slowly add trimethylchlorosilane (TMSCl) to the suspension while stirring at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid can be further purified by recrystallization, for example, from a mixture of methanol and diethyl ether.[5]

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Analysis

To confirm the enantiomeric purity of the synthesized products or to analyze the conversion of D- to L-methionine methyl ester in a biological sample, chiral HPLC is the method of choice.

Detailed Protocol:

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those derived from amylose or cellulose phenylcarbamates, have been shown to be effective for the separation of amino acid ester enantiomers.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane and an alcohol, such as 2-propanol, often with a small amount of an acidic or basic modifier to improve peak shape.[6]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Detection: UV detection is commonly used for amino acid derivatives.

  • Analysis: The retention times of the D- and L-enantiomers will differ, allowing for their separation and quantification.

D-Amino Acid Oxidase (DAAO) Activity Assay

To assess the potential for conversion of this compound to its L-form in a particular biological system (e.g., cell lysate or tissue homogenate), a DAAO activity assay can be performed. It is important to first hydrolyze the methyl ester to the free amino acid.

Workflow for DAAO Assay

Hydrolysis Enzymatic or Chemical Hydrolysis of This compound Incubation Incubate D-Methionine with Biological Sample (e.g., cell lysate) Hydrolysis->Incubation Detection Detect a Product of the DAAO Reaction Incubation->Detection Product1 α-keto acid Detection->Product1 Product2 Ammonia Detection->Product2 Product3 Hydrogen Peroxide Detection->Product3

Fig. 3: Workflow for determining DAAO activity on D-methionine derived from its methyl ester.

Detailed Protocol (Ammonia Detection Coupled Assay): [7]

  • Substrate Preparation: Prepare a solution of D-methionine by hydrolyzing this compound.

  • Reaction Mixture: Prepare a reaction mixture containing the biological sample, α-ketoglutarate, NADH, and L-glutamate dehydrogenase (GDH).

  • Initiate Reaction: Add the D-methionine solution to the reaction mixture.

  • Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺. This is proportional to the amount of ammonia produced by the DAAO reaction.

Conclusion and Future Directions

The biological performance of this compound is intrinsically linked to its conversion to L-methionine via the D-amino acid oxidase pathway. While L-methionine methyl ester serves as a direct precursor to the biologically active L-methionine, the utility of its D-enantiomer is contingent on the enzymatic machinery of the specific biological system under investigation.

For researchers and drug development professionals, it is imperative to consider the species-specific and tissue-specific expression and activity of DAAO when contemplating the use of this compound. Direct comparative studies in the experimental system of interest are highly recommended to ascertain the relative efficacy of these two enantiomers. The experimental protocols provided in this guide offer a starting point for such investigations. Future research should focus on direct, quantitative comparisons of the uptake, hydrolysis, and metabolic fate of this compound and L-methionine methyl ester in various in vitro and in vivo models to provide a more complete understanding of their respective roles and potential applications.

References

Validating Modified Peptides: A Comparative Guide for H-D-Met-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is paramount to ensure efficacy, safety, and reproducibility. This guide provides a comprehensive comparison of key analytical techniques for the validation of a peptide sequence containing the modified amino acid H-D-Met-OMe. This modification, incorporating a D-amino acid (D-Methionine) and a C-terminal methyl ester, presents unique analytical challenges that necessitate a multi-pronged validation strategy.

The inclusion of a D-amino acid can enhance peptide stability against enzymatic degradation, while the C-terminal methyl ester neutralizes the negative charge of the carboxyl group, increasing the peptide's hydrophobicity and potentially altering its biological activity and membrane permeability[1][2][3][4]. Validating the identity, purity, and stereochemistry of such a modified peptide requires a combination of powerful analytical techniques.

Comparative Analysis of Analytical Techniques

The three primary methods for the comprehensive validation of a peptide such as H-D-Met-OMe are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides distinct and complementary information crucial for a complete characterization.

Analytical TechniqueKey Validation ParametersAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, separation of diastereomers.Excellent for determining the purity of the peptide sample and detecting impurities[5]. Can separate the desired D-amino acid-containing peptide from its all-L diastereomer[6][7]. Relatively cost-effective for routine quality control[5].Limited in providing structural information beyond retention time[5]. Confirmation of the exact position of the D-amino acid may require additional methods[8].
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification, identification of modifications.Highly sensitive, capable of detecting minute quantities of the peptide and impurities[5]. Provides precise molecular weight and fragmentation data to confirm the amino acid sequence and the presence of the methyl ester modification[5][9]. Can be used for quantitative analysis[10][11][12].Generally cannot distinguish between stereoisomers (D- vs. L-amino acids) without specialized techniques like higher-energy collisional dissociation (HCD) which may show different fragmentation patterns for diastereomers[13].
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structure elucidation, stereochemical confirmation.The gold standard for determining the three-dimensional structure of peptides in solution[14][15]. Can definitively confirm the presence and configuration of the D-methionine residue through specific NMR signals and couplings[16][17].Requires larger sample amounts compared to MS. Data acquisition and analysis can be complex and time-consuming.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Separation

Principle: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. The inclusion of a D-amino acid can alter the peptide's conformation and interaction with the stationary phase, often leading to a different retention time compared to the all-L-amino acid version. Peptides containing D-amino acids typically elute earlier than their L-counterparts in RP-HPLC[7].

Protocol:

  • Sample Preparation: Dissolve the lyophilized H-D-Met-OMe peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) to a final concentration of 1 mg/mL.

  • HPLC System: Utilize a system equipped with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min is a typical starting point.

  • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Analysis: The purity of the peptide is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area. To confirm diastereomeric separation, an all-L-methionine version of the peptide should be synthesized and run under the same conditions as a reference.

Mass Spectrometry (MS) for Identity Confirmation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For the H-D-Met-OMe peptide, MS will confirm the correct molecular weight, corresponding to the sum of the masses of the amino acid residues and the methyl ester modification. Tandem MS (MS/MS) will fragment the peptide, and the resulting fragment ions can be used to verify the amino acid sequence.

Protocol:

  • Sample Preparation: Dilute the peptide sample in a solvent suitable for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid, to a concentration of 1-10 µM.

  • Mass Spectrometer: An ESI-Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass accuracy.

  • MS Analysis:

    • Acquire a full MS scan to determine the m/z of the intact peptide. The observed mass should match the calculated theoretical mass of H-D-Met-OMe.

  • MS/MS Analysis:

    • Isolate the parent ion of the peptide in the mass spectrometer.

    • Fragment the isolated ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. The presence of the C-terminal methyl ester will be evident in the mass of the y-ion series.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Validation

Principle: NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. For the H-D-Met-OMe peptide, 2D NMR experiments like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to assign the proton resonances and determine the peptide's conformation. Specific chemical shifts and coupling constants can be indicative of the D-amino acid configuration.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the peptide (typically 1-5 mg) in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution.

  • NMR Experiments:

    • 1D ¹H NMR: To get an initial overview of the proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which helps in sequential assignment and determining the 3D structure.

  • Analysis: The chemical shifts of the alpha-protons of amino acids are sensitive to the local conformation. Comparison of the observed chemical shifts and NOE patterns with those of the corresponding all-L peptide can confirm the presence of the D-methionine residue.

Visualizing Validation Workflows

The following diagrams illustrate the logical flow of the validation process for the H-D-Met-OMe peptide.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial Assessment cluster_validation Comprehensive Validation cluster_final Final Product Synthesis Solid-Phase Synthesis of H-D-Met-OMe Purification RP-HPLC Purification Synthesis->Purification Purity_Check Analytical RP-HPLC (Purity Assessment) Purification->Purity_Check MS Mass Spectrometry (Identity & Sequence) Purity_Check->MS Identity Confirmation Diastereomer_Analysis Comparative HPLC (vs. all-L peptide) Purity_Check->Diastereomer_Analysis Stereochemical Purity NMR NMR Spectroscopy (Stereochemistry) MS->NMR Structural Confirmation Final_Product Validated H-D-Met-OMe Peptide NMR->Final_Product Diastereomer_Analysis->NMR

Caption: Overall workflow for the synthesis and validation of H-D-Met-OMe.

Analytical_Technique_Comparison cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Peptide H-D-Met-OMe Purity Purity > 95%? Peptide->Purity MW Correct Molecular Weight? Peptide->MW Stereochem D-Met Confirmed? Peptide->Stereochem Diastereomer Separate from L-Met version? Purity->Diastereomer Sequence Correct Fragmentation? MW->Sequence

References

Comparative Guide to the Mass Spectrometry Analysis of H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common mass spectrometry techniques for the analysis of the dipeptide derivative H-D-Met-OMe.HCl: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Electrospray Ionization-Mass Spectrometry (ESI-MS). The information is intended for researchers, scientists, and drug development professionals involved in the characterization and quality control of peptides and their derivatives.

Quantitative Performance Comparison

The choice between GC-MS and ESI-MS for the analysis of this compound depends on the specific analytical requirements, such as the need for high throughput, sensitivity, or structural elucidation. The following table summarizes the typical performance characteristics of each technique for the analysis of a small, polar molecule like this compound.

ParameterGC-MS with Derivatization (TBDMS)Direct Infusion ESI-MS
Sample Preparation Time 2 - 3 hours< 15 minutes
Analysis Time per Sample 15 - 30 minutes1 - 5 minutes
Required Sample Amount NanogramsPicograms to Nanograms
Limit of Detection (LOD) Low Nanogram (ng) rangePicogram (pg) to low Nanogram (ng) range
Molecular Ion Information Often observableStrong molecular ion peak ([M+H]⁺)
Structural Fragmentation Extensive and reproducibleControllable via collision energy
Throughput LowerHigher
Derivatization Required? YesNo

Experimental Protocols

Detailed methodologies for the analysis of this compound by both GC-MS with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) derivatization and direct infusion ESI-MS are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with TBDMS Derivatization

Gas chromatography requires analytes to be volatile and thermally stable.[1] The polar nature of this compound necessitates a derivatization step to replace active hydrogens on the amine group with nonpolar moieties, thereby increasing its volatility.[1] N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common silylation reagent used for this purpose, forming a tert-butyldimethylsilyl (TBDMS) derivative.[1]

a. Sample Preparation and Derivatization:

  • Weigh 1 mg of this compound into a clean glass vial.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70°C for 1 hour.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

b. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Transfer Line Temperature: 280°C.

c. Expected Fragmentation: The TBDMS derivative of H-D-Met-OMe will have a higher molecular weight. Electron impact ionization typically results in characteristic fragments corresponding to the loss of a methyl group (M-15) and a tert-butyl group (M-57).[1]

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like peptides, as it can generate intact molecular ions from a solution.[2][3] This method does not require derivatization.

a. Sample Preparation:

  • Dissolve this compound in a suitable solvent, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of 10 µg/mL. The addition of acid helps in the formation of protonated molecules ([M+H]⁺) in positive ion mode.[4]

b. ESI-MS Parameters:

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Infusion Flow Rate: 5 µL/min.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 20 V.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Mass Range: m/z 50-300.

c. Tandem Mass Spectrometry (MS/MS) for Structural Confirmation: To confirm the structure, the protonated molecular ion ([M+H]⁺ at m/z 164.08) can be selected for collision-induced dissociation (CID). The resulting fragment ions provide information about the peptide's sequence and structure. ESI tandem mass spectrometry is a powerful tool for differentiating isomers of peptides.[5]

Visualizations

The following diagrams illustrate the experimental workflows for the GC-MS and ESI-MS analysis of this compound.

GCMS_Workflow Sample This compound Sample Derivatization Derivatization (MTBSTFA, 70°C) Sample->Derivatization GC Gas Chromatography Separation Derivatization->GC EI Electron Ionization (70 eV) GC->EI MS Mass Analyzer EI->MS Detector Detector MS->Detector Data Data Analysis Detector->Data

Caption: GC-MS workflow for this compound analysis.

ESIMS_Workflow Sample This compound Sample Solution Solution Prep (ACN/H2O/FA) Sample->Solution Infusion Direct Infusion Solution->Infusion ESI Electrospray Ionization Infusion->ESI MS Mass Analyzer (MS1) ESI->MS CID Collision-Induced Dissociation (MS2) MS->CID Select [M+H]⁺ Detector Detector CID->Detector Data Data Analysis Detector->Data

Caption: ESI-MS/MS workflow for this compound analysis.

References

Characterization of H-D-Met-OMe.HCl: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation and purity assessment of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. For chiral molecules such as D-methionine methyl ester hydrochloride (H-D-Met-OMe.HCl), a comprehensive characterization is essential to ensure safety and efficacy. This guide provides a comparative overview of standard spectroscopic techniques for the analysis of this compound, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and its comparison with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

At a Glance: this compound

Property Value
Chemical Name D-Methionine methyl ester hydrochloride
Molecular Formula C6H14ClNO2S
Molecular Weight 199.70 g/mol
CAS Number 69630-60-0
Appearance White to off-white solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the chemical structure of this compound in solution. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of the compound. A Certificate of Analysis for a commercial sample of this compound confirms that the ¹H NMR spectrum is consistent with its structure and indicates a purity of 95.0% by NMR.[1]

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on computational algorithms and provide a reliable reference for experimental data.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
-S-CH₃2.15Singlet-
-CH₂-S-2.65 - 2.75Multiplet-
-CH₂-CH-2.20 - 2.30Multiplet-
α-CH4.20Triplet6.5
-O-CH₃3.80Singlet-
-NH₃⁺8.5 - 9.0Broad Singlet-
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts provide a fingerprint of the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
-S-CH₃15.5
-CH₂-S-30.0
-CH₂-CH-31.5
α-CH52.0
-O-CH₃53.5
C=O171.0

Alternative Spectroscopic Techniques

While NMR is unparalleled for detailed structural analysis, Mass Spectrometry and FTIR Spectroscopy offer complementary information, particularly regarding molecular weight and functional groups.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like amino acid derivatives. The primary utility of MS in this context is the confirmation of the molecular weight.

Expected Data:

  • Molecular Ion Peak ([M+H]⁺): m/z 164.07 (corresponding to the free base)

  • Expected Fragmentation Pattern: Common fragments would arise from the loss of the methoxycarbonyl group (-COOCH₃) or cleavage of the side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, the spectrum will be characterized by absorptions corresponding to the amine, ester, and alkyl sulfide groups.

Expected Characteristic Peaks:

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H Stretch (Amine Salt)3100 - 2800 (broad)
C-H Stretch (Alkyl)2950 - 2850
C=O Stretch (Ester)~1740
N-H Bend (Amine Salt)~1600
C-O Stretch (Ester)1300 - 1150

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard (e.g., TMS or TSP).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the internal standard.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • Use a sufficient number of scans for adequate signal-to-noise (may require several hundred to thousands of scans).

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a solvent compatible with ESI, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

  • Instrument Setup:

    • Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) for the analyte.

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).

FTIR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

  • Data Acquisition:

    • Acquire the infrared spectrum of the sample over the mid-infrared range (e.g., 4000-400 cm⁻¹).

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

Workflow and Logic

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound, starting from the initial sample and proceeding through the different analytical techniques to final structural confirmation.

Characterization_Workflow cluster_start Initial Sample cluster_primary Primary Characterization cluster_secondary Complementary Analysis cluster_end Final Confirmation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation MS->Confirmation FTIR->Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

D-Methionine Peptides: A Comparative Guide to Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is ongoing. The strategic incorporation of non-proteinogenic amino acids, such as D-methionine, presents a compelling avenue for enhancing the biological activity and pharmacokinetic properties of synthetic peptides. This guide provides an objective comparison of peptides synthesized with H-D-Met-OMe.HCl (D-methionine methyl ester hydrochloride) against their natural L-methionine counterparts, supported by experimental data.

The substitution of L-amino acids with their D-isomers is a well-established strategy to improve the stability of peptides against enzymatic degradation.[1] This is because proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acids. By incorporating D-amino acids, the peptide backbone becomes less susceptible to cleavage, leading to a longer circulation half-life in vivo.[1]

Case Study: Dermorphin Analogues - Enhanced Opioid Activity

A salient example of the benefits of D-amino acid incorporation is found in the study of dermorphin, a potent opioid peptide. A synthetic tetrapeptide analogue of dermorphin, H-Tyr-D-MetO-Phe-Gly-NH2, where D-methionine S-oxide replaces the typical D-alanine at the second position, has demonstrated remarkable opioid activity.[2]

PeptideIn Vitro Activity (GPI, IC50)In Vivo Analgesic Potency (Tail-flick, ED50, icv)In Vivo Analgesic Potency (Tail-flick, ED50, sc)
H-Tyr-D-MetO-Phe-Gly-NH2 13.6 nM1.97 pmol/mouse0.65 µmol/kg
Morphine (for comparison)-~2955 pmol/mouse (calculated)~11.05 µmol/kg (calculated)
Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2)-Higher central activity than Dermorphin-

Data sourced from Salvadori et al., 1986.[2]

The data clearly indicates that the D-methionine-containing dermorphin analogue exhibits significantly higher potency than morphine, being approximately 1500 times more potent when administered intracerebroventricularly (icv) and 17 times more potent subcutaneously (sc).[2] Notably, its central activity was found to be higher than that of the native dermorphin.[2]

Antimicrobial Peptides: The Advantage of D-Isomers

In the realm of antimicrobial peptides (AMPs), the introduction of D-amino acids has been shown to not only enhance stability but also, in some cases, improve activity. While direct comparative data for a D-methionine versus L-methionine AMP was not identified in the immediate literature, the principle of enhanced stability leading to sustained activity is a key takeaway. For instance, the D-enantiomer of the antimicrobial peptide polybia-MPI demonstrated significantly improved stability against proteases like trypsin and chymotrypsin while retaining comparable or even improved antimicrobial activity and lower hemolytic activity compared to its L-counterpart.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

Peptides containing D-methionine can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Protocol:

  • Resin Swelling: The appropriate resin (e.g., Rink amide resin for C-terminally amidated peptides) is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF (typically 20%).

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-D-Met-OH, derived from this compound after saponification and Fmoc protection) is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and coupled to the deprotected resin.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry to confirm its identity and purity.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (with this compound derivative) Deprotection->Coupling Wash Washing Coupling->Wash Wash->Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection Wash->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified D-Met Peptide Purification->FinalPeptide

In Vitro Opioid Activity Assay (Guinea Pig Ileum - GPI)

This assay measures the inhibitory effect of a compound on the electrically induced contractions of the guinea pig ileum, which is rich in μ-opioid receptors.

Protocol:

  • Tissue Preparation: A segment of the ileum from a guinea pig is dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Stimulation: The ileum is subjected to electrical field stimulation to induce regular contractions.

  • Compound Administration: The test peptide (e.g., the D-methionine dermorphin analogue) is added to the organ bath at various concentrations.

  • Measurement: The amplitude of the contractions is recorded before and after the addition of the peptide.

  • Data Analysis: The concentration of the peptide that causes a 50% reduction in the contraction amplitude (IC50) is calculated.

In Vivo Analgesic Activity Assay (Mouse Tail-Flick Test)

This is a common method to assess the analgesic properties of a compound in conscious animals.

Protocol:

  • Animal Acclimation: Mice are acclimated to the testing apparatus.

  • Baseline Measurement: A focused beam of radiant heat is applied to the mouse's tail, and the time taken for the mouse to "flick" its tail (latency) is recorded as the baseline.

  • Compound Administration: The test peptide is administered to the mice (e.g., via intracerebroventricular or subcutaneous injection).

  • Post-treatment Measurement: At specific time points after administration, the tail-flick latency is measured again.

  • Data Analysis: The dose of the peptide that produces a 50% increase in the pain threshold (ED50) is determined.

Biological_Assay_Workflow cluster_invitro In Vitro Activity cluster_invivo In Vivo Activity GPI_Assay Guinea Pig Ileum (GPI) Assay IC50 Determine IC50 GPI_Assay->IC50 TailFlick Mouse Tail-Flick Test ED50 Determine ED50 TailFlick->ED50 Peptide D-Methionine Peptide Peptide->GPI_Assay Peptide->TailFlick

Conclusion

The incorporation of D-methionine, facilitated by reagents like this compound, offers a powerful strategy for medicinal chemists to enhance the therapeutic potential of peptides. The evidence from opioid peptide research strongly suggests that such modifications can lead to substantial increases in potency and efficacy. While direct comparative studies across a broad range of peptide classes are still emerging, the underlying principle of increased enzymatic stability provides a strong rationale for exploring D-methionine substitution in the development of novel peptide-based drugs with improved pharmacokinetic profiles.

References

comparative study of different methionine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methionine, a unique sulfur-containing amino acid, and its derivatives are pivotal in various synthetic applications, from solid-phase peptide synthesis (SPPS) to the burgeoning field of bioconjugation. The reactivity of the thioether side chain, while offering a versatile handle for chemical modification, also presents challenges such as oxidation and alkylation. This guide provides an objective comparison of different methionine derivatives and strategies in synthesis, supported by experimental data, to aid researchers in selecting the optimal approach for their specific needs.

I. Methionine Derivatives in Solid-Phase Peptide Synthesis (SPPS)

A primary concern during the synthesis of methionine-containing peptides is the susceptibility of the thioether group to oxidation, forming methionine sulfoxide (Met(O)), and S-alkylation, particularly during the acidic cleavage step.[1][2][3][4][5][6] These side reactions can lead to impurities that are difficult to separate from the desired peptide.

Comparative Performance in Mitigating Side Reactions

Various cleavage cocktails have been developed to minimize these unwanted side reactions. The choice of scavengers in the cleavage cocktail is critical for preserving the integrity of the methionine residue.

Cleavage Cocktail CompositionKey Scavenger(s)Observed Purity of Crude PeptideReference(s)
TFA/TIS/H₂O (95:2.5:2.5)Triisopropylsilane (TIS)~50% desired peptide, ~50% oxidized peptide[2]
TFA/Phenol/Thioanisole/EDT/DMS/NH₄I/H₂ODimethylsulfide (DMS), Ammonium IodideSignificantly reduced or eliminated methionine sulfoxide[2][7]
TFA/Anisole/TMSCl/Me₂S/PPh₃Trimethylsilyl chloride (TMSCl), Triphenylphosphine (PPh₃)96.0% purity with 4.0% S-alkylated peptide, no sulfoxide detected[3]

Key Insights:

  • Standard cleavage cocktails containing only TIS as a scavenger are often insufficient to prevent methionine oxidation.[2]

  • The inclusion of reducing agents and nucleophilic scavengers like dimethylsulfide, ammonium iodide, and triphenylphosphine in the cleavage cocktail is highly effective in preventing both oxidation and S-alkylation.[2][3]

  • The S-alkylation side product can be reversed by treating the peptide with 5% acetic acid at 40°C for 24 hours.[3][4]

Experimental Protocol: Cleavage of Methionine-Containing Peptides

This protocol is adapted from a study that demonstrated effective suppression of methionine side reactions.[3]

Materials:

  • Peptide-resin

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Anisole/Trimethylsilyl chloride (TMSCl)/Dimethylsulfide (Me₂S) (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃). For peptides also containing Cys(Trt), Triisopropylsilane (TIS) is added: TFA/Anisole/TMSCl/TIS/Me₂S/PPh₃ (80:5:5:5:5 v/v).

  • Cold methyl tert-butyl ether (MTBE)

  • 5% Acetic Acid solution

Procedure:

  • Treat the peptide-resin with the appropriate cleavage cocktail (10 mL per gram of resin) at room temperature for 1 hour.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold MTBE (3 times the volume of the filtrate).

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold MTBE.

  • Dry the crude peptide under vacuum.

  • To reverse any S-alkylation, dissolve the lyophilized peptide in 5% acetic acid and heat at 40°C for 24 hours.

  • Analyze the crude peptide by HPLC and mass spectrometry to confirm purity and identity.

II. Methionine Derivatives in Bioconjugation

The selective modification of methionine residues in proteins and peptides is a powerful tool for developing antibody-drug conjugates (ADCs), imaging agents, and other functionalized biomolecules. The Redox-Activated Chemical Tagging (ReACT) method, which utilizes oxaziridine reagents, has emerged as a highly selective and efficient strategy for methionine bioconjugation.[8][9][10][11][12][13][14]

Comparative Stability of Methionine Bioconjugates

The stability of the resulting sulfimide linkage is a critical parameter for in vivo applications. Studies have shown that the structure of the oxaziridine reagent significantly influences the stability of the conjugate.

Oxaziridine ReagentSubstituent on Urea MoietyRate Constant of Decomposition (k, 10⁻² h⁻¹)Relative StabilityReference(s)
Ox1 (Parent)Monosubstituted (standard)1.19Baseline[15]
Ox10Diethyl0.16~7.4x more stable[15][16]
Ox12Piperidine0.16~7.4x more stable[15][16]
Ox13Carbamate-derived5.40~4.5x less stable[16]

Key Insights:

  • Electron-donating substituents on the oxaziridine reagent, such as diethyl and piperidine, lead to more stable sulfimide adducts.[15][16]

  • Electron-withdrawing groups, such as in the carbamate-derived oxaziridine, result in significantly less stable conjugates.[16]

  • This tunability allows for the design of bioconjugates with desired stability profiles for specific applications.

Experimental Protocol: Redox-Activated Chemical Tagging (ReACT) of a Model Protein

This generalized protocol is based on established methods for methionine bioconjugation.[9][11]

Materials:

  • Methionine-containing protein (e.g., Calmodulin) in a suitable buffer (e.g., PBS, pH 7.4)

  • Oxaziridine reagent bearing a functional handle (e.g., an alkyne for click chemistry)

  • Click chemistry reagents (e.g., azide-fluorophore, copper(I) catalyst, ligand)

Procedure:

  • Labeling: Incubate the protein (e.g., 100 µM) with the oxaziridine reagent (e.g., 1 mM) in buffer at room temperature for a specified time (e.g., 10 minutes to 2 hours).

  • Removal of Excess Reagent: Remove the unreacted oxaziridine reagent by size exclusion chromatography or dialysis.

  • Click Chemistry (optional): To the labeled protein, add the azide-functionalized payload (e.g., a fluorophore), copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Incubate the reaction mixture at room temperature to allow for the click reaction to proceed.

  • Purification: Purify the final bioconjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove excess click chemistry reagents.

  • Analysis: Characterize the final product by mass spectrometry to confirm successful conjugation and by functional assays to ensure the protein's activity is retained.

III. Signaling Pathways and Experimental Workflows

Understanding the metabolic context of methionine is crucial for its application in drug development. S-adenosylmethionine (SAMe), a key metabolite of methionine, is a universal methyl donor and plays a central role in numerous signaling pathways, including the mTOR pathway which is a critical regulator of cell growth and metabolism.[17][18][19][20][21]

Methionine Metabolism

The following diagram illustrates the central metabolic pathways involving methionine.

Methionine_Metabolism Met Methionine SAMe S-Adenosylmethionine (SAMe) Met->SAMe MAT SAH S-Adenosylhomocysteine (SAH) SAMe->SAH Methyltransferases Polyamines Polyamines SAMe->Polyamines SAMDC MTA 5'-Methylthioadenosine (MTA) SAMe->MTA Polyamine Synthesis Methylated_Substrates Methylated Substrates SAMe->Methylated_Substrates Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS, BHMT (Remethylation) Cys Cysteine Hcy->Cys CBS, CGL (Transsulfuration) MTA->Met Salvage Pathway

Caption: Overview of major methionine metabolic pathways.

Experimental Workflow for Comparing Bioconjugation Stability

This workflow outlines a systematic approach to compare the stability of different methionine bioconjugates.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Stability Analysis Protein Methionine-containing Protein Conjugate1 Bioconjugate 1 Protein->Conjugate1 Conjugate2 Bioconjugate 2 Protein->Conjugate2 ConjugateN Bioconjugate n Protein->ConjugateN Reagent1 Oxaziridine Reagent 1 Reagent1->Conjugate1 Reagent2 Oxaziridine Reagent 2 Reagent2->Conjugate2 ReagentN Oxaziridine Reagent n ReagentN->ConjugateN Incubation Incubate at 37°C Conjugate1->Incubation Conjugate2->Incubation ConjugateN->Incubation Timepoints Collect Samples at Different Time Points Incubation->Timepoints LCMS LC-MS Analysis Timepoints->LCMS Data Determine Rate of Decomposition LCMS->Data

Caption: Workflow for comparative stability analysis of methionine bioconjugates.

References

Assessing the Purity of Synthetic H-D-Met-OMe.HCl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing synthetic H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), ensuring its purity is paramount for the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical methods for assessing the purity of this compound, offering detailed experimental protocols and performance data against other alternatives.

Purity Landscape of Amino Acid Methyl Esters

The purity of commercially available amino acid methyl ester hydrochlorides can vary. While suppliers often provide a minimum purity specification, the actual purity and the nature of impurities can differ. For instance, one supplier specifies a minimum purity of 98% for this compound[1]. Other similar compounds, such as L-Valine Methyl Ester Hydrochloride and L-Cysteine Methyl Ester Hydrochloride, are available with purities greater than 98.5% and 99.0% respectively. It is crucial to consider both chemical and enantiomeric purity. Studies have shown that commercially available L-amino acid methyl esters can contain enantiomeric impurities in the range of 0.03–0.58%[2].

Comparative Analysis of Purity Assessment Methods

Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific aspect of purity being assessed (e.g., chemical purity, enantiomeric purity, residual solvent content). The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Method Purity Aspect Assessed Principle Advantages Limitations Typical Purity Range Detected
Reverse-Phase HPLC (RP-HPLC) Chemical PuritySeparation based on polarity.High resolution, sensitive, widely available.May require derivatization for UV detection.>95%
Chiral HPLC Enantiomeric PuritySeparation of enantiomers using a chiral stationary phase.Direct measurement of enantiomeric excess.Requires specialized chiral columns.>99% enantiomeric excess
Gas Chromatography (GC-FID/MS) Chemical Purity, Volatile ImpuritiesSeparation of volatile compounds.High sensitivity, can identify and quantify volatile impurities.Requires derivatization to increase volatility.>98%
Quantitative NMR (qNMR) Chemical Purity, Structural ConfirmationSignal intensity is directly proportional to the number of nuclei.Absolute quantification without a reference standard of the analyte, provides structural information.Lower sensitivity compared to chromatographic methods.95-100%
Karl Fischer Titration Water ContentElectrochemical titration specific to water.Accurate and precise measurement of water content.Only measures water content.<1%

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are based on established methods for similar amino acid derivatives and can be adapted for this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This method is suitable for determining the chemical purity of this compound by separating it from non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in water) and Solvent B (0.1% Trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject 10 µL of the sample solution.

    • Run the gradient program to elute the analyte and any impurities.

    • The purity is calculated by dividing the peak area of the main component by the total area of all peaks.

Chiral HPLC for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the D-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral stationary phase column (e.g., cyclofructan-based).

  • Mobile Phase: A mixture of methanol, acetonitrile, acetic acid, and triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v)[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase.

    • Inject 10 µL of the sample.

    • The D- and L-enantiomers will be separated into two distinct peaks.

    • Enantiomeric purity is calculated from the relative peak areas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity and Volatile Impurities

GC-MS is a powerful technique for identifying and quantifying volatile impurities after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a Flame Ionization Detector (FID) for quantification.

  • Column: Capillary column suitable for amino acid analysis (e.g., DB-624, 30m x 0.53mm x 1.0µm)[4].

  • Carrier Gas: Nitrogen or Helium[4].

  • Derivatization: Convert this compound to a more volatile derivative (e.g., N-trifluoroacetyl-O-methyl ester) by reacting with a suitable reagent like trifluoroacetic anhydride.

  • Temperature Program:

    • Initial temperature: 150°C, hold for 15 min[4].

    • Ramp to a final temperature as needed to elute all components.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the sample.

    • Perform the derivatization reaction according to established procedures.

    • Dissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate).

  • Procedure:

    • Inject 1 µL of the derivatized sample into the GC.

    • Run the temperature program.

    • Identify peaks by their mass spectra and retention times.

    • Quantify the purity using the FID signal.

Quantitative ¹H NMR (qNMR) for Absolute Purity

qNMR allows for the determination of the absolute purity of this compound without the need for a specific reference standard of the analyte.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as D₂O or Methanol-d₄.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh a precise amount of this compound and the internal standard into an NMR tube.

    • Add a known volume of the deuterated solvent.

  • Procedure:

    • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • The purity is calculated based on the integral values, the number of protons contributing to each signal, and the known weights and purities of the analyte and the internal standard.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the relationship between different purity assessment methods, the following diagrams are provided.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data Data Interpretation Sample Synthetic this compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (for GC) Sample->Derivatization RP_HPLC RP-HPLC for Chemical Purity Dissolution->RP_HPLC Chiral_HPLC Chiral HPLC for Enantiomeric Purity Dissolution->Chiral_HPLC qNMR qNMR for Absolute Purity Dissolution->qNMR KF_Titration Karl Fischer for Water Content Dissolution->KF_Titration GC_MS GC-MS for Volatile Impurities Derivatization->GC_MS Purity_Calc Purity Calculation RP_HPLC->Purity_Calc Chiral_HPLC->Purity_Calc GC_MS->Purity_Calc Impurity_ID Impurity Identification GC_MS->Impurity_ID qNMR->Purity_Calc Report Certificate of Analysis KF_Titration->Report Purity_Calc->Report Impurity_ID->Report MethodComparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic & Other Methods Analyte This compound HPLC HPLC Analyte->HPLC Chemical & Enantiomeric Purity GC GC Analyte->GC Chemical Purity (Volatiles) NMR NMR Analyte->NMR Absolute Purity & Structure KF Karl Fischer Analyte->KF Water Content RP_HPLC High Resolution HPLC->RP_HPLC Reverse Phase Chiral_HPLC Enantiomer Separation HPLC->Chiral_HPLC Chiral Derivatization Derivatization GC->Derivatization Requires Derivatization qNMR Absolute Quantification NMR->qNMR Quantitative

References

A Comparative Guide to Functional Assays for Peptides Incorporating D-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development, enhancing the stability and efficacy of peptide-based therapeutics is a primary objective. One common strategy is the substitution of naturally occurring L-amino acids with their D-enantiomers. The incorporation of D-methionine, in particular, can significantly alter a peptide's functional characteristics. This guide provides a comparative overview of key functional assays used to evaluate such modifications, complete with detailed experimental protocols, comparative data, and workflow visualizations.

The Significance of D-Methionine Incorporation

The substitution of an L-amino acid with a D-amino acid, such as D-methionine, is a well-established method to increase peptide stability.[1][2] Natural proteases typically recognize and cleave peptide bonds adjacent to L-amino acids; the presence of a D-amino acid sterically hinders this enzymatic degradation, leading to a longer circulation half-life.[1][2] However, this modification can also impact receptor binding and biological activity. Therefore, a panel of functional assays is crucial to fully characterize the effects of D-methionine incorporation.

Enzymatic Stability Assay

The primary rationale for incorporating D-methionine is to enhance resistance to proteolysis. Enzymatic stability assays directly measure this attribute by exposing the peptide to biological fluids or specific proteases and quantifying its degradation over time.

Comparative Performance Data

Incorporating D-amino acids can dramatically increase peptide half-life. While specific data for a direct L-Met to D-Met substitution is sparse in single publications, studies on various peptides demonstrate the principle. For instance, substituting L-arginine with D-arginine in oncocin derivatives significantly enhances stability in mouse serum.

Peptide VariantKey SubstitutionHalf-life (t½) in Mouse Serum
Onc18L-Arg at positions 15 & 19~25 minutes
Onc112D-Arg at positions 15 & 19> 8 hours[3]

This table illustrates the profound impact of D-amino acid substitution on proteolytic resistance, a key functional advantage.

Experimental Protocol: In Vitro Peptide Stability in Human Serum

This protocol outlines the procedure for determining a peptide's half-life in the presence of proteases found in human serum.

Objective: To quantify the degradation rate of L-methionine vs. D-methionine containing peptides in a physiologically relevant matrix.

Materials:

  • Test peptides (L-Met and D-Met variants)

  • Pooled human serum (commercial source)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Water with 0.1% Trifluoroacetic acid (TFA)

  • Thermomixer or incubator

  • Microcentrifuge

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Preparation: Dissolve test peptides in sterile water or PBS to a stock concentration of 1 mM.[4]

  • Incubation: Mix the peptide stock solution 1:1 (v/v) with human serum in a microcentrifuge tube to achieve the desired final peptide concentration.[4] Incubate the mixture at 37°C with gentle shaking.[4]

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 120 µL).[4] The 0-minute time point represents 100% intact peptide.

  • Protein Precipitation: Immediately stop the enzymatic reaction by adding 20 µL of 10% TCA to the 120 µL aliquot.[4] Vortex briefly and incubate on ice for 30 minutes.[4][5]

  • Clarification: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated serum proteins.[4]

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the supernatant by RP-HPLC using a C18 column.[5] Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).[6]

  • Quantification: Monitor the absorbance at 214 nm.[5] The peak area corresponding to the intact peptide is quantified at each time point.

  • Calculation: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample. Plot the percentage of intact peptide versus time and determine the half-life (t½) using a one-phase decay model.[7]

Experimental Workflow: Serum Stability Assay

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_reaction_stop Reaction Quenching cluster_analysis Analysis P1 Dissolve L-Met and D-Met Peptides (1 mM Stocks) P2 Mix Peptide with Human Serum (1:1 v/v) P1->P2 I1 Incubate at 37°C P2->I1 I2 Withdraw Aliquots at Time Points (t=0, 15, 30...) I1->I2 S1 Add 10% TCA to Aliquot I2->S1 S2 Incubate on Ice (30 min) S1->S2 S3 Centrifuge (13,000 x g, 10 min) S2->S3 A1 Collect Supernatant S3->A1 A2 Analyze by RP-HPLC A1->A2 A3 Quantify Peak Area A2->A3 A4 Calculate Half-Life (t½) A3->A4

Caption: Workflow for determining peptide stability in human serum via RP-HPLC.

Receptor Binding Affinity Assay

While stability is crucial, a therapeutic peptide must retain its ability to bind to its molecular target. A competitive receptor binding assay is used to determine the binding affinity (often expressed as IC50 or Ki) of the peptide for its receptor.

Comparative Performance Data

D-amino acid substitutions can influence receptor binding. In Gonadotropin-Releasing Hormone (GnRH) analogues, substitutions at position 6 are critical for activity. Comparing different D-amino acid substitutions reveals variations in binding affinity and subsequent biological potency.

GnRH-I AnalogueSubstitution at Position 6Receptor Binding Affinity (Ki, nM)
Native GnRH-IGlycine~50-100 nM
TriptorelinD-Tryptophan0.13 ± 0.03[4]
Analogue 3D-Leucine0.23 ± 0.05[4]
Analogue 5D-Arginine0.81 ± 0.07[4]

This data shows that while D-amino acid substitutions generally enhance affinity compared to the native peptide, the specific D-amino acid used is critical in determining the precise binding characteristics.

Experimental Protocol: Competitive ELISA for Receptor Binding

This protocol describes a common method for assessing how well a peptide competes with a known ligand for a target receptor or antibody.

Objective: To determine the concentration of a test peptide that inhibits 50% of the binding of a labeled reference peptide (IC50), as a measure of binding affinity.

Materials:

  • Microtiter plates (96-well)

  • Target receptor or antibody

  • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)

  • Test peptides (L-Met and D-Met variants) at various concentrations

  • Labeled reference peptide (e.g., biotinylated or enzyme-conjugated)

  • Enzyme-conjugated secondary antibody (if required)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the target receptor or a capture antibody (1-10 µg/mL in coating buffer) overnight at 4°C.[8]

  • Washing: Remove the coating solution and wash the plate three times with wash buffer.[9]

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at 37°C.[8][9]

  • Washing: Wash the plate three times with wash buffer.

  • Competition Reaction: Prepare serial dilutions of the unlabeled test peptides (both L-Met and D-Met variants). In a separate plate or tubes, pre-incubate these dilutions with a constant, known concentration of the labeled reference peptide for 1-2 hours.[1]

  • Binding: Transfer 100 µL of the pre-incubated mixtures to the corresponding wells of the coated and blocked plate. Incubate for 90 minutes at 37°C.[8]

  • Washing: Wash the plate three to five times with wash buffer to remove unbound peptides.

  • Detection:

    • If using an enzyme-labeled reference peptide, proceed to step 9.

    • If using a biotinylated reference peptide, add an enzyme-conjugated streptavidin solution and incubate for 1 hour at 37°C, then wash again.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[10]

  • Stopping Reaction: Stop the reaction by adding 50-100 µL of stop solution. The color will change from blue to yellow.

  • Measurement: Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.

  • Analysis: The signal intensity is inversely proportional to the concentration of the test peptide. Plot the OD against the log concentration of the test peptide and use a sigmoidal dose-response curve to calculate the IC50 value.

Principle of Competitive Binding

G cluster_low Low Concentration of D-Met Peptide cluster_high High Concentration of D-Met Peptide L_Receptor Receptor L_Labeled Labeled Peptide L_Labeled->L_Receptor Binds L_Unlabeled D-Met Peptide L_Result High Signal H_Receptor Receptor H_Labeled Labeled Peptide H_Unlabeled D-Met Peptide H_Unlabeled->H_Receptor Outcompetes H_Result Low Signal G cluster_setup Cell Culture Setup cluster_treatment Peptide Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition C1 Seed Cells in 96-Well Plate C2 Incubate 24h for Attachment C1->C2 T1 Add Serial Dilutions of L-Met & D-Met Peptides C2->T1 T2 Incubate for Desired Time (24-72h) T1->T2 M1 Add MTT Reagent to Each Well T2->M1 M2 Incubate 2-4h (Formazan Formation) M1->M2 R1 Solubilize Formazan Crystals (DMSO) M2->R1 R2 Read Absorbance at 570 nm R1->R2 R3 Calculate % Viability and LC50 R2->R3 G Ligand GnRH Analogue (with D-Amino Acid) Receptor GnRH Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Release LH & FSH Release Ca->Release Triggers MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activates Gene Gene Transcription (LHβ, FSHβ) MAPK->Gene Activates Gene->Release Leads to

References

A Comparative Guide to the Stability of D-Amino Acid versus L-Amino Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics and research, stability is a critical determinant of efficacy and viability. Natural peptides, composed of L-amino acids, are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential. A key strategy to overcome this limitation is the substitution of L-amino acids with their non-natural D-enantiomers. This guide provides an objective comparison of the stability of D-amino acid peptides versus their L-amino acid counterparts, supported by experimental data, detailed protocols, and illustrative diagrams.

Core Stability Comparison: D-Amino Acids Confer Superior Resistance

The fundamental difference in stability between L- and D-amino acid peptides lies in their interaction with proteases. Proteolytic enzymes are chiral and have evolved to specifically recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids creates a steric hindrance, rendering the peptide bond resistant to enzymatic hydrolysis. This intrinsic resistance translates to significantly enhanced stability in biological environments.

Key Advantages of D-Amino Acid Peptides:
  • Enhanced Proteolytic Stability: Peptides incorporating D-amino acids exhibit remarkable resistance to degradation by a wide range of proteases, including trypsin, chymotrypsin, and those found in serum and plasma.[1][2] This leads to a longer circulating half-life in vivo.

  • Improved Bioavailability: Increased stability often results in improved bioavailability, as the peptide can persist longer to reach its target.

  • Reduced Immunogenicity: D-peptides are generally less immunogenic than L-peptides.[3] This is because they are poorly processed by antigen-presenting cells and have a lower affinity for Major Histocompatibility Complex (MHC) molecules, which is a crucial step in initiating an immune response.[3]

Quantitative Data Presentation

The following tables summarize the quantitative data on the stability of D-amino acid peptides compared to their L-amino acid analogs.

Table 1: Comparative Stability in Serum/Plasma

Peptide Name/SequenceChiralityMatrixHalf-life (t½)Reference
RDP215L-amino acidsHuman SerumSignificantly reduced activity after 8h in 10% FBS[1]
9D-RDP215D-amino acid variantHuman SerumLargely unaffected in the presence of FBS[1]
MelittinL-amino acidsIn vivo (mice)Lower Maximum Tolerated Dose (10 mg/kg)[3]
D-MelittinD-amino acidsIn vivo (mice)Higher Maximum Tolerated Dose (20 mg/kg)[3]
GLP-1 (active)L-amino acidsEDTA Plasma6.0 hours[4]
GLP-1 (active) with PIsL-amino acidsP700/P800 Plasma> 96 hours[4]

Table 2: Comparative Stability against Specific Proteases

PeptideChiralityProteaseObservationReference
L-peptide hydrogelatorL-amino acidsProteinase KCompletely degraded within 4 hours[2]
D-peptide hydrogelatorD-amino acid modifiedProteinase K~15% remaining after 24 hours[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

enzymatic_degradation cluster_L_peptide L-Amino Acid Peptide cluster_D_peptide D-Amino Acid Peptide L_peptide L-Peptide Protease Protease L_peptide->Protease Recognized Degraded_L Degraded Fragments Protease->Degraded_L Cleavage D_peptide D-Peptide Protease2 Protease D_peptide->Protease2 Not Recognized Stable_D Stable Peptide Protease2->Stable_D No Cleavage

Caption: Enzymatic degradation of L- vs. D-peptides.

stability_workflow start Peptide Synthesis (L- and D-analogs) incubation Incubation with Protease or Serum start->incubation sampling Time-point Sampling incubation->sampling quenching Reaction Quenching (e.g., acid precipitation) sampling->quenching hplc HPLC Analysis quenching->hplc data Data Analysis (Peak Area vs. Time) hplc->data halflife Half-life Determination data->halflife

Caption: Experimental workflow for peptide stability assay.

immunogenicity_pathway cluster_L_peptide_immuno L-Amino Acid Peptide cluster_D_peptide_immuno D-Amino Acid Peptide L_peptide_uptake L-Peptide Uptake by APC L_peptide_processing Proteolytic Processing L_peptide_uptake->L_peptide_processing MHC_presentation_L MHC Class II Presentation L_peptide_processing->MHC_presentation_L T_cell_activation_L T-cell Activation MHC_presentation_L->T_cell_activation_L Immune_response_L Immune Response T_cell_activation_L->Immune_response_L D_peptide_uptake D-Peptide Uptake by APC D_peptide_processing Resistance to Processing D_peptide_uptake->D_peptide_processing MHC_presentation_D Poor MHC Presentation D_peptide_processing->MHC_presentation_D No_T_cell_activation No T-cell Activation MHC_presentation_D->No_T_cell_activation No_immune_response Reduced Immune Response No_T_cell_activation->No_immune_response

Caption: Immunogenicity pathway of L- vs. D-peptides.

Experimental Protocols

Proteolytic Stability Assay (General Protocol)

This protocol outlines a general method for assessing the stability of peptides against a specific protease (e.g., trypsin, chymotrypsin).

Materials:

  • L- and D-amino acid peptides

  • Protease of interest (e.g., Trypsin, TPCK-treated)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl₂)

  • Quenching solution (e.g., 10% Trifluoroacetic acid - TFA)

  • HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Peptide and Protease Preparation: Prepare stock solutions of the L- and D-peptides (e.g., 1 mg/mL in water or a suitable buffer). Prepare a stock solution of the protease (e.g., 1 mg/mL in 1 mM HCl for trypsin).

  • Reaction Setup: In a microcentrifuge tube, add the peptide solution to the reaction buffer to a final concentration of 0.1-0.5 mg/mL.

  • Initiation of Digestion: Add the protease to the peptide solution to a final enzyme-to-substrate ratio of 1:50 to 1:100 (w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to an equal volume of the quenching solution (10% TFA) to stop the enzymatic reaction.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the samples onto the HPLC system. Elute the peptide and its degradation products using a linear gradient of mobile phase B. Monitor the absorbance at a suitable wavelength (e.g., 214 or 280 nm).

  • Data Analysis: Determine the peak area of the intact peptide at each time point. Plot the percentage of remaining intact peptide against time to determine the degradation rate and half-life.

Serum Stability Assay

This protocol describes a method to evaluate peptide stability in a more biologically relevant matrix.

Materials:

  • L- and D-amino acid peptides

  • Human or animal serum (e.g., Fetal Bovine Serum - FBS)

  • Precipitating solution (e.g., ice-cold acetonitrile or ethanol)

  • HPLC system and reagents as described in the proteolytic stability assay.

Procedure:

  • Serum Preparation: Thaw the serum at 37°C and centrifuge to remove any precipitates.

  • Reaction Setup: Add the peptide stock solution to the serum to a final concentration of 0.1-1 mg/mL.

  • Incubation: Incubate the mixture at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Add the aliquot to 2-3 volumes of the ice-cold precipitating solution to precipitate serum proteins.

  • Sample Preparation: Vortex the mixture and incubate on ice for at least 30 minutes. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the peptide and its metabolites.

  • HPLC Analysis: Analyze the supernatant by HPLC as described in the previous protocol.

  • Data Analysis: Quantify the remaining intact peptide at each time point to determine the serum stability and half-life.

Conclusion

The incorporation of D-amino acids is a highly effective strategy for enhancing the stability of therapeutic and research peptides. The inherent resistance of D-peptides to proteolytic degradation leads to a longer in vivo half-life and potentially reduced immunogenicity compared to their L-amino acid counterparts. The experimental protocols provided in this guide offer a framework for the systematic evaluation of peptide stability, enabling researchers to make informed decisions in the design and development of more robust and effective peptide-based molecules.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for H-D-Met-OMe.HCl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount to maintaining a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of H-D-Met-OMe.HCl (D-Methionine methyl ester hydrochloride), a derivative of the amino acid Methionine. Adherence to these guidelines will help mitigate risks and ensure compliance with environmental regulations.

Pre-Disposal Safety and Hazard Assessment

Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this exact compound was not found in the immediate search, general safety data for similar amino acid hydrochlorides indicate that the substance may cause skin and eye irritation.[1] The hydrochloride component suggests that aqueous solutions could be corrosive. All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Key Principles of Chemical Waste Management:

  • Waste Minimization: Order only the necessary quantities of chemicals to reduce waste generation.[2]

  • Segregation: Never mix incompatible waste streams. For instance, acids and bases should be kept separate to avoid violent reactions.[3]

  • Labeling: All waste containers must be clearly labeled with their contents, associated hazards, and the date of waste accumulation.[3]

  • Container Integrity: Use containers that are chemically compatible with the waste and are equipped with secure, leak-proof closures.[4]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste, including solid material and contaminated labware.

Experimental Protocol: Disposal of this compound Waste

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Waste Collection:

    • Solid Waste: Collect all solid this compound waste, including residual powder and contaminated weighing paper, in a designated, compatible, and clearly labeled hazardous waste container.

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in the same solid hazardous waste container.

    • Solutions: Unused or waste solutions of this compound should be collected in a designated liquid hazardous waste container. Do not pour chemical waste down the drain.[2][5] The container should be appropriate for corrosive materials if the pH is low.

  • Container Management:

    • Keep the hazardous waste container closed except when adding waste.[2][3]

    • Store the container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[2][4]

  • Empty Container Disposal:

    • An "empty" container that held this compound must be properly decontaminated before being disposed of as regular trash.

    • The recommended procedure is to triple rinse the container with a suitable solvent (e.g., water). The rinsate must be collected and treated as hazardous waste.[3][6]

    • After triple rinsing, deface or remove the original label to prevent misuse.[3]

  • Arranging for Pickup:

    • Once the waste container is full or has been in storage for the maximum allowed time (check your institution's guidelines), arrange for pickup by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[2][3]

Quantitative Data Summary

For general laboratory chemical waste, specific quantitative limits are often set by regulatory bodies. The following table summarizes key regulatory thresholds, though specific limits for this compound are not available and institutional guidelines should be followed.

ParameterGuideline/RegulationValueCitation
Corrosivity (pH) Characteristic of Hazardous Waste≤ 2 or ≥ 12.5[2]
Satellite Accumulation Limit University of Pennsylvania EHRS55 gallons of hazardous waste or 1 quart of acutely hazardous waste[2]
Empty Container Residue Federal RegulationsNo more than 2.5 cm (1 in.) of residue, or 3% by weight for containers < 110 gal[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container empty_container->triple_rinse store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Decontaminated Container in Regular Trash (Label Removed) triple_rinse->dispose_container collect_rinsate->store end End of Process dispose_container->end pickup Arrange for EH&S Pickup store->pickup pickup->end

Caption: Workflow for the proper disposal of this compound waste.

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the chemical's SDS for the most accurate and comprehensive information.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.